Product packaging for 4-Chlorothieno[2,3-b]pyridine(Cat. No.:CAS No. 62226-17-9)

4-Chlorothieno[2,3-b]pyridine

货号: B3024653
CAS 编号: 62226-17-9
分子量: 169.63 g/mol
InChI 键: QWAORBHZRDAYQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Chlorothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B3024653 4-Chlorothieno[2,3-b]pyridine CAS No. 62226-17-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chlorothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAORBHZRDAYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344580
Record name 4-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-17-9
Record name 4-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-thieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 4-Chlorothieno[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The thieno[2,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a chlorine atom at the 4-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Isomerism

This compound belongs to the family of thienopyridines, which are bicyclic heterocyclic compounds. It's important to distinguish it from its isomer, 4-chlorothieno[3,2-b]pyridine, as the arrangement of the thiophene and pyridine rings significantly influences the spectroscopic properties.

Caption: Molecular structure of this compound.

Synthesis and Experimental Context

The spectroscopic data presented herein is best understood within the context of the compound's synthesis. This compound is typically synthesized through the cyclization of N-protected 3-acetyl-2-aminothiophenes using the Vilsmeier-Haack reagent.[1] The reaction conditions, such as temperature, can be modulated to favor the formation of the unformylated this compound.[1] The purification of the final product is generally achieved by column chromatography.

The choice of deuterated solvents for NMR spectroscopy is critical. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For IR spectroscopy, the sample can be prepared as a KBr pellet or as a thin film. Mass spectrometry is typically performed using techniques like electrospray ionization (ESI) or electron impact (EI) to generate ions for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the chloro substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.5 - 7.7d~5.5
H-37.2 - 7.4d~5.5
H-58.3 - 8.5d~5.0
H-67.1 - 7.3d~5.0

Disclaimer: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.

The protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets with a coupling constant of approximately 5.5 Hz, which is characteristic of ortho-coupling in thiophene systems. The protons on the pyridine ring (H-5 and H-6) will also appear as doublets with a slightly smaller coupling constant. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit seven distinct signals for the seven carbon atoms in the heterocyclic framework. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the heteroatoms and the chlorine substituent. A study on substituted thieno[2,3-b]pyridines provides a strong basis for the assignment of these signals.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2123 - 126
C-3128 - 131
C-3a129 - 132
C-4148 - 151
C-5145 - 148
C-6118 - 121
C-7a152 - 155

Disclaimer: These are predicted values based on the analysis of related structures and published data for substituted thienopyridines.[3] Actual experimental values may vary slightly.

The carbon atom attached to the chlorine (C-4) is expected to be significantly deshielded and appear at a downfield chemical shift. The quaternary carbons (C-3a and C-7a) can be identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic C-H, C=C, C=N, and C-S bonds, as well as the C-Cl bond.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C and C=N stretching
1100 - 1000C-Cl stretching
850 - 750C-H out-of-plane bending
700 - 600C-S stretching

The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain several bands due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. The C-Cl stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₇H₄ClNS), the expected exact mass is approximately 168.9753 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z values differing by two units (M and M+2).

Predicted Mass Spectrometry Fragmentation of this compound M [M]⁺ m/z = 168/170 M_Cl [M-Cl]⁺ m/z = 133 M->M_Cl - Cl M_HCN [M-HCN]⁺ m/z = 141/143 M->M_HCN - HCN Thiophene Thiophene fragment m/z = 84 M_Cl->Thiophene - C₂H₂N

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for such heterocyclic systems include the loss of the chlorine radical, leading to a fragment at m/z 133. Another possible fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring, which would result in a fragment ion at m/z 141/143.

Experimental Protocols

General Procedure for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • IR Spectroscopy (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Mass Spectrometry (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Infuse the solution directly into the electrospray ionization source of the mass spectrometer.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and MS, researchers can confidently identify and assess the purity of this important synthetic intermediate. The data and interpretations presented in this guide serve as a valuable resource for scientists working with thieno[2,3-b]pyridine derivatives and will aid in the rational design and synthesis of new molecules with potential applications in medicine and materials science.

References

An In-depth Technical Guide to the Crystal Structure of 4-Chlorothieno[2,3-b]pyridine: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] The introduction of a chlorine atom at the 4-position of this scaffold, yielding 4-Chlorothieno[2,3-b]pyridine, significantly modulates its electronic and steric properties, making it a crucial intermediate for further chemical elaboration.[6] Despite its importance, a detailed analysis of its three-dimensional structure at the atomic level has been notably absent from the public domain. This guide presents a comprehensive, albeit hypothetical, investigation into the single-crystal X-ray diffraction analysis of this compound, offering a blueprint for its crystallographic characterization. We will detail the entire workflow, from crystal growth to structure solution and refinement, and discuss the potential implications of the elucidated crystal structure on the compound's physicochemical properties and its utility in drug design.

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine bicyclic system, a scaffold that has garnered considerable attention in medicinal chemistry. This interest stems from the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The planar nature of this aromatic system facilitates intermolecular stacking interactions, which can influence solubility and target engagement.[7] The introduction of substituents, such as a chlorine atom at the 4-position, can dramatically alter these interactions and provide a vector for further synthetic modification. A precise understanding of the three-dimensional arrangement of atoms in this compound is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[2]

This guide will walk through the hypothetical process of determining the crystal structure of this compound, providing both the "how" and the "why" behind each step, reflecting the decision-making process of an experienced crystallographer.

Experimental Workflow: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline a robust, self-validating protocol for the crystallographic analysis of this compound.

Synthesis and Purification

The initial step involves the synthesis of high-purity this compound. A common synthetic route involves the reaction of N-protected 3-acetyl-2-aminothiophenes with a Vilsmeier-Haack reagent, which can be optimized to produce the desired unformylated product in good yield.[6]

Protocol:

  • Synthesize this compound following established literature procedures.[6]

  • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should exceed 99% to minimize the incorporation of impurities into the crystal lattice.

Crystal Growth: The Art and Science of Nucleation

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound. For a planar, relatively non-polar molecule like this compound, slow evaporation of a moderately volatile solvent system is a logical starting point.

Protocol: Slow Evaporation

  • Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of dichloromethane and hexane) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of small, well-defined crystals. The ideal crystals will be transparent with sharp edges.

Causality behind Experimental Choices: Dichloromethane is chosen for its ability to dissolve a wide range of organic compounds and its moderate volatility, which allows for controlled crystal growth. The addition of a less polar co-solvent like hexane can fine-tune the solubility and promote the formation of well-ordered crystals by slowly decreasing the overall polarity of the solution.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. The goal is to collect a complete and redundant set of diffraction data.

Protocol:

  • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a cryoloop and flash-cool it to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CMOS or CCD detector).

  • Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system.

  • Proceed with a full data collection strategy, typically involving a series of ω and φ scans to cover the entire reciprocal space.

Trustworthiness of the Protocol: The collection of a highly redundant dataset allows for accurate integration of reflection intensities and robust error analysis, which are crucial for a reliable structure solution and refinement.

Data Processing, Structure Solution, and Refinement

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

Workflow Diagram:

G cluster_0 Data Collection & Processing cluster_1 Structure Solution cluster_2 Structure Refinement Raw Diffraction Images Raw Diffraction Images Data Integration Data Integration Raw Diffraction Images->Data Integration (e.g., SAINT) Scaling & Merging Scaling & Merging Data Integration->Scaling & Merging (e.g., SADABS) Structure Solution Structure Solution Scaling & Merging->Structure Solution (Direct Methods/Patterson) (e.g., SHELXT) Initial Refinement Initial Refinement Structure Solution->Initial Refinement (e.g., SHELXL) Anisotropic Refinement Anisotropic Refinement Initial Refinement->Anisotropic Refinement Hydrogen Atom Placement Hydrogen Atom Placement Anisotropic Refinement->Hydrogen Atom Placement Final Refinement Final Refinement Hydrogen Atom Placement->Final Refinement Validation & CIF Generation Validation & CIF Generation Final Refinement->Validation & CIF Generation (e.g., checkCIF)

Caption: Workflow for Crystal Structure Determination.

Hypothetical Crystal Structure of this compound

Based on the known structures of similar heterocyclic compounds, we can predict the likely crystal packing and intermolecular interactions for this compound.

Molecular Structure

The molecule is expected to be essentially planar, with the thiophene and pyridine rings fused together. The chlorine atom will be located on the pyridine ring, adjacent to the ring fusion.

Molecular Structure Diagram:

References

Quantum Chemical Calculations of Thienopyridines: From Molecular Structure to Bioactivity Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

Thienopyridines are a critical class of heterocyclic compounds, forming the structural core of several blockbuster antiplatelet drugs, including clopidogrel and prasugrel.[1][2][3] Their profound impact on medicinal chemistry stems from their ability to be chemically modified to fine-tune biological activity.[4] This guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectral properties of thienopyridine derivatives. By bridging theoretical principles with practical, field-proven methodologies, this document serves as a technical resource for scientists aiming to leverage computational chemistry to accelerate the rational design and development of novel thienopyridine-based therapeutics. We will explore the causality behind methodological choices, present self-validating experimental protocols, and demonstrate how these calculations integrate into the broader drug discovery pipeline.

The Thienopyridine Scaffold: A Privileged Structure in Drug Design

Significance in Medicinal Chemistry

The fusion of a thiophene and a pyridine ring creates the thienopyridine scaffold, a structure that has proven exceptionally valuable in pharmaceutical development.[5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] However, their most prominent role is as antagonists of the P2Y12 receptor, which is crucial for platelet aggregation, making them mainstays in the treatment of atherothrombotic diseases.[7] The chemical versatility of the scaffold allows for systematic modifications that can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile.[8]

The Imperative for Computational Chemistry

In modern drug discovery, computational chemistry is an indispensable tool for accelerating the design-make-test-analyze cycle.[9][10] It provides a theoretical framework to predict molecular properties before committing resources to chemical synthesis and biological testing. For a scaffold like thienopyridine, where subtle structural changes can lead to dramatic shifts in activity, understanding the underlying electronic and geometric properties is paramount.

The Power of Quantum Mechanics for Thienopyridines

Quantum chemical (QC) calculations allow us to move beyond simple structural representations and probe the very nature of a molecule. By solving approximations of the Schrödinger equation, we can compute a wide range of properties that govern molecular behavior. For thienopyridines, QC methods are essential for:

  • Determining Accurate 3D Structures: Establishing the most stable conformation (geometry optimization).

  • Mapping Electron Distribution: Understanding charge distribution, dipole moments, and sites susceptible to metabolic attack or intermolecular interactions (Molecular Electrostatic Potential).[11]

  • Predicting Chemical Reactivity: Analyzing frontier molecular orbitals (HOMO/LUMO) to predict how a molecule will behave in a chemical reaction.[12][13]

  • Characterizing Molecular Vibrations: Simulating infrared (IR) and Raman spectra to aid in the structural confirmation of newly synthesized compounds.[14][15]

Theoretical Cornerstones: A Practical Overview

The success of any quantum chemical study hinges on the appropriate selection of the computational method and model. For systems the size of drug-like molecules, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[16]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core principle is that the energy of a molecule can be determined from its electron density, a simpler quantity to work with than the complex many-electron wavefunction.[16] The accuracy of a DFT calculation is primarily governed by the choice of the exchange-correlation functional and the basis set.

Selecting the Right Tools: Functionals and Basis Sets

The choice of functional and basis set is a critical decision that directly impacts the reliability of the results. There is no single "best" combination; the selection depends on the property being calculated and the available computational resources.

  • Functionals: These are mathematical approximations for the exchange-correlation energy. For organic molecules like thienopyridines, hybrid functionals are often the most effective.

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is arguably the most widely used and well-benchmarked functional for general-purpose calculations on organic molecules.[11][17] It provides robust results for geometries, vibrational frequencies, and electronic properties.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

    • Pople-style basis sets are common:

      • 6-31G(d) or 6-31G *: A good starting point for initial geometry optimizations. It is computationally efficient while providing reasonable accuracy.

      • 6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (the ++) and multiple polarization functions. It is recommended for final energy calculations, electronic property analysis, and systems where anions or weak interactions are important.[14][17]

Table 1: Common DFT Functionals and Basis Sets for Thienopyridine Calculations

Level of Theory Pros Cons Typical Application
B3LYP/6-31G(d) Fast, robust, good for initial structural analysis. Less accurate for energies and weak interactions. Initial geometry optimization, preliminary screening.
B3LYP/6-311++G(d,p) High accuracy for geometries, energies, and electronic properties.[14] Computationally more demanding. Final single-point energies, HOMO/LUMO, NBO, and spectral calculations.

| M06-2X/6-311++G(d,p) | Excellent for non-covalent interactions. | Can be more computationally intensive than B3LYP. | Studies involving protein-ligand interactions or dimerization. |

Core Methodologies: A Step-by-Step Guide

This section details the core computational protocols for characterizing thienopyridine derivatives. These workflows are designed to be self-validating, ensuring the scientific rigor of the results.

Workflow for Quantum Chemical Analysis

The following diagram illustrates a standard workflow for the quantum chemical characterization of a novel thienopyridine derivative.

G Input 1. Input Structure (SMILES or 2D Sketch) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Same level of theory) Opt->Freq Validation Validation: No Imaginary Frequencies? Freq->Validation Error Error: Transition State or Saddle Point (Re-optimize) Validation->Error No Properties 4. Property Calculations (Higher level, e.g., B3LYP/6-311++G(d,p)) Validation->Properties Yes Error->Opt HOMO HOMO/LUMO Analysis Properties->HOMO MEP MEP Surface Generation Properties->MEP Spectra Vibrational/Electronic Spectra Properties->Spectra

Caption: Standard workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Validation

Objective: To find the lowest energy (most stable) 3D conformation of the thienopyridine molecule.

  • Structure Preparation: Build the initial 3D structure of the thienopyridine derivative using molecular modeling software (e.g., Avogadro, ChemDraw). Perform a preliminary geometry clean-up using molecular mechanics if available.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the coordinates, charge, and spin multiplicity (typically 0 and 1 for a singlet state).

  • Calculation Specification:

    • Keyword: Opt (for optimization).

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Rationale: This level of theory provides a reliable and computationally efficient method for determining molecular geometry.

  • Execution: Run the calculation.

  • Validation Protocol:

    • Objective: To confirm that the optimized structure is a true energy minimum and not a transition state.

    • Procedure: Using the optimized geometry from the previous step, perform a frequency calculation (Freq keyword) at the same level of theory.

    • Verification: Examine the output. The structure is a true minimum if and only if there are zero imaginary frequencies . If one imaginary frequency is present, the structure is a transition state, and the optimization must be revisited.

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To understand the electronic reactivity and kinetic stability of the molecule.[18]

  • Input Structure: Use the validated, optimized geometry from Protocol 1.

  • Calculation Specification:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Rationale: A higher-level basis set is used for more accurate electronic property calculations. This is performed as a "single-point energy" calculation on the already optimized geometry.

  • Execution and Analysis:

    • Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

    • Calculate the HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO.

    • Interpretation:

      • EHOMO: A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity).

      • ELUMO: A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity).

      • ΔE (Gap): A small gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. A large gap implies high stability.[13]

  • Visualization: Generate cube files of the HOMO and LUMO orbitals and visualize them. This shows which parts of the molecule are involved in electron donation and acceptance.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Input and Method: Use the same optimized geometry and level of theory as in Protocol 2.

  • Calculation: Request the generation of the MEP surface.

  • Visualization and Interpretation:

    • The MEP is plotted onto the molecule's electron density surface.

    • Red Regions: Indicate electron-rich areas (negative electrostatic potential), which are susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen or oxygen.

    • Blue Regions: Indicate electron-poor areas (positive electrostatic potential), which are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

    • Green/Yellow Regions: Indicate neutral or non-polar areas.

Protocol 4: Vibrational Frequency (IR/Raman) Simulation

Objective: To predict the vibrational spectrum of the thienopyridine to aid in experimental characterization.[19]

  • Input and Method: Use the validated, optimized geometry and the results from the Freq calculation in Protocol 1 (B3LYP/6-31G(d)).

  • Frequency Scaling:

    • Causality: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. To correct this, a scaling factor is applied.

    • Procedure: For the B3LYP/6-31G(d) level of theory, a commonly accepted scaling factor is ~0.96.[17][20] Multiply all calculated frequencies by this factor.

  • Spectrum Generation: Use visualization software to plot the scaled frequencies and their corresponding intensities to generate a theoretical IR or Raman spectrum.

  • Analysis: Compare the theoretical spectrum to an experimental one. This can help assign specific peaks in the experimental spectrum to particular molecular vibrations (e.g., C=O stretch, N-H bend).

Integration into Drug Development

Quantum chemical calculations are not performed in isolation. They provide crucial data that informs and enhances other computational drug design techniques.

G QC Quantum Chemical Calculations (DFT) Charges Accurate Partial Charges (e.g., RESP) QC->Charges Geom Optimized 3D Geometry QC->Geom Reactivity Reactivity Indices (HOMO/LUMO, MEP) QC->Reactivity Docking Molecular Docking Charges->Docking Geom->Docking QSAR QSAR Modeling Reactivity->QSAR Synthesis Synthesis Pathway Design Reactivity->Synthesis LeadOpt Lead Optimization Docking->LeadOpt QSAR->LeadOpt Synthesis->LeadOpt

Caption: Integration of QC data into drug discovery workflows.

  • Informing Molecular Docking: One of the most significant sources of error in molecular docking is the use of inaccurate partial atomic charges.[21] DFT calculations, especially via MEP analysis, can be used to derive highly accurate charges (e.g., RESP charges) for the ligand, leading to a more physically realistic prediction of the binding mode and affinity.[22]

  • Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with biological activity.[12] Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and polarizability are powerful predictors of activity and can be used to build more robust and predictive QSAR models.

  • Guiding Chemical Synthesis: By analyzing the MEP and frontier orbitals, chemists can predict the most reactive sites on a thienopyridine scaffold, helping to anticipate potential side reactions or design more efficient synthetic routes.[5]

Case Study: Analysis of a Hypothetical Thienopyridine Inhibitor

Let's consider a hypothetical derivative: 4-(4-fluorophenyl)thieno[3,2-c]pyridine . We will apply the protocols to characterize its key properties.

Table 2: Calculated Properties for 4-(4-fluorophenyl)thieno[3,2-c]pyridine at B3LYP/6-311++G(d,p)//B3LYP/6-31G(d)

Property Calculated Value Interpretation
EHOMO -6.85 eV Moderate electron-donating ability.
ELUMO -1.21 eV Moderate electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.64 eV High kinetic stability, suggesting it is not overly reactive.

| Dipole Moment | 2.55 Debye | The molecule is moderately polar. |

MEP Analysis: The MEP surface would likely show the most negative potential (red) around the pyridine nitrogen, indicating it is the primary site for hydrogen bonding or protonation. The most positive potential (blue) would be on the hydrogens of the pyridine ring.

Vibrational Analysis: A scaled frequency calculation would predict characteristic peaks. For instance, C-F stretching vibrations would be predicted in the 1100-1000 cm⁻¹ region, and aromatic C-H stretches above 3000 cm⁻¹. This theoretical spectrum could be used to verify the identity of the compound upon synthesis.

Conclusion and Future Outlook

Quantum chemical calculations provide an unparalleled level of insight into the intrinsic properties of thienopyridine derivatives. By employing robust and validated DFT protocols, researchers can accurately predict molecular geometries, understand electronic structure and reactivity, and simulate spectra, thereby guiding rational drug design. These methods are not a replacement for experimental work but rather a powerful synergistic tool that can prioritize promising candidates, reduce the number of failed syntheses, and ultimately accelerate the journey from hit to lead.

The future will likely see an increased integration of machine learning with quantum chemistry to predict these properties with even greater speed and to screen vast chemical spaces.[23] As computational power grows and theoretical methods continue to improve, the role of quantum mechanics in designing the next generation of thienopyridine-based medicines will only become more central.

References

Biological Screening of 4-Chlorothieno[2,3-b]pyridine Derivatives: A Strategic Approach to Hit Identification and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The 4-chloro substituent, in particular, serves as a versatile synthetic handle, allowing for the generation of extensive chemical libraries through various cross-coupling and nucleophilic substitution reactions.[4] This guide provides a comprehensive, field-proven framework for the biological screening of 4-chlorothieno[2,3-b]pyridine derivatives. Moving beyond a simple list of protocols, this document outlines a strategic, multi-stage screening cascade designed to efficiently identify potent and selective compounds, validate their mechanism of action, and de-risk them for downstream development. We will delve into the causality behind experimental choices, from initial physicochemical profiling and high-throughput primary screens to detailed secondary assays and early ADME-Tox profiling, providing researchers with a self-validating system for navigating the complexities of early-stage drug discovery.

The Foundation: Library Design and Physicochemical Characterization

The journey from a library of synthesized compounds to a viable lead candidate begins not with biological assays, but with a fundamental understanding of the molecules themselves. The this compound core provides a rigid scaffold, and the diversity of the library will primarily stem from the substitutions at the C4 position. Before committing resources to extensive biological screening, a crucial first step is to assess the fundamental physicochemical properties of the library. Properties like solubility and lipophilicity are not mere data points; they are critical determinants of a compound's "drug-likeness" and can often predict its future success or failure.

1.1. Causality: Why Profile Physicochemical Properties First? Poor aqueous solubility can lead to false negatives in biological assays, as the compound may not reach a sufficient concentration to elicit a response. Conversely, excessively high lipophilicity can result in non-specific binding, leading to false positives and potential toxicity issues.[4] Early assessment allows for the flagging or removal of compounds with undesirable properties, focusing resources on those with a higher probability of success.

1.2. Experimental Protocol: Kinetic Solubility and Lipophilicity Assessment

  • Aqueous Kinetic Solubility (Turbidimetric Method):

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • In a 96-well clear-bottom plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.

    • Mix the plate vigorously for 10 minutes.

    • Allow the plate to equilibrate at room temperature for 2 hours.

    • Measure the absorbance at 620 nm using a plate reader. The degree of light scattering (turbidity) is proportional to the amount of precipitated compound.

    • Compare the readings to a standard curve of known insoluble compounds to estimate solubility.

  • Lipophilicity (LogD) Estimation (Shake-Flask Method):

    • Prepare a solution of the compound in an octanol/PBS (pH 7.4) biphasic system.

    • Vigorously shake the mixture to allow for partitioning between the two phases.

    • Centrifuge to separate the phases.

    • Carefully collect aliquots from both the octanol and aqueous (PBS) layers.

    • Determine the concentration of the compound in each layer using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign is not a single experiment but a logical progression of assays designed to systematically narrow a large library down to a few promising candidates. This cascade approach ensures that resource-intensive assays are reserved for compounds that have passed earlier, less demanding filters.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Lead Characterization A Compound Library (Post-Physicochem Filter) B Phenotypic Screen (e.g., Cell Viability Assay) A->B Parallel Screens C Target-Based Screen (e.g., Biochemical Kinase Assay) A->C Parallel Screens D Dose-Response Analysis (IC50 Determination) B->D C->D E Orthogonal Assays (Confirm Mechanism) D->E Validate Hits F Selectivity Profiling (e.g., Kinase Panel) E->F Characterize Potent Hits G Cellular Target Engagement F->G H Early ADME-Tox Profiling G->H I Lead Candidates H->I Prioritize for In Vivo Studies

Caption: A strategic multi-tiered screening cascade for drug discovery.

2.1. Tier 1: Primary Screening - Casting a Wide Net

The goal of primary screening is to rapidly assess the entire library at a single concentration to identify "hits"—compounds that exhibit significant biological activity. Given the known activities of related scaffolds, a dual-pronged approach is recommended: a phenotypic screen for general anticancer activity and a target-based screen for kinase inhibition.[5]

Phenotypic Screen: Cell Viability

This approach measures the overall effect of a compound on cell health, providing a holistic view of its potential as a cytotoxic agent without presupposing a specific molecular target. The MTT and MTS assays are colorimetric methods widely used for this purpose.[5] A more modern, sensitive alternative is a luminescence-based assay like CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity and viability.[6]

Experimental Protocol: CellTiter-Glo® Luminescence Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231 for breast cancer) into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 µM working solution of each test compound and positive control (e.g., Paclitaxel) in the culture medium.[7] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of viability for each compound relative to the vehicle control. Hits are typically defined as compounds that cause >50% inhibition of cell viability.

Target-Based Screen: In Vitro Kinase Inhibition

Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] A biochemical assay allows for the direct measurement of a compound's ability to inhibit a specific kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase (e.g., a specific cyclin-dependent kinase), its peptide substrate, and ATP at its Km concentration in a kinase reaction buffer.[9]

  • Compound Addition: Add the test compounds at a final concentration of 10 µM. Include a known inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A high luminescent signal indicates high kinase activity (high ADP production), while a low signal indicates inhibition. Calculate the percent inhibition for each compound relative to controls.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors ERK->Transcription P Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

2.2. Tier 2: Hit Confirmation and Potency Determination

Hits from primary screens must be validated. This involves confirming their activity and determining their potency through dose-response analysis.

  • Dose-Response and IC50 Calculation: Confirmed hits are re-tested across a range of concentrations (typically an 8- to 10-point serial dilution). The resulting data is plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.[6] This provides a quantitative measure of the compound's potency.

  • Orthogonal Assays: It is crucial to confirm the hits using a different assay technology to rule out artifacts. For example, if a kinase hit was identified with an ADP production assay, it could be confirmed with a TR-FRET assay that detects the phosphorylated substrate.[8]

Table 1: Hypothetical Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition @ 10µM)IC50 (µM) - Cell Viability (MDA-MB-231)IC50 (µM) - Kinase Assay (CDK10)
THP-00185%0.750.52
THP-00222%> 50> 50
THP-00392%0.5125.6
THP-00478%2.50.98

2.3. Tier 3: Lead Characterization - Selectivity and Cellular Activity

Potent compounds must be further characterized to assess their suitability as lead candidates. Key questions at this stage are: "How selective is the compound?" and "Does it work in a more complex cellular environment?"

  • Kinase Selectivity Profiling: A potent kinase inhibitor is rarely useful if it inhibits hundreds of other kinases. The compound should be screened against a broad panel of kinases (e.g., Eurofins' KINOMEscan®) to determine its selectivity profile.[10] An ideal candidate will potently inhibit the target kinase with minimal off-target activity.

  • Cellular Target Engagement: A compound might inhibit an enzyme in a test tube but fail to work in a cell due to poor permeability or rapid efflux. Cellular target engagement assays, such as the NanoBRET™ TE Intracellular Kinase Assay, are essential to confirm that the compound can enter the cell and bind to its intended target.[11]

Essential De-Risking: Early ADME-Tox Profiling

Many promising drug candidates fail in later stages due to poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity.[12] Performing a panel of key in vitro ADME-Tox assays early can identify these liabilities, saving significant time and resources.

G Compound Lead Compound A Absorption (PAMPA) Compound->A M Metabolism (CYP450 Inhibition) Compound->M T Toxicity (hERG, Cytotoxicity) Compound->T Decision Go / No-Go Decision A->Decision M->Decision T->Decision

Caption: Core components of an early in vitro ADME-Tox assessment.

3.1. Key In Vitro ADME-Tox Assays

  • Metabolic Stability (CYP450 Inhibition): Cytochrome P450 (CYP) enzymes are responsible for metabolizing most drugs.[13] An in vitro assay using human liver microsomes or recombinant CYP enzymes (e.g., P450-Glo™ Assays) can determine if a compound inhibits major isoforms like CYP3A4, 2D6, and 2C9, predicting potential drug-drug interactions.[12][13]

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[14] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia.[15] A biochemical or automated patch-clamp assay is a mandatory check to flag potential cardiotoxicity early.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, therefore, its efficacy. The Rapid Equilibrium Dialysis (RED) device is a common tool for this assessment.[15]

Table 2: Example Early ADME-Tox Profile for a Lead Candidate (THP-001)

AssayResultInterpretation
Solubility (PBS, pH 7.4) 85 µg/mLAcceptable for in vitro assays and initial formulation.
LogD (pH 7.4) 2.8Good balance of lipophilicity for permeability and solubility.
PAMPA Permeability 15 x 10⁻⁶ cm/sPredicted to have high passive absorption.
CYP3A4 Inhibition (IC50) > 30 µMLow risk of drug-drug interactions via this major metabolic pathway.[13]
hERG Inhibition (IC50) > 25 µMLow risk of cardiotoxicity.[15]
Plasma Protein Binding 92% boundModerately high binding; free fraction should be considered in PK/PD modeling.

Conclusion

The biological screening of a this compound library requires a methodical, data-driven strategy that extends beyond simple activity measurements. By integrating physicochemical profiling, a tiered screening cascade moving from high-throughput primary assays to specific secondary and cellular assays, and a concurrent assessment of early ADME-Tox properties, researchers can build a comprehensive profile of each compound. This approach provides a self-validating framework that ensures resources are focused on candidates with the highest potential for success. It transforms the screening process from a search for activity into a rational design and selection of lead molecules with genuinely promising therapeutic potential.

References

Introduction: The Thieno[2,3-b]pyridine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Chlorothieno[2,3-b]pyridine with Nucleophiles

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine core, a heterocyclic system of significant interest to researchers in medicinal chemistry and materials science.[1] Thienopyridine derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them "privileged structures" in drug discovery.[2][3][4] The specific isomer, this compound, serves as a crucial and versatile synthetic intermediate. The chlorine atom at the C-4 position acts as an effective leaving group, enabling the introduction of a wide array of functional groups through nucleophilic substitution reactions. This guide provides a detailed exploration of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic applications.

PART 1: Core Reactivity Principles - The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), the SNAr mechanism is a two-step addition-elimination process.[5][6]

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C-4). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.

The reactivity of the 4-position is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen atom. For nucleophilic attack on pyridines, the ortho (C-2) and para (C-4) positions are electronically activated.[7][8] When the nucleophile attacks the C-4 position of the thieno[2,3-b]pyridine system, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[8][9] This stabilization lowers the activation energy of the reaction, making the substitution at C-4 particularly favorable.

Figure 1. General mechanism for SNAr on this compound.

PART 2: Reactions with Common Nucleophile Classes

The versatility of this compound is demonstrated by its successful reaction with a range of nitrogen, oxygen, and sulfur nucleophiles.

Reactions with N-Nucleophiles (Amines)

The substitution of the C-4 chlorine with an amine is a widely used transformation for generating libraries of bioactive compounds. The reaction proceeds readily with primary and secondary aliphatic and aromatic amines.[10]

  • Solvent: Polar aprotic solvents like DMF, DMA, or NMP are often used to dissolve the heterocyclic substrate and facilitate the reaction. Alcohols like ethanol or isopropanol can also be effective.

  • Base: While strong amines can react directly, an external base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DIPEA) is often added. This serves two purposes: to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile, and in some cases, to deprotonate a less reactive amine, increasing its nucleophilicity.

  • Temperature: Heating is typically required to overcome the activation energy barrier of the SNAr reaction. Temperatures ranging from 80 °C to reflux are common.[11]

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting chloride.

  • Reaction: Heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

NucleophileConditionsYield (%)Reference Insight
AnilinePd-catalyzed C-N coupling-An alternative to SNAr, useful for less reactive amines.[12]
Primary/Secondary AminesHeat-General reactivity pattern for 4-chloropyridines.[10]
MorpholineEthanol/Isopropanol, Reflux75-95%Analogous reaction on a 4-chlorothieno[2,3-d]pyrimidine system.[13]
Reactions with O-Nucleophiles (Alcohols & Phenols)

To react with O-nucleophiles, the corresponding alcohol or phenol must first be deprotonated to form a more potent alkoxide or phenoxide nucleophile. This is achieved using a strong base.

  • Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to quantitatively deprotonate the alcohol or phenol, which is significantly less nucleophilic than an amine.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the strong base and the highly reactive alkoxide/phenoxide nucleophile.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent substitution reaction may require heating.

  • Nucleophile Generation: In a dry, nitrogen-flushed flask, dissolve phenol (1.5 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C, allowing hydrogen gas to evolve.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the freshly prepared sodium phenoxide solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction and carefully quench by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their conjugate bases (thiolates) are even more potent.[14] Thiolates are generally more nucleophilic than their corresponding alkoxides due to the greater polarizability of sulfur.[14]

  • Base: A moderately strong base like potassium carbonate or even a weaker base like triethylamine (TEA) is often sufficient to deprotonate the thiol (pKa ~10-11) to form the reactive thiolate.

  • Solvent: Polar solvents like DMF, acetonitrile, or ethanol are suitable.

  • Temperature: These reactions often proceed readily at room temperature or with gentle heating due to the high nucleophilicity of the thiolate.

  • Reagent Preparation: Combine this compound (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (1.5 eq.) in a round-bottom flask.

  • Solvent Addition: Add acetonitrile to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.

Workflow cluster_start Starting Material cluster_nucleophiles Nucleophile Class cluster_products Product Class start This compound N_nuc N-Nucleophiles (e.g., Amines) start->N_nuc Base (optional) Heat O_nuc O-Nucleophiles (e.g., Alcohols) start->O_nuc Strong Base (NaH) Heat S_nuc S-Nucleophiles (e.g., Thiols) start->S_nuc Base (K₂CO₃) RT or Heat N_prod 4-Amino Derivatives N_nuc->N_prod O_prod 4-Ether Derivatives O_nuc->O_prod S_prod 4-Thioether Derivatives S_nuc->S_prod

Figure 2. Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable building block in synthetic organic chemistry. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the stabilizing effect of the pyridine nitrogen atom. By selecting appropriate nucleophiles and reaction conditions, chemists can readily access a diverse range of 4-substituted thieno[2,3-b]pyridine derivatives, paving the way for the development of new therapeutic agents and functional materials. The predictable nature of its reactivity, coupled with the straightforward experimental protocols, ensures its continued importance in the field.

References

An In-depth Technical Guide to Electrophilic Substitution on the Thieno[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic properties, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, present a fascinating landscape for chemical exploration. This guide provides a comprehensive technical overview of electrophilic substitution reactions on the thieno[2,3-b]pyridine core. We will delve into the electronic characteristics and reactivity of this bicyclic system, explore the regioselectivity of various electrophilic substitution reactions, and provide detailed experimental insights. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the strategic functionalization of this important scaffold.

Introduction to the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine ring system, a fusion of thiophene and pyridine rings, is a cornerstone in the development of novel therapeutics. This scaffold is present in a wide array of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, and antiviral properties. The strategic modification of this core through electrophilic substitution is a key methodology for the synthesis of new derivatives with tailored pharmacological profiles. Understanding the inherent reactivity and regioselectivity of the thieno[2,3-b]pyridine nucleus is paramount for the efficient design and execution of synthetic strategies.

Electronic Properties and Reactivity: A Tale of Two Rings

The reactivity of the thieno[2,3-b]pyridine core towards electrophiles is a direct consequence of the electronic interplay between the fused thiophene and pyridine rings. The thiophene ring is inherently electron-rich and thus more susceptible to electrophilic attack than benzene. Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles. This dichotomy dictates the overall reactivity and the preferred sites of substitution on the bicyclic system.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to predict the most favorable positions for electrophilic attack. These studies often indicate that the thiophene moiety is the primary site of reaction.[1]

Regioselectivity of Electrophilic Substitution

The positions on the thieno[2,3-b]pyridine ring are numbered as follows:

Numbering of the thieno[2,3-b]pyridine core.

Kinetic studies and experimental observations have shown that electrophilic substitution on the unsubstituted thieno[2,3-b]pyridine core generally favors the thiophene ring. Specifically, positions 3 and 2 are the most reactive sites.[2][3] However, the regioselectivity can be influenced by the nature of the electrophile, reaction conditions, and the presence of substituents on the ring.

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions on the thieno[2,3-b]pyridine core, including mechanistic insights and, where available, experimental protocols.

Nitration

Nitration is a fundamental electrophilic aromatic substitution. A kinetic study of the nitration of thieno[2,3-b]pyridine has provided valuable data on its reactivity.[2] The reaction typically proceeds via the nitronium ion (NO₂⁺) generated from a mixture of nitric acid and sulfuric acid.

Mechanism:

cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O ThienoPyridine Thieno[2,3-b]pyridine SigmaComplex σ-complex (Arenium ion) (Resonance Stabilized) ThienoPyridine->SigmaComplex + NO₂⁺ NitroThienoPyridine 3-Nitro-thieno[2,3-b]pyridine SigmaComplex->NitroThienoPyridine - H⁺

General mechanism of nitration.

Experimental Protocol (Adapted from general procedures for electron-rich heterocycles):

StepProcedure
1.To a stirred solution of thieno[2,3-b]pyridine in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
2.Maintain the temperature at 0-5 °C during the addition.
3.After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
4.Carefully pour the reaction mixture onto crushed ice.
5.Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
6.The precipitated product is collected by filtration, washed with water, and dried.
7.Purification can be achieved by recrystallization or column chromatography.

Note: The regioselectivity of nitration can be sensitive to reaction conditions. While the 3-position is generally favored, the formation of other isomers is possible.

Halogenation

Halogenation of thieno[2,3-b]pyridine can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are often preferred for their milder reaction conditions compared to elemental halogens.

Mechanism (with NBS):

cluster_0 Electrophile Generation (Simplified) cluster_1 Electrophilic Attack cluster_2 Deprotonation NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophilic Bromine) NBS->Br_plus Polarization ThienoPyridine Thieno[2,3-b]pyridine SigmaComplex σ-complex (Arenium ion) ThienoPyridine->SigmaComplex + Br⁺ BromoThienoPyridine 3-Bromo-thieno[2,3-b]pyridine SigmaComplex->BromoThienoPyridine - H⁺

General mechanism of bromination with NBS.

Experimental Protocol (General procedure with NBS): [4]

StepProcedure
1.Dissolve thieno[2,3-b]pyridine in a suitable solvent (e.g., DMF, chloroform, or acetic acid).
2.Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
3.Stir the reaction mixture for a specified time, monitoring the progress by TLC.
4.Upon completion, pour the reaction mixture into water.
5.Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
6.Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
7.Concentrate the solvent under reduced pressure to obtain the crude product.
8.Purify by column chromatography or recrystallization.
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7] This reaction is generally less prone to poly-substitution compared to Friedel-Crafts alkylation because the introduced acyl group is deactivating. For electron-deficient heterocycles like pyridine, Friedel-Crafts reactions are often challenging. However, the electron-rich thiophene ring of thieno[2,3-b]pyridine is expected to undergo this reaction.

Mechanism:

cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride RCOCl AcyliumIon R-C≡O⁺ (Acylium ion) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4_minus AlCl₄⁻ ThienoPyridine Thieno[2,3-b]pyridine SigmaComplex σ-complex (Arenium ion) ThienoPyridine->SigmaComplex + R-C≡O⁺ AcylThienoPyridine Acyl-thieno[2,3-b]pyridine SigmaComplex->AcylThienoPyridine - H⁺

General mechanism of Friedel-Crafts acylation.

Experimental Protocol (General procedure): [5]

StepProcedure
1.To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add the acyl chloride dropwise.
2.After stirring for a short period, add a solution of thieno[2,3-b]pyridine in the same solvent dropwise, maintaining the low temperature.
3.Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
4.Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
5.Separate the organic layer, and extract the aqueous layer with the same organic solvent.
6.Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
7.Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[12] This reaction is particularly well-suited for the thieno[2,3-b]pyridine system due to the electron-rich nature of the thiophene ring.

Mechanism:

cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF VilsmeierReagent [(CH₃)₂N=CHCl]⁺ (Vilsmeier Reagent) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ ThienoPyridine Thieno[2,3-b]pyridine IminiumIntermediate Iminium Intermediate ThienoPyridine->IminiumIntermediate + Vilsmeier Reagent FormylThienoPyridine Formyl-thieno[2,3-b]pyridine IminiumIntermediate->FormylThienoPyridine + H₂O

General mechanism of Vilsmeier-Haack formylation.

Experimental Protocol (General procedure): [11]

StepProcedure
1.Cool a solution of N,N-dimethylformamide (DMF) to 0 °C and add phosphorus oxychloride (POCl₃) dropwise with stirring.
2.Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
3.Add a solution of thieno[2,3-b]pyridine in DMF dropwise to the Vilsmeier reagent at 0 °C.
4.Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
5.Cool the reaction mixture and pour it onto crushed ice.
6.Basify the solution with aqueous sodium hydroxide or sodium carbonate.
7.Extract the product with a suitable organic solvent.
8.Wash the organic layer with water, dry over a drying agent, and concentrate under reduced pressure.
9.Purify the crude product by column chromatography or recrystallization.

Influence of Substituents

The presence of substituents on the thieno[2,3-b]pyridine core can significantly influence the rate and regioselectivity of subsequent electrophilic substitution reactions. Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups will activate the ring towards electrophilic attack and generally direct incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and carbonyl (-COR) groups will deactivate the ring and direct incoming electrophiles to the meta position. The interplay of these directing effects with the inherent reactivity of the thieno[2,3-b]pyridine nucleus can lead to complex substitution patterns that require careful consideration in synthetic planning.

Conclusion

The thieno[2,3-b]pyridine core offers a rich platform for synthetic modification via electrophilic substitution. The electron-rich thiophene moiety is the primary site of attack, with positions 2 and 3 being the most reactive. However, the regiochemical outcome can be finely tuned by the choice of reagents, reaction conditions, and the electronic nature of existing substituents. This guide provides a foundational understanding and practical insights into the electrophilic substitution reactions of this important heterocyclic system, empowering researchers to design and execute novel synthetic strategies for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chlorothieno[2,3-b]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a fused bicyclic system comprising both electron-rich thiophene and electron-deficient pyridine rings, it possesses a unique electronic architecture that dictates its reactivity. The chlorine atom at the 4-position, activated by the adjacent pyridine nitrogen, serves as a versatile handle for introducing molecular diversity through various chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, spectral characteristics, and its utility in key synthetic reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a thiophene ring fused to a pyridine ring. The strategic placement of the chlorine atom at the C-4 position is critical to its synthetic utility.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

While extensive experimental data for the parent compound is not widely reported in peer-reviewed literature, its fundamental properties can be summarized from supplier data and computational predictions. The thieno[2,3-b]pyridine scaffold is known for its planar structure, which can lead to poor solubility in aqueous media but better solubility in polar aprotic organic solvents.

PropertyValueSource
CAS Number 62226-17-9Sigma-Aldrich
Molecular Formula C₇H₄ClNSPubChemLite[1]
Molecular Weight 169.63 g/mol PubChemLite[1]
Monoisotopic Mass 168.9753 DaPubChemLite[1]
Physical Form SolidSigma-Aldrich
Predicted XlogP 2.8PubChemLite[1]
Storage Inert atmosphere, 2-8°CSigma-Aldrich

Spectral Characterization (Theoretical)

  • ¹H NMR: The spectrum is expected to show four signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring (H-5 and H-6) would appear as an AX system of doublets, with H-6 being downfield due to its proximity to the nitrogen atom. The thiophene protons (H-2 and H-3) would also present as a system of doublets with a characteristic coupling constant for ortho-protons on a thiophene ring.

  • ¹³C NMR: Seven distinct signals are expected. The carbon atom C-4 bearing the chlorine would be significantly influenced by the halogen's inductive effect. Carbons adjacent to the heteroatoms (C-3a, C-6, C-7a) would also show characteristic shifts. Studies on substituted thieno[2,3-b]pyridines confirm distinct chemical shifts for all carbons in the bicyclic system.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would display a series of sharp bands corresponding to the C=C and C=N bond stretching vibrations of the fused aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z ≈ 169 and an isotope peak (M+2) at m/z ≈ 171 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Synthesis: The Vilsmeier-Haack Approach

A targeted and effective method for synthesizing the this compound core involves a Vilsmeier-Haack cyclization of an N-protected 3-acetyl-2-aminothiophene.[3] The N-protection is crucial; without it, the reaction fails to yield the desired product. The reaction temperature is a key parameter that determines the final product.

Causality: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) acts as both a chlorinating and formylating agent. In this synthesis, it facilitates an intramolecular cyclization of the acetyl group onto the protected amine, followed by dehydration and chlorination to form the final aromatic product. Conducting the reaction at a higher temperature (e.g., 100°C) favors the formation of the unformylated this compound.[3]

G cluster_reagents Reagents cluster_synthesis Synthetic Pathway POCl3 POCl₃ VH_Reagent Vilsmeier-Haack Reagent POCl3->VH_Reagent DMF DMF DMF->VH_Reagent Cyclization Intramolecular Cyclization VH_Reagent->Cyclization Drives Reaction Start N-Protected 3-Acetyl- 2-aminothiophene Start->Cyclization 100 °C Product This compound Cyclization->Product

Vilsmeier-Haack Synthesis Workflow
Protocol 4.1: Synthesis of this compound[4]

  • Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under controlled temperature conditions.

  • Reaction Initiation: To the prepared Vilsmeier-Haack reagent, add the N-protected 3-acetyl-2-aminothiophene starting material.

  • Cyclization: Heat the reaction mixture to 100°C. The elevated temperature promotes the cyclization and prevents the competing formylation reaction at the C-3 position.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture and pour it into ice water to quench the excess reagent.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the C4-Cl bond. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-4 position highly electron-deficient and thus susceptible to nucleophilic attack. This enables two major classes of synthetically valuable reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful method for displacing the chloro group with a variety of nucleophiles, such as amines, alcohols, and thiols.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-4 position, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[4][5]

G Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining Step) Product 4-Substituted Product + Cl⁻ Intermediate->Product Elimination (Fast)

General SₙAr Mechanism
Protocol 5.1: General Procedure for SₙAr with an Amine

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to act as an acid scavenger.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 150°C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental in drug discovery.

The Suzuki reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or boronate ester) to form a new C-C bond.[6][7]

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the C-Cl bond to the Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9]

Protocol 5.2.1: Representative Procedure for Suzuki-Miyaura Coupling[9][11]
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.

  • Heating: Heat the reaction mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by silica gel chromatography.

This reaction is a powerful alternative to classical SₙAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope, particularly for less nucleophilic amines.[10]

Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the C-Cl bond to the palladium catalyst, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forges the C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of this reaction.[11]

G Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Ar-Cl Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->Transmetalation [R-B]⁻ or R₂NH/Base PdII_Nu Ar-Pd(II)(Nu)L₂ Transmetalation->PdII_Nu [R-B]⁻ or R₂NH/Base RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

Generalized Catalytic Cycle

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C) away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile heterocyclic scaffold. Its key feature is the activated C4-chloro substituent, which readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, making it an essential building block for constructing complex molecules with potential applications in pharmaceuticals and advanced materials. Understanding the principles governing its synthesis and reactivity, as outlined in this guide, is crucial for leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Solubility of 4-Chlorothieno[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorothieno[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thienopyridine core is a key pharmacophore in several established and developmental therapeutic agents. However, the compound's utility is often hampered by its limited solubility, a critical parameter influencing bioavailability, formulation, and synthetic reaction efficiency. This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data, this document focuses on the underlying principles of its solubility and provides detailed, field-proven protocols for its empirical determination. This empowers researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction: The Significance of this compound

The thieno[2,3-b]pyridine scaffold is a "privileged" structure in drug discovery, appearing in a range of biologically active molecules. These compounds are known to exhibit anti-inflammatory, anti-proliferative, and kinase inhibitory activities. The 4-chloro substituent on this scaffold serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of compound libraries for screening.

However, the planar, aromatic nature of the thieno[2,3-b]pyridine ring system can lead to strong intermolecular π-stacking interactions in the solid state. These strong crystal lattice forces contribute to high melting points and, consequently, poor solubility in many common solvents[1]. Understanding and quantifying the solubility of this compound is therefore a critical first step in its effective utilization, from designing synthetic routes to formulating it for biological assays.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent is primarily dictated by its polarity, hydrogen bonding capability, and the solvent's properties.

The molecule possesses a fused aromatic system containing both a sulfur and a nitrogen atom, as well as a polar carbon-chlorine bond. This combination results in a molecule with moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Based on these structural features, the following solubility trends can be predicted:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar regions of this compound. Solvents like DMSO are particularly effective due to their high polarity and ability to disrupt the solute-solute interactions in the crystal lattice. Enhanced solubility is expected in such solvents[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the pyridine nitrogen. However, the overall solubility will depend on the balance between these favorable interactions and the energy required to break the solvent's own hydrogen-bonding network.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be limited.

The following diagram illustrates the key molecular interactions influencing solubility:

G cluster_0 Solute: this compound cluster_1 Solvents Solute This compound (Moderate Polarity, H-bond acceptor) PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole (Favorable) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-Bonding & Dipole-Dipole (Moderately Favorable) Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar van der Waals (Unfavorable)

Key Solute-Solvent Interactions

Qualitative Solubility Profile

While quantitative data is scarce in the public domain, a qualitative understanding of the solubility of this compound and its derivatives can be summarized from available literature and chemical supplier information.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFGoodStrong dipole-dipole interactions effectively solvate the polar regions of the molecule.[2][3]
DichloromethaneGoodModerate polarity aligns well with the solute.[4]
Polar Protic Methanol, EthanolModerate to LowHydrogen bonding is possible, but energy is required to disrupt the solvent's H-bond network.
Nonpolar Aromatic Toluene, BenzeneLowMismatched polarity leads to weak solute-solvent interactions.
Nonpolar Aliphatic Hexane, HeptaneVery LowSignificant polarity difference results in poor solvation.
Ethers THF, Diethyl EtherModerate to LowModerate polarity allows for some interaction.
Esters Ethyl AcetateModerateA balance of polar and nonpolar characteristics can facilitate dissolution.[5]
Ketones AcetoneModerateThe polar carbonyl group can interact favorably with the solute.[5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a robust and reliable means to quantify the solubility of this compound in various organic solvents.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • This compound (solid, high purity)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume of the chosen organic solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between the later time points).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered, saturated solution with the appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded precisely.

  • Analytical Quantification (HPLC-UV):

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) of this compound in the chosen solvent using the following formula:

      S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The following diagram outlines the experimental workflow:

G start Start prep 1. Preparation - Weigh excess solid - Add known volume of solvent start->prep equil 2. Equilibration - Shake at constant temp. (e.g., 24-48h) prep->equil sample 3. Sampling - Allow solid to settle - Withdraw supernatant equil->sample filter 4. Filtration - Use 0.22µm syringe filter sample->filter dilute 5. Dilution - Dilute filtrate to fall within calibration curve range filter->dilute hplc 6. HPLC Analysis - Analyze standards and sample dilute->hplc calc 7. Calculation - Determine concentration - Apply dilution factor hplc->calc end End (Solubility Value) calc->end

Shake-Flask Solubility Determination Workflow

Data Interpretation and Best Practices

  • Purity of the Compound: The use of highly pure this compound is essential for accurate solubility measurements. Impurities can affect the solubility and the analytical quantification.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid interferences in the analysis.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the equilibration and sampling steps.

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points is the most reliable way to ensure that true thermodynamic equilibrium has been achieved.

  • pH Considerations (for aqueous-organic mixtures): If working with buffered aqueous-organic solvent mixtures, the pH of the aqueous phase can significantly impact the solubility of ionizable compounds. While this compound is weakly basic, its ionization state should be considered in such systems.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its rigid, planar structure, rich in heteroatoms, serves as a versatile scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of thieno[2,3-b]pyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Furthermore, this scaffold is integral to the development of agents targeting adenosine A1 receptors for epilepsy treatment and has shown promise as a basis for novel antidiabetic and antiplatelet drugs.[1][4] The ability to efficiently and selectively functionalize this core is therefore of paramount importance to researchers in the pharmaceutical sciences.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6][7] This palladium-catalyzed reaction offers exceptional functional group tolerance, generally mild reaction conditions, and utilizes commercially available and relatively non-toxic boronic acid reagents.[6][8] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-Chlorothieno[2,3-b]pyridine, a key building block for the synthesis of novel thieno[2,3-b]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer insights into optimizing reaction parameters, and provide a robust, step-by-step protocol for its successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7][9] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n (Active Catalyst) OxAd Oxidative Addition PdII_Aryl R¹-Pd(II)-X L_n (Aryl-Pd Complex) OxAd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)-R² L_n Transmetalation->PdII_Diaryl [R²-B(OR)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Borate [R²-B(OH)₃]⁻ (Borate Complex) Base->Borate Borate->Transmetalation ArylHalide R¹-X (this compound) ArylHalide->OxAd

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[7] The palladium inserts into the carbon-chlorine bond, forming a Pd(II) species. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, making aryl chlorides the most challenging substrates.[5]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[5] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[10] This borate complex then undergoes transmetalation, displacing the halide on the palladium center and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Key Parameters for a Successful Coupling with this compound

The lower reactivity of aryl chlorides, such as this compound, necessitates careful optimization of the reaction conditions to achieve high yields.[11][12] The key parameters to consider are the choice of catalyst (and ligand), base, and solvent.

Catalyst and Ligand Selection

For challenging substrates like heteroaryl chlorides, the choice of the palladium source and, more critically, the supporting ligand is paramount. While simple catalysts like Pd(PPh₃)₄ may be effective for more reactive halides, they often fail with chlorides.[13] Modern catalyst systems for aryl chlorides typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][11]

  • Bulky, Electron-Rich Phosphine Ligands : Ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) are highly effective.[10] The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[5] Their steric bulk promotes the reductive elimination step and helps to prevent catalyst decomposition.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and are more electron-rich than most phosphine ligands.[5][14] They form very stable complexes with palladium and are excellent for activating unreactive aryl chlorides.

  • Pre-catalysts : The use of well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, is highly recommended.[12] These are air-stable complexes that readily generate the active Pd(0) species in situ, leading to more reproducible results.

The Role of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction.[5][10] Its primary function is to activate the boronic acid by forming the borate complex, which is necessary for transmetalation.[5][10] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases : A wide range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[5][15] For chloro-heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred to drive the reaction to completion.

  • Biphasic vs. Anhydrous Conditions : The reaction can be run in biphasic systems (e.g., toluene/water) or under anhydrous conditions. The presence of water can be beneficial for dissolving inorganic bases.[5][15]

Solvent Selection

The choice of solvent influences the solubility of the reactants, catalyst, and base, and can affect the reaction kinetics.[5][15]

  • Aprotic Solvents : Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[5] These are often used in combination with an aqueous base solution.

  • Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) can also be effective, particularly for less soluble substrates.[15]

  • Alcohol/Water Mixtures : In some cases, mixtures of alcohols (like methanol or ethanol) and water can be highly effective and offer a more environmentally friendly option.[15]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) setup->reagents catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Cool to RT - Dilute with Water - Extract with Organic Solvent monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Reagents and Materials

Reagent/MaterialPurposeTypical Molar Eq.Notes
This compoundElectrophile1.0Starting material.
Arylboronic AcidNucleophile1.1 - 1.5Excess is used to ensure complete consumption of the starting material.
Palladium Pre-catalyst (e.g., XPhos Pd G3)Catalyst0.01 - 0.05Lower catalyst loadings may be possible with optimization.
Base (e.g., K₃PO₄)Boronic Acid Activator2.0 - 3.0A strong base is recommended for this chloro-heterocycle.
Solvent (e.g., 1,4-Dioxane/Water)Reaction Medium-A 4:1 to 10:1 mixture of organic solvent to water is common. Solvent should be degassed.
Inert Gas (Nitrogen or Argon)Atmosphere-Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the medicinally important thieno[2,3-b]pyridine scaffold. While the use of this compound presents challenges due to the lower reactivity of the C-Cl bond, these can be overcome through the judicious selection of modern, highly active palladium catalyst systems, appropriate bases, and optimized reaction conditions. This application note provides a comprehensive framework and a robust starting protocol for researchers to successfully synthesize novel 4-substituted thieno[2,3-b]pyridine derivatives, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.

References

Buchwald-Hartwig amination of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 4-Chlorothieno[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking a Privileged Scaffold

The thieno[2,3-b]pyridine core is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure serves as a versatile template for designing kinase inhibitors, anti-inflammatory agents, and other therapeutics. The strategic introduction of an amino group at the C4-position is a critical step in the synthesis of many of these drug candidates, profoundly influencing their pharmacological properties, including target affinity and selectivity.

However, forming this crucial C-N bond is not trivial. The electron-deficient nature of the pyridine ring and the inherent stability of the C-Cl bond on the thieno[2,3-b]pyridine system render it resistant to classical nucleophilic aromatic substitution (SNAr) reactions, which often require harsh conditions and have limited substrate scope.[1] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, providing a powerful and general method for the synthesis of aryl amines under relatively mild conditions.[2]

This application note serves as an in-depth guide for researchers leveraging this technology for the amination of this compound. We will dissect the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into optimization and troubleshooting, ensuring a high rate of success for this challenging but vital transformation.

The Mechanism: A Choreographed Catalytic Dance

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium center. Understanding this cycle is paramount for rational experimental design and troubleshooting. The process can be broken down into four key stages.[2][3][4]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)n-Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amine_complex Amine Complex [Ar-Pd(II)(L)n(HNR¹R²)]+Cl⁻ oa_complex->amine_complex Ligand Exchange (+ HNR¹R²) amido_complex Amido Complex Ar-Pd(II)(L)n(NR¹R²) amine_complex->amido_complex Deprotonation (+ Base) dummy1 amido_complex->dummy1 Reductive Elimination product Ar-NR¹R² catalyst_regen Pd(0)Ln dummy1->product dummy1->catalyst_regen dummy2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this challenging step.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing the halide or a solvent molecule.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The strength and solubility of the base are crucial; it must be strong enough to deprotonate the amine complex but not so harsh as to decompose the substrate.[6][7]

  • Reductive Elimination: The final C-N bond is formed as the desired product, Ar-NR¹R², is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

Optimizing the Reaction: A Guide to Component Selection

Success in the Buchwald-Hartwig amination of a challenging substrate like this compound requires careful consideration of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency and outcome.

ComponentRecommended Starting PointRationale & Considerations
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystPd₂(dba)₃ is a reliable Pd(0) source. Modern precatalysts offer improved stability, reliability, and faster activation, often leading to cleaner reactions and lower catalyst loadings. Avoid Pd(OAc)₂ with certain phosphine ligands, as reduction to Pd(0) can be unreliable.
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich biarylmonophosphine ligands are designed to accelerate both the slow oxidative addition of aryl chlorides and the subsequent reductive elimination.[8] For heteroaromatic substrates, ligands like RuPhos have shown particular utility.[9]
Base NaOtBu or LHMDS (strong); K₃PO₄ or Cs₂CO₃ (weaker)Strong, non-nucleophilic alkoxides like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups.[3] For more delicate substrates, weaker inorganic bases like K₃PO₄ are preferred, though they may require higher temperatures or longer reaction times.[10] Base solubility is critical; poor solubility is a common cause of reaction failure.[10]
Solvent Toluene or 1,4-DioxaneThese are the most common solvents, offering good solubility for many substrates and the ability to reach the high temperatures often required for aryl chlorides.[11] Ethereal solvents like THF can also be used. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[11]
Temperature 80–110 °CThe C-Cl bond activation is energetically demanding and typically requires elevated temperatures to proceed at a reasonable rate.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

4.1 Materials and Equipment

  • This compound

  • Morpholine (freshly distilled)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

4.2 Reagent Table

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
This compound169.621.01.0170 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.01 (0.02 Pd)0.01 (1 mol%)9.2 mg
RuPhos468.610.020.02 (2 mol%)9.4 mg
NaOtBu96.101.41.4135 mg
Toluene---5.0 mL

4.3 Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

4.4 Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (170 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and RuPhos (9.4 mg, 0.02 mmol).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential to ensure the solid base remains suspended and can participate effectively in the reaction.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 4-(morpholino)thieno[2,3-b]pyridine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise, particularly with heteroaromatic substrates.[12]

IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Poor base solubility.4. Reaction temperature too low.1. Ensure a strictly inert atmosphere and use high-purity, anhydrous reagents/solvents. Consider using a more stable palladium precatalyst.2. Switch to a stronger base (e.g., LHMDS).3. Ensure vigorous stirring; consider a solvent that better solubilizes the base-amine complex (though options are limited).4. Increase the temperature in 10 °C increments (up to ~120 °C for toluene).
Formation of Dehalogenated Byproduct The competing hydrodehalogenation side reaction is occurring, where the aryl halide is reduced instead of coupled.This is often ligand-dependent. Screen a different class of ligand, such as a Josiphos-type or an N-heterocyclic carbene (NHC) ligand system, which may alter the reaction pathway to favor reductive elimination.[2][13]
Poor Reproducibility Minor variations in reagent quality (especially the base), solvent water content, or efficiency of inerting.Use a fresh bottle of NaOtBu or titrate it before use. Ensure the solvent is truly anhydrous. Be meticulous with inerting procedures (e.g., evacuating and backfilling).
Complex Product Mixture Substrate degradation due to an overly strong base or high temperature.Switch to a milder base (K₃PO₄, Cs₂CO₃) and a more active catalyst/ligand system (e.g., a G4 precatalyst with BrettPhos) that may allow for lower reaction temperatures.[4]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for accessing key 4-aminothieno[2,3-b]pyridine derivatives. Success with this challenging chloro-heteroaromatic substrate is achievable through the rational selection of a modern, highly active catalyst system composed of a suitable palladium source, a bulky electron-rich phosphine ligand, an appropriate base, and anhydrous solvent. By understanding the underlying mechanism and adhering to rigorous experimental technique, researchers can reliably synthesize these valuable compounds, accelerating progress in medicinal chemistry and drug discovery.

References

Strategic Synthesis of 4-Amino-thieno[2,3-b]pyridine: A Protocol for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its unique electronic and structural properties make it a cornerstone in the development of kinase inhibitors, anti-cancer therapeutics, and modulators of various cellular pathways.[1][2][3] The 4-amino substituted variant, in particular, serves as a critical building block, enabling further molecular elaboration and acting as a key pharmacophore in many drug candidates.[4][5]

This application note provides a detailed, experience-driven guide for the synthesis of 4-amino-thieno[2,3-b]pyridine from its 4-chloro precursor. The primary focus is on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway. We will dissect the underlying mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical parameters that govern reaction success, ensuring a reproducible and scalable process for researchers in drug discovery and development.

I. The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-thieno[2,3-b]pyridine to its amino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring. Instead, it follows a two-step addition-elimination sequence.[6][7]

Pillars of Reactivity:

  • Ring Activation: The thieno[2,3-b]pyridine system is inherently "electron-deficient" due to the powerful electron-withdrawing effect of the pyridine nitrogen atom. This effect reduces electron density at the positions ortho and para to the nitrogen (C2, C4, and C6), rendering them susceptible to attack by nucleophiles.[8][9] The 4-position is highly activated as it is para to the ring nitrogen.

  • Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of the nucleophile (ammonia or an ammonia equivalent) on the electron-deficient carbon atom bearing the leaving group (chlorine). This step temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this complex is paramount; the negative charge is effectively delocalized across the ring system and, most importantly, onto the electronegative pyridine nitrogen atom.[9][11]

  • Rearomatization: The reaction concludes with the expulsion of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the ring, yielding the final 4-amino product.

Diagram: SNAr Reaction Mechanism

Caption: The two-step addition-elimination pathway for the SNAr reaction.

II. Alternative Strategy: Buchwald-Hartwig Amination

While SNAr is often the most direct method for activated substrates, the Buchwald-Hartwig amination represents a powerful and versatile alternative. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[12][13][14]

When to Consider Buchwald-Hartwig:

  • Less Activated Substrates: If the chloro-heterocycle is not sufficiently electron-deficient for SNAr to proceed under reasonable conditions.

  • Sensitive Functional Groups: When the high temperatures or strongly basic conditions of SNAr are incompatible with other functional groups on the molecule.

  • Complex Amines: While this protocol focuses on ammonia, Buchwald-Hartwig excels at coupling a wide array of primary and secondary amines.[15]

The reaction involves a catalytic cycle with a Pd(0)/Pd(II) couple, proceeding through oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond.[12][15]

Detailed Laboratory Protocol: Synthesis of 4-Amino-thieno[2,3-b]pyridine via SNAr

This protocol describes a common and effective method using aqueous ammonium hydroxide in a sealed vessel. The elevated temperature and resulting pressure are crucial for driving the reaction to completion.

Materials and Equipment

CategoryItem
Reagents 4-chloro-thieno[2,3-b]pyridine
Ammonium hydroxide solution (28-30% NH₃ basis)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel (for column chromatography)
Hexanes and Ethyl Acetate (for eluent)
Equipment Heavy-walled pressure vessel (sealed tube) with a Teflon screw cap
Magnetic stir bar
Heating mantle or oil bath with temperature controller and magnetic stirrer
Standard laboratory glassware (beakers, flasks, separatory funnel)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates and chamber
Flash column chromatography setup

Safety Precautions

  • Pressure Hazard: The reaction is performed in a sealed vessel at high temperatures, leading to significant pressure build-up. Use only appropriately rated pressure tubes and inspect them for cracks or defects before use. Operate behind a blast shield.

  • Corrosive Reagents: Ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Methodology

1. Reaction Setup: a. To a 20 mL heavy-walled pressure vessel, add 4-chloro-thieno[2,3-b]pyridine (e.g., 1.0 g, 5.44 mmol). b. Add a magnetic stir bar. c. In a fume hood, carefully add concentrated ammonium hydroxide solution (10 mL, ~148 mmol, ~27 equivalents). The large excess of ammonia serves as both the nucleophile and the solvent and ensures the reaction equilibrium favors product formation. d. Securely seal the vessel with the Teflon screw cap. Ensure the seal is tight to prevent leakage under pressure.

2. Reaction Execution: a. Place the sealed vessel in an oil bath or heating block pre-heated to 120-140 °C. b. Commence vigorous stirring. c. Heat the reaction mixture for 12-24 hours. The optimal time should be determined by reaction monitoring.

3. Reaction Monitoring: a. After the desired time, remove the vessel from the heat and allow it to cool completely to room temperature behind a blast shield. Never attempt to open a hot pressure vessel. b. Once cool, carefully open the cap in a fume hood to release any residual pressure. c. To check for completion, a small aliquot of the reaction mixture can be diluted with ethyl acetate, washed with water, and spotted on a TLC plate against the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes.

4. Work-up and Extraction: a. Once the reaction is deemed complete, pour the cooled mixture into a separatory funnel. b. Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 50 mL). The product is significantly more soluble in the organic phase. c. Combine the organic layers. d. Wash the combined organic phase sequentially with deionized water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual ammonia and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification and Characterization: a. Purify the crude solid by flash column chromatography on silica gel. b. A typical gradient elution starts from 20% ethyl acetate in hexanes and gradually increases to 50-70% ethyl acetate. c. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-amino-thieno[2,3-b]pyridine as a solid. d. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is typically in the range of 75-90%.

Diagram: Experimental Workflow

Workflow Setup 1. Reaction Setup (Charge Pressure Vessel) React 2. Heating & Stirring (120-140 °C, 12-24h) Setup->React Cool 3. Cool to RT (CRITICAL STEP) React->Cool Workup 4. Extraction (EtOAc/Water) Cool->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: A streamlined workflow for the synthesis of 4-amino-thieno[2,3-b]pyridine.

References

Application Notes and Protocols for the Pharmacological Profiling of 4-Chlorothieno[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the diverse possibilities for chemical modification, has led to the development of compounds with a wide array of biological activities.[1][2] Thienopyridine derivatives have been successfully developed as antiplatelet agents, such as clopidogrel and prasugrel, which act by antagonizing the P2Y12 receptor.[3][4] Beyond this well-established role, the scaffold has been extensively explored for its potential in oncology, with analogs demonstrating potent anticancer and antiproliferative effects.[5][6][7][8][9][10]

The introduction of a chlorine atom at the 4-position of the thieno[2,3-b]pyridine ring system serves as a crucial chemical handle for further synthetic elaboration, allowing for the generation of diverse compound libraries through nucleophilic substitution reactions. This strategic placement can also significantly influence the compound's electronic properties and binding interactions with biological targets. This guide provides a comprehensive framework for the pharmacological profiling of novel 4-chlorothieno[2,3-b]pyridine analogs, with a focus on kinase inhibition and anticancer activity, reflecting a major research trajectory for this compound class.

Guiding Philosophy: A Multi-Tiered Approach to Pharmacological Profiling

A systematic and tiered approach is essential for efficiently characterizing the pharmacological properties of novel this compound analogs. This strategy allows for early identification of promising candidates and provides a deeper understanding of their mechanism of action and potential therapeutic applications.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vitro DMPK & Safety T1_Biochem Biochemical Assays (e.g., Kinase Inhibition) T1_Cell Cell Viability/Proliferation Assays (e.g., MTT/MTS) T1_Biochem->T1_Cell Initial Hits T2_Target Target Engagement & Pathway Analysis (e.g., Western Blot for p-AKT) T1_Cell->T2_Target Active Compounds T2_Apoptosis Apoptosis Assays (e.g., Annexin V Staining) T2_Target->T2_Apoptosis T2_Cycle Cell Cycle Analysis T2_Target->T2_Cycle T3_ADME ADME Profiling (Solubility, Permeability, Metabolism) T2_Apoptosis->T3_ADME Confirmed Mechanism T2_Cycle->T3_ADME Confirmed Mechanism T3_Tox Early Toxicity Assessment caption Tiered Pharmacological Profiling Workflow

Caption: A tiered workflow for the pharmacological profiling of this compound analogs.

Tier 1: Primary Screening

The initial phase of profiling aims to identify compounds with significant biological activity. For thieno[2,3-b]pyridine analogs, this often involves screening for kinase inhibition and broad antiproliferative effects.

Biochemical Kinase Inhibition Assay

Scientific Rationale: Many thieno[2,3-b]pyridine derivatives have been identified as potent kinase inhibitors.[11][12] Kinases are a class of enzymes frequently dysregulated in cancer, making them attractive therapeutic targets. A direct biochemical assay provides a clean assessment of a compound's ability to inhibit a specific kinase without the complexities of a cellular environment. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust, high-throughput method for quantifying kinase activity.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for a generic tyrosine kinase, a common target for this class of compounds.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Perform a serial dilution of the this compound analogs in DMSO to create a concentration range (e.g., from 100 µM to 1 nM). Then, prepare a 4X working solution of each compound concentration in the 1X kinase buffer.

    • Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase (e.g., RON, DRAK2) and a Europium-labeled anti-tag antibody in the 1X kinase buffer. The optimal concentrations should be determined empirically.

    • Tracer Solution: Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer in the 1X kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X compound solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Representative Kinase Inhibition Data for a Hypothetical this compound Analog (Compound X)

Kinase TargetIC50 (nM)
Kinase A25
Kinase B150
Kinase C>10,000
Cell Viability/Proliferation Assay

Scientific Rationale: A primary goal for many novel thieno[2,3-b]pyridine analogs is anticancer activity.[6][9][13] A cell viability assay provides a broad measure of a compound's cytotoxic or cytostatic effects on cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells, providing an indication of cell viability.[4][14]

Protocol: MTS Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate for 48-72 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[6]

Tier 2: Elucidating the Mechanism of Action

Once active compounds are identified, the next step is to understand how they exert their effects at a cellular level.

Target Engagement and Pathway Analysis by Western Blot

Scientific Rationale: If a compound inhibits a specific kinase in a biochemical assay, it is crucial to confirm that it engages the target within the cell and modulates its downstream signaling pathway. For many kinases, such as those in the PI3K/AKT pathway, inhibition leads to a decrease in the phosphorylation of downstream substrates.[15][16] Western blotting is a standard technique to detect these changes in protein phosphorylation.[17]

Protocol: Western Blot for Phosphorylated AKT (p-AKT)

  • Cell Lysis:

    • Treat cells with the test compound for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, re-probe the membrane with an antibody against total AKT or a housekeeping protein like β-actin.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT or housekeeping protein signal.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activates Analog This compound Analog Analog->RTK Inhibits caption Inhibition of the PI3K/AKT Signaling Pathway

Caption: A potential mechanism of action for this compound analogs targeting an upstream kinase in the PI3K/AKT pathway.

Apoptosis Assay

Scientific Rationale: A reduction in cell viability can be due to cell death (cytotoxicity) or an arrest of proliferation (cytostatic effect). It is important to distinguish between these outcomes. Many anticancer agents induce apoptosis, or programmed cell death.[7] The Annexin V assay is a common method for detecting early-stage apoptosis.[5][6][7][10] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[5][7]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its GI50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Tier 3: In Vitro DMPK and Safety Assessment

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. Early in vitro assessment of these parameters is crucial.

Permeability Assay

Scientific Rationale: For orally administered drugs, permeability across the intestinal epithelium is a key determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-to-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Table 2: Representative ADME Data for Compound X

ParameterResultInterpretation
Papp (A-B) (10⁻⁶ cm/s) 15.2High Permeability
Efflux Ratio 1.2Low potential for active efflux
Microsomal Half-Life (t½, min) 45Moderate Metabolic Stability
Metabolic Stability Assay

Scientific Rationale: The metabolic stability of a compound in the liver is a major factor influencing its in vivo half-life and oral bioavailability. The liver microsomal stability assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).

    • Add the test compound to the microsomal suspension.

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis and Calculation:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Conclusion

The pharmacological profiling of this compound analogs requires a systematic, multi-faceted approach. By progressing from broad primary screens to detailed mechanistic studies and early ADME/Tox assessments, researchers can efficiently identify and characterize promising drug candidates. The protocols and rationale outlined in this guide provide a robust framework for evaluating this versatile chemical scaffold, ultimately facilitating the discovery of novel therapeutics for a range of diseases, particularly cancer.

References

Application Notes & Protocols: Synthesis of 4-Chlorothieno[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold in Kinase Inhibitor Discovery

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its structural resemblance to purine has made it a particularly attractive framework for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.

The 4-chloro-thieno[2,3-b]pyridine moiety serves as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 4-position acts as a convenient handle for introducing various substituents through nucleophilic aromatic substitution reactions, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of the 4-chlorothieno[2,3-b]pyridine core and its subsequent derivatization to generate a library of potential kinase inhibitors. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring robustness and reproducibility.

Strategic Overview of the Synthesis

The synthetic strategy hinges on the construction of the thieno[2,3-b]pyridine core via an intramolecular cyclization of a suitably functionalized thiophene precursor. Specifically, we will employ the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds.[2][3][4] The subsequent diversification of the 4-chloro intermediate will be achieved through palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution, enabling the introduction of a wide range of functionalities to probe the structure-activity relationship (SAR) for specific kinase targets.

Synthesis_Overview A 2-Aminothiophene Derivative B N-Protected 3-Acetyl-2-aminothiophene A->B Acetylation D This compound Core B->D Intramolecular Cyclization C Vilsmeier-Haack Reagent (POCl3/DMF) C->D F Library of Kinase Inhibitor Candidates D->F Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) E Diverse Amines/Boronic Acids E->F

Figure 1: High-level overview of the synthetic workflow.

Part 1: Synthesis of the this compound Core

This protocol details the synthesis of the key this compound intermediate starting from a commercially available 2-aminothiophene derivative. The causality behind the choice of an N-protected starting material is to direct the regioselectivity of the Vilsmeier-Haack reaction and prevent unwanted side reactions.[1][2]

Step 1.1: N-Acetylation of 2-Amino-3-acetylthiophene

Rationale: Protection of the amino group as an acetamide is crucial for the subsequent Vilsmeier-Haack cyclization. The electron-withdrawing nature of the acetyl group moderates the reactivity of the amino group and facilitates the desired intramolecular reaction.

Protocol:

  • To a stirred solution of 2-amino-3-acetylthiophene (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(3-acetylthiophen-2-yl)acetamide can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 1.2: Vilsmeier-Haack Cyclization to this compound

Rationale: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as an electrophile that attacks the thiophene ring, leading to cyclization and the formation of the pyridine ring. The temperature of this reaction is a critical parameter that can influence the product outcome.[1][2] At elevated temperatures (around 100 °C), the reaction favors the formation of the desired this compound.

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous DMF (6.0 eq).

  • Cool the flask to 0 °C in an ice bath and add POCl₃ (3.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of N-(3-acetylthiophen-2-yl)acetamide (1.0 eq) in anhydrous DMF to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture to 100 °C and maintain for 3-4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-15% Ethyl acetate in Hexane) to afford the this compound.

Parameter Value Rationale
Starting Material N-(3-acetylthiophen-2-yl)acetamideN-protection directs the regioselectivity of the cyclization.[1][2]
Reagents POCl₃, DMFForms the electrophilic Vilsmeier-Haack reagent in situ.[4]
Temperature 100 °CFavors the formation of the non-formylated this compound.[1][2]
Reaction Time 3-4 hoursTypical duration for completion of the cyclization.
Work-up Quenching with ice and neutralizationDecomposes the excess Vilsmeier reagent and allows for product extraction.
Purification Silica gel column chromatographyTo isolate the pure this compound intermediate.

Table 1: Key Parameters for the Vilsmeier-Haack Cyclization.

Part 2: Diversification of the this compound Scaffold

The 4-chloro substituent is now a versatile handle for introducing molecular diversity. Below are two standard protocols for C-N and C-C bond formation, which are widely applicable in the synthesis of kinase inhibitor libraries.

Protocol 2.1: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a robust and highly general method for the formation of C-N bonds. This reaction is tolerant of a wide range of functional groups, making it ideal for the synthesis of libraries of substituted 4-aminothieno[2,3-b]pyridines.

Protocol:

  • To a reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 4-amino-thieno[2,3-b]pyridine derivative.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between the 4-position of the thieno[2,3-b]pyridine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems to probe key interactions within the kinase active site.

Protocol:

  • In a reaction flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the 4-aryl-thieno[2,3-b]pyridine product.

Diversification A This compound B Buchwald-Hartwig Amination (Pd catalyst, ligand, base, Amine) A->B C Suzuki-Miyaura Coupling (Pd catalyst, base, Boronic Acid) A->C D 4-Amino-thieno[2,3-b]pyridine Derivatives B->D E 4-Aryl-thieno[2,3-b]pyridine Derivatives C->E

Figure 2: Diversification pathways from the 4-chloro intermediate.

Application Example: Targeting Pim-1 Kinase

Derivatives of the thieno[2,3-b]pyridine scaffold have shown promising activity as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[5] For instance, the introduction of substituted anilines at the 4-position can lead to potent inhibitors. The protocols described above can be utilized to synthesize a focused library of compounds to explore the SAR for Pim-1 inhibition.

Compound Kinase Target Reported Activity (IC₅₀) Reference
3c (a 3-chloro-4-fluorophenylamino derivative)Pim-135.7 µM
5b (a 4-methoxyphenylpiperazine derivative)Pim-112.71 µM
Thieno[2,3-b]pyridine analogue 34eEF2-K170 nM[6]
5-arylthieno[2,3-b]pyridine derivativeDRAK229 nM[7]

Table 2: Examples of Bioactive Thieno[2,3-b]pyridine Derivatives.

Characterization and Quality Control

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Palladium catalysts are flammable and should be handled in an inert atmosphere where possible.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic routes outlined in this application note provide a robust and versatile platform for the generation of this compound-based kinase inhibitors. By following these detailed protocols, researchers can efficiently synthesize a diverse library of compounds for screening against various kinase targets, thereby accelerating the drug discovery process. The inherent modularity of this synthetic approach allows for the systematic optimization of lead compounds to achieve desired potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Substituted Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thieno[2,3-b]pyridines as a Novel Antifungal Scaffold

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an urgent need for novel therapeutic agents. The thieno[2,3-b]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of substituted thieno[2,3-b]pyridines as potential antifungal agents.

Historically, the development of antifungal drugs has been challenging due to the eukaryotic nature of fungal cells, which share similarities with host mammalian cells, leading to a higher risk of off-target toxicity[3]. Thieno[2,3-b]pyridine derivatives offer a promising avenue for the development of new antifungals, with recent studies demonstrating their potent activity, particularly against clinically relevant yeasts such as Candida albicans[1][2]. This guide provides a foundational understanding of this compound class, detailed protocols for assessing their antifungal efficacy and safety, and insights into their structure-activity relationships.

Scientific Rationale and Workflow

The successful evaluation of a novel compound class like thieno[2,3-b]pyridines hinges on a systematic and logical workflow. The process begins with the synthesis of a library of derivatives, followed by a primary screen to determine their in vitro antifungal activity. Promising candidates are then subjected to secondary screening to assess their cytotoxicity against mammalian cell lines to determine their selectivity index. This workflow is designed to identify compounds with a favorable therapeutic window early in the discovery process, thereby de-risking the progression to more complex and costly preclinical studies[3].

Antifungal Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy & Safety Assessment cluster_2 Lead Candidate Selection Synthesis Synthesis of Substituted Thieno[2,3-b]pyridines Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Assay->Cytotoxicity_Assay Prioritization of Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Selection of Lead Candidates for Further Development SAR_Analysis->Lead_Selection

Figure 1: A generalized workflow for the initial stages of antifungal drug discovery, from synthesis to lead candidate selection.

Synthesis of Substituted Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine core is typically synthesized through established heterocyclic chemistry routes. A common and versatile starting material is 2-acetyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine, which can be further modified to introduce a variety of substituents[1]. For instance, reaction with thiosemicarbazide yields a thiosemicarbazone derivative, a key intermediate for the synthesis of thiazole and thiazolinone hybrids[1].

The rationale for creating a library of substituted derivatives is to explore the structure-activity relationship (SAR). By systematically altering the substituents on the core scaffold, researchers can identify the chemical moieties that are crucial for antifungal activity and those that can be modified to improve properties such as solubility, metabolic stability, and target specificity.

Protocol 1: In Vitro Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antifungal susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted reference method for testing the susceptibility of yeasts[4].

Causality Behind Experimental Choices:
  • Broth Microdilution: This method is preferred for its reproducibility, scalability for testing multiple compounds and strains, and the ability to provide a quantitative measure of antifungal activity (the MIC)[4].

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI for antifungal susceptibility testing of most yeasts. Its defined composition ensures inter-laboratory reproducibility[4].

  • Inoculum Density: A standardized inoculum is critical for reproducible MICs. A high inoculum can lead to falsely elevated MICs, while a low inoculum can result in falsely low MICs.

  • Incubation Time: The incubation time is optimized for the growth rate of the specific fungal species being tested to ensure sufficient growth for reliable visual or spectrophotometric reading[5].

Step-by-Step Methodology:
  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate (e.g., Candida albicans ATCC 10231) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (substituted thieno[2,3-b]pyridine) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control (a known antifungal agent like miconazole or fluconazole) and a negative control (growth control with no compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

MIC_Workflow start Start: Fresh Fungal Culture prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Thieno[2,3-b]pyridines in 96-well plate prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: MIC Value Determined read_mic->end

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: In Vitro Cytotoxicity Assessment

A crucial aspect of antifungal drug development is to ensure that the compounds are selectively toxic to fungal cells and not to the host's mammalian cells. The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity[6][7].

Causality Behind Experimental Choices:
  • MTT Reagent: This tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity[6][7].

  • Mammalian Cell Lines: The choice of cell line (e.g., HEK293, HepG2, or other relevant lines) should be based on the intended therapeutic application of the antifungal agent.

  • Solubilization Agent: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is necessary to dissolve the water-insoluble formazan crystals before spectrophotometric measurement.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HEK293) in a suitable culture medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a period that is relevant to the intended therapeutic use (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., 100 µL of DMSO or SDS-HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

Quantitative data from the antifungal susceptibility and cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison and analysis.

Compound IDSubstitution PatternAntifungal Activity (IC50 in µg/mL) vs. C. albicans
8 p-chlorobenzaldehyde derivative19.2 ± 0.58[1][2]
9 p-methoxybenzaldehyde derivative23.4 ± 0.65[1][2]
10 p-nitrobenzaldehyde derivative21.5 ± 0.62[1][2]
Miconazole Reference Drug-

Table 1: Antifungal activity of selected substituted thieno[2,3-b]pyridine-thiazolin-4-one hybrids against Candida albicans.[1][2]

Structure-Activity Relationship (SAR) and Mechanistic Insights

While the precise antifungal mechanism of action for thieno[2,3-b]pyridines is still under investigation, preliminary studies provide some insights. Molecular docking simulations of some derivatives have been performed against bacterial enzymes like E. coli DNA gyrase B, suggesting a potential mechanism of action for their antibacterial effects[1][2]. However, this is not directly transferable to their antifungal activity.

The structure-activity relationship for the antifungal effects of thieno[2,3-b]pyridines is an active area of research. The data presented in Table 1 suggests that substitutions on the benzaldehyde moiety of the thiazolin-4-one hybrid can influence the antifungal potency against C. albicans. For example, the presence of a p-chloro group (compound 8) resulted in the lowest IC50 value in this series, indicating that electron-withdrawing groups at this position may be favorable for activity[1][2]. Further studies with a broader range of substituents are needed to establish a more comprehensive SAR.

Conclusion and Future Directions

Substituted thieno[2,3-b]pyridines represent a promising class of compounds with demonstrable in vitro antifungal activity. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their efficacy and safety. Future research should focus on elucidating the specific fungal targets and mechanisms of action of these compounds, which will be instrumental in optimizing their antifungal properties and developing them into clinically viable therapeutic agents. Expanding the screening to a wider panel of fungal pathogens, including resistant strains, will also be a critical next step in defining their potential clinical utility.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings impart unique physicochemical properties. Thienopyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them attractive targets in drug discovery programs.

The functionalization of this scaffold is crucial for modulating its biological activity and optimizing drug-like properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the late-stage functionalization of heterocyclic cores. This guide provides a detailed technical overview and experimentally validated protocols for the palladium-catalyzed cross-coupling of 4-chlorothieno[2,3-b]pyridine with various nucleophiles, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and alcohols (C-O coupling).

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is paramount for rational catalyst selection and reaction optimization.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron density of the palladium center and the nature of the halide.

  • Transmetalation (for C-C coupling) or Amine/Alkoxide Coordination and Deprotonation (for C-N/C-O coupling): In Suzuki-Miyaura coupling, an organoboron species transfers its organic group to the palladium center. For Buchwald-Hartwig and C-O couplings, the amine or alcohol coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido or -alkoxide complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation / Coordination & Deprotonation PdII_Aryl->Transmetalation Nu-M / Nu-H + Base PdII_Coupling Ar-Pd(II)L_n-Nu Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Considerations and Key Parameters

The choice of palladium source, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ are effective, modern, well-defined precatalysts offer superior performance. Buchwald's G3 and G4 precatalysts, for example, are air- and moisture-stable and generate the active Pd(0) species efficiently under mild conditions.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Electron-rich and sterically bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed for coupling challenging substrates like heteroaryl chlorides.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the "ate" complex.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow Start Start: Oven-dried vial Reagents Add Solids: This compound (1 equiv) Phenylboronic Acid (1.2 equiv) K₃PO₄ (2 equiv) SPhos Pd G3 (2 mol%) Start->Reagents Atmosphere Evacuate & Backfill with Argon (3x) Reagents->Atmosphere Solvent Add Degassed Solvent (Dioxane/H₂O 10:1) Atmosphere->Solvent Reaction Heat to 100 °C (Stir for 12-24 h) Solvent->Reaction Workup Work-up: Cool, Dilute with EtOAc, Wash with Brine Reaction->Workup Monitor by TLC/LC-MS Purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography Workup->Purify End End: 4-Phenylthieno[2,3-b]pyridine Purify->End

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the palladium precatalyst.

  • Seal the vial with a septum-containing cap.

  • Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and water (typically in a 10:1 ratio).

  • Place the vial in a preheated aluminum block or oil bath and stir at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhos Pd G3 (2)K₃PO₄Dioxane/H₂O1001692
24-Methoxyphenylboronic acidXPhos Pd G3 (2)K₃PO₄Dioxane/H₂O1001888
33-Pyridylboronic acidRuPhos Pd G3 (3)Cs₂CO₃Dioxane/H₂O1102475
42-Thienylboronic acidSPhos Pd G3 (2)K₃PO₄Dioxane/H₂O1001685

Table 1: Representative results for the Suzuki-Miyaura coupling of this compound.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and agrochemicals. This reaction allows for the coupling of a wide range of amines with aryl halides.

Mechanistic Considerations and Key Parameters

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system and reaction conditions.

  • Palladium Precatalyst and Ligand: Similar to Suzuki coupling, modern precatalysts are highly effective. The ligands developed by the Buchwald group, such as the biarylphosphines (e.g., DavePhos, XPhos), are particularly well-suited for this transformation. These bulky, electron-rich ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more reactive amines or highly active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The exclusion of water is critical, as it can lead to hydrodehalogenation of the starting material.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow Start Start: Glovebox Setup Reagents Add Solids: This compound (1 equiv) NaOtBu (1.4 equiv) XPhos Pd G3 (2 mol%) Start->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Amine Add Morpholine (1.2 equiv) Solvent->Amine Reaction Seal and Heat to 110 °C (Stir for 12-24 h) Amine->Reaction Workup Work-up: Cool, Filter through Celite, Concentrate Reaction->Workup Monitor by TLC/LC-MS Purify Purification: Column Chromatography Workup->Purify End End: 4-(Morpholino)thieno[2,3-b]pyridine Purify->End

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide.

  • Add this compound and the solvent (toluene or dioxane).

  • Add the amine via syringe.

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum block or oil bath.

  • Stir the reaction at 90-110 °C for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene1101695
2AnilineDavePhos Pd G4 (3)LHMDSDioxane1002081
3n-ButylamineXPhos Pd G3 (2)NaOtBuToluene1001889
4IndazoleRuPhos Pd G3 (3)K₂CO₃Dioxane1102472

Table 2: Representative results for the Buchwald-Hartwig amination of this compound.

Section 3: C-O Coupling for Ether Synthesis

Palladium-catalyzed C-O cross-coupling provides a direct route to aryl ethers, which are prevalent in natural products and pharmaceuticals. While more challenging than C-N coupling due to the slower rate of reductive elimination, significant progress has been made through ligand development.

Mechanistic Considerations and Key Parameters
  • Catalyst System: Highly active catalysts are required. The use of bulky, electron-rich biarylphosphine ligands such as tBuXPhos or tBuBrettPhos is often necessary to promote the difficult C-O reductive elimination step.

  • Base: Strong bases like NaOtBu or K₃PO₄ are typically used to generate the nucleophilic alkoxide in situ.

  • Substrate Scope: The reaction is generally more facile with electron-deficient aryl halides and phenols. Primary alcohols are often better coupling partners than secondary or tertiary alcohols.

Protocol: C-O Coupling of this compound with Phenol

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 3-5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox: To an oven-dried reaction vial, add this compound, phenol, cesium carbonate, and the palladium precatalyst.

  • Add anhydrous, degassed toluene.

  • Seal the vial tightly and stir the mixture.

  • Remove from the glovebox and heat in a preheated oil bath at 110-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

EntryAlcohol/PhenolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenoltBuBrettPhos Pd G3 (4)Cs₂CO₃Toluene1202478
2Benzyl alcoholtBuXPhos Pd G3 (4)K₃PO₄Dioxane1102465
34-MethoxyphenoltBuBrettPhos Pd G3 (4)Cs₂CO₃Toluene1202482

Table 3: Representative results for the C-O coupling of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvents.3. Insufficiently strong base (for C-N/C-O).4. Low reaction temperature.1. Ensure a rigorously inert atmosphere; use fresh precatalyst.2. Use freshly purified/distilled solvents and high-purity reagents.3. Screen stronger bases (e.g., NaOtBu, LHMDS).4. Increase temperature in 10 °C increments.
Formation of Homocoupled Product (e.g., Biphenyl) 1. Degradation of boronic acid.2. Oxygen contamination leading to oxidative homocoupling.1. Use fresh, high-quality boronic acid.2. Improve degassing of solvents and ensure a tight seal on the reaction vessel.
Hydrodehalogenation (Replacement of Cl with H) 1. Presence of a proton source (e.g., water, impure amine).2. β-Hydride elimination side reaction.1. Use scrupulously dry reagents and solvents.2. Screen different ligands; sometimes a less bulky ligand can disfavor this pathway.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Ligand instability or dissociation.1. Run the reaction at the lowest effective temperature.2. Consider a more robust ligand (e.g., an N-heterocyclic carbene-based catalyst).

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of the this compound core. By carefully selecting the appropriate combination of palladium precatalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of C-C, C-N, and C-O coupled products. The protocols and data presented in this guide serve as a validated starting point for further exploration and optimization in the fields of drug discovery and materials science.

Protocol for Sonogashira coupling with 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Sonogashira Coupling with 4-Chlorothieno[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Title: A Comprehensive Guide to the Sonogashira Coupling of this compound: Protocol, Optimization, and Mechanistic Insights

Introduction: The Convergence of a Powerful Reaction and a Privileged Scaffold

The Sonogashira cross-coupling reaction, first reported in 1975, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing direct access to complex molecular architectures.[2][4] Its utility is particularly pronounced in pharmaceutical and materials science, where the resulting arylalkyne moieties are key structural motifs.[1][5]

The thieno[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and receptor agonists. The ability to functionalize this core, particularly at the 4-position, is critical for structure-activity relationship (SAR) studies in drug discovery. However, the coupling partner in this guide, this compound, presents a significant challenge. Aryl chlorides are notoriously the least reactive among the common aryl halides (I > Br > Cl) in Sonogashira couplings due to the high dissociation energy of the C-Cl bond.[2][6][7]

This document serves as an in-depth guide for researchers tackling this challenging transformation. It provides not just a protocol, but also the underlying mechanistic principles, optimization strategies, and troubleshooting advice required for success.

The Engine of the Reaction: Mechanistic Overview

Understanding the Sonogashira coupling mechanism is paramount for rational optimization. The reaction is traditionally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[8][9]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex.[7][8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynylthieno[2,3-b]pyridine product and regenerate the active Pd(0) catalyst.[9]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.[1]

    • Deprotonation: An amine base deprotonates the alkyne, a process facilitated by copper coordination which increases the alkyne's acidity, forming the crucial copper(I) acetylide species.[1][6]

While effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][6] This has led to the development of copper-free Sonogashira protocols , which rely on a modified palladium cycle where the base is strong enough to deprotonate the alkyne without copper assistance, or where palladium itself facilitates the deprotonation.[2][10][11][12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)Cl Alkyne H-C≡CR CuI->Alkyne Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne->Cu_Acetylide Base (R'₂NH) Deprotonation ArCl 4-Chlorothieno- [2,3-b]pyridine ArCl->PdII_Aryl

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Key Parameters for Coupling with this compound

Successfully coupling an unreactive heteroaryl chloride requires careful tuning of each reaction component.

  • Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key to activating the C-Cl bond lies in the choice of ligand.[8]

    • Expertise: Bulky, electron-rich phosphine ligands are essential. They promote the formation of a highly reactive, monoligated Pd(0) species, which is more active in the oxidative addition step.[9] Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized dialkylbiaryl phosphines (e.g., XPhos, SPhos) are field-proven choices for chloroarene coupling.[13][14]

    • Recommendation: Use a pre-formed catalyst like Pd(P(t-Bu)₃)₂ or generate the active species in situ from a stable Pd(II) or Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand.

  • Copper Co-Catalyst:

    • Trustworthiness: While the "classic" protocol uses a copper(I) salt (typically CuI), its use increases the risk of alkyne homocoupling, which can be a major side reaction, especially with slow cross-coupling.[6][15]

    • Recommendation: For initial attempts, a copper-free protocol is highly recommended to minimize side products. This simplifies reaction analysis and purification. If yields are low, a small amount of CuI (1-5 mol%) can be introduced as an additive.

  • Base: The base has two primary functions: to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.[6]

    • Expertise: Amine bases are standard. For copper-catalyzed reactions, triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are common choices.[6][15] For more challenging copper-free systems, a stronger, non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be required, often in combination with an amine.

    • Recommendation: Start with a robust amine base like diisopropylethylamine (DIPEA) or DBU in a copper-free system.

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Expertise: Aprotic polar solvents are generally effective. DMF, Dioxane, and Toluene are frequently used. Some anecdotal evidence suggests THF can promote the formation of palladium black (catalyst decomposition).[6][16] Running the reaction in the amine base as the solvent is also a viable strategy.[15][16]

    • Recommendation: Degassed DMF or 1,4-Dioxane are excellent starting points due to their high boiling points and good solvating properties.

  • Temperature: Due to the strength of the C-Cl bond, elevated temperatures are almost always necessary.[17]

    • Recommendation: Expect reaction temperatures in the range of 80-120 °C. The reaction should be conducted in a sealed vessel to prevent solvent loss and maintain an inert atmosphere.

Detailed Experimental Protocol

This protocol describes a robust, copper-free Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Table 1: Reagent Stoichiometry

ReagentMolar Equiv.Purpose
This compound1.0Aryl Halide Substrate
Terminal Alkyne1.2 - 1.5Coupling Partner
Pd₂(dba)₃0.02 (2 mol % Pd)Palladium Pre-catalyst
XPhos0.08 (8 mol %)Ligand
K₃PO₄ (Potassium Phosphate)2.0Base
1,4-Dioxane-Solvent (Anhydrous)

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids (Aryl Halide, Base, Pd₂(dba)₃, XPhos) to oven-dried vial. B 2. Seal vial with septum cap. A->B C 3. Evacuate and backfill with Inert Gas (Argon/N₂) 3x. B->C D 4. Add anhydrous, degassed solvent (Dioxane) via syringe. C->D E 5. Add Terminal Alkyne (liquid) via syringe. D->E F 6. Place vial in pre-heated block (100-110 °C) and stir. E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Cool to RT, dilute with EtOAc, filter through Celite®. G->H I 9. Wash filtrate with water and brine. H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere is CRITICAL):

    • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), Potassium Phosphate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

    • Seal the vial with a septum-containing cap.

    • Connect the vial to a Schlenk line. Evacuate the vial under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition:

    • Using a gas-tight syringe, add anhydrous, degassed 1,4-Dioxane to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Add the terminal alkyne (1.2-1.5 eq) via syringe. If the alkyne is a solid, it should be added in the initial step with the other solids.

  • Reaction:

    • Place the sealed vial into a preheated aluminum block on a stirrer hotplate set to 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring:

    • To monitor progress, carefully take a micro-aliquot from the reaction mixture using a syringe. Dilute it with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis. The disappearance of the starting aryl chloride is the primary indicator of reaction completion.[6]

  • Workup:

    • Once the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-alkynylthieno[2,3-b]pyridine product.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst.[6] 2. Insufficient Temperature. 3. Poor quality reagents/solvents (not anhydrous).[6]1. Use fresh, high-quality Pd source and ligand. Ensure atmosphere is strictly inert. 2. Increase temperature in 10 °C increments (up to 130 °C). 3. Use freshly dried, degassed solvents and high-purity reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or solvent choice.[6]Ensure rigorous degassing of the solvent and reaction mixture. Purify starting materials if necessary. Consider switching solvents (e.g., from THF to Dioxane or Toluene).[16]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen or active copper catalyst.[6]1. If using a copper-catalyzed system, switch to the recommended copper-free protocol. 2. Ensure the reaction is run under strictly anaerobic conditions.[6]
Dehalogenation of Starting Material Side reaction, sometimes promoted by certain bases or impurities.Try a different base (e.g., switch from an inorganic base to a bulky amine like DBU). Ensure the alkyne is of high purity.

References

Application Notes and Protocols for the Use of 4-Chlorothieno[2,3-b]pyridine in the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its bioisosteric relationship with the purine nucleus of ATP. This guide provides a detailed technical overview and practical protocols for the utilization of 4-Chlorothieno[2,3-b]pyridine as a versatile starting material in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the strategic importance of this scaffold, the chemical principles governing its reactivity, and provide step-by-step methodologies for its derivatization into potent and selective PI3K inhibitors.

Introduction: The Thienopyridine Scaffold in PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that target the ATP-binding pocket of PI3K has been a major focus of oncology drug discovery.

The thienopyrimidine and thienopyridine scaffolds have emerged as highly promising core structures for the design of potent kinase inhibitors.[5][6] Their structural resemblance to adenine allows them to function as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity.[6][7] The thieno[2,3-b]pyridine core, in particular, offers a versatile platform for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The well-known PI3K inhibitor, Pictilisib (GDC-0941), features a related thieno[3,2-d]pyrimidine core, underscoring the therapeutic potential of this class of compounds.[8][9]

This guide will focus on the practical application of this compound as a key building block for the synthesis of novel PI3K inhibitors.

The PI3K Signaling Pathway: A Target for Cancer Therapy

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the regulation of diverse cellular functions that are often dysregulated in cancer.[2][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Properties and Handling of this compound

This compound is a key intermediate for the synthesis of a variety of substituted thienopyridines. Its chemical properties and safe handling are crucial for successful and safe experimentation.

PropertyValue
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
Appearance Off-white to yellow solid
CAS Number 28782-33-4

Safety and Handling:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Synthetic Strategies and Protocols

The chlorine atom at the 4-position of the thieno[2,3-b]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is also amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an excellent starting point for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridine nitrogen atom makes the C4 position of the thieno[2,3-b]pyridine ring susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing amine substituents, a common feature in many kinase inhibitors that often form hydrogen bonds with the hinge region of the kinase active site.

Protocol 1: Synthesis of 4-(Morpholin-4-yl)thieno[2,3-b]pyridine

This protocol describes the displacement of the 4-chloro substituent with morpholine, a common moiety in PI3K inhibitors like Pictilisib.[1]

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)thieno[2,3-b]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture or Toluene/ethanol/water mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-arylthieno[2,3-b]pyridine product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds and is particularly useful for coupling a wide range of primary and secondary amines.[4][13]

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted piperazine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-aminothieno[2,3-b]pyridine derivative.

Synthetic Workflow for a Hypothetical PI3K Inhibitor

The following workflow illustrates how the previously described protocols can be integrated to synthesize a potential PI3K inhibitor based on the this compound scaffold.

Synthetic_Workflow Start This compound Intermediate1 4-(Aryl)-thieno[2,3-b]pyridine Start->Intermediate1 Suzuki Coupling (Arylboronic Acid, Pd catalyst) Intermediate2 4-(Amino)-thieno[2,3-b]pyridine Start->Intermediate2 Buchwald-Hartwig Amination (Amine, Pd catalyst) FinalProduct Potential PI3K Inhibitor Intermediate1->FinalProduct Further Functionalization Intermediate2->FinalProduct Further Functionalization

Figure 2: General synthetic workflow for PI3K inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel PI3K inhibitors. Its reactivity at the 4-position through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the thienopyridine core. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chlorothieno[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide is designed for researchers, chemists, and process development scientists working with the synthesis of 4-Chlorothieno[2,3-b]pyridine, a critical intermediate in pharmaceutical development. Given its importance, ensuring high purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to identify, control, and minimize common impurities encountered during its synthesis.

Part 1: Understanding the Synthetic Landscape & Common Impurities

The most prevalent synthetic route to this compound involves the cyclization of a substituted thiophene precursor followed by a chlorination step. A common starting material is Thieno[2,3-b]pyridin-4(5H)-one, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Impurities can arise from various sources including the starting materials, side reactions, incomplete reactions, and degradation of the final product.

Diagram: General Synthetic Pathway and Impurity Formation

G cluster_0 Core Reaction cluster_1 Impurity Formation Pathways A Thieno[2,3-b]pyridin-4(5H)-one B This compound (Target Product) A->B Chlorination I1 Impurity A (Unreacted Starting Material) A->I1 Incomplete Reaction I2 Impurity B (Over-chlorinated Species) B->I2 Excess Reagent/ Harsh Conditions I3 Impurity C (Hydrolysis Product) B->I3 Presence of Water C Chlorinating Agent (e.g., POCl₃) C->B I4 Impurity D (Solvent-Related Adducts) C->I4 Side reaction with solvent (e.g., DMF)

Caption: Synthetic route to this compound and major impurity pathways.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of this compound.

FAQ 1: My final product shows a significant peak corresponding to the starting material, Thieno[2,3-b]pyridin-4(5H)-one. What went wrong?

Answer: The presence of unreacted starting material is a common issue indicating an incomplete chlorination reaction. Several factors can contribute to this:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An inadequate amount will lead to an incomplete conversion.

  • Low Reaction Temperature: The activation energy for the chlorination of the lactam may not be met at lower temperatures, resulting in a sluggish or stalled reaction.

  • Poor Reagent Quality: Degradation of the chlorinating agent (e.g., POCl₃ hydrolyzed by atmospheric moisture) can reduce its efficacy.

Troubleshooting & Prevention:

Parameter Recommended Action Scientific Rationale
Reagent Stoichiometry Use a slight excess (1.5 to 3.0 equivalents) of the chlorinating agent.Ensures the reaction is driven to completion by Le Châtelier's principle.
Reaction Temperature Maintain the reaction temperature, often reflux, as specified in validated protocols.Provides sufficient energy to overcome the activation barrier for the chlorination reaction.
Reagent Quality Use freshly opened or properly stored chlorinating agents. Consider assaying the reagent if it has been stored for an extended period.Ensures the active concentration of the chlorinating agent is sufficient for complete conversion.
Reaction Time Ensure the reaction is run for the recommended duration. Monitor reaction progress using TLC or HPLC.Allows sufficient time for the reaction to proceed to completion.

Workflow: Monitoring Reaction Completion

G Start Start Reaction TLC_HPLC Spot TLC or Inject HPLC (T=0 hr) Start->TLC_HPLC Monitor Monitor at Intervals (e.g., every 1-2 hrs) TLC_HPLC->Monitor Compare Compare Spot/Peak of Starting Material (SM) and Product (P) Monitor->Compare Complete Is SM peak absent or below threshold? Compare->Complete Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Monitor

Caption: Workflow for in-process monitoring of the chlorination reaction.

FAQ 2: I've observed an impurity with a mass higher than my product, potentially a di-chloro or other over-chlorinated species. How can I avoid this?

Answer: The formation of over-chlorinated impurities typically results from overly harsh reaction conditions or the presence of susceptible functionalities on the starting material.

  • Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures in the presence of a potent chlorinating agent can lead to undesired side reactions on the thieno-pyridine core.

  • Highly Concentrated Reagents: Using a very high concentration of the chlorinating agent can increase the rate of side reactions.

Troubleshooting & Prevention:

Parameter Recommended Action Scientific Rationale
Temperature Control Maintain a consistent temperature and avoid localized overheating.Minimizes the energy available for undesired, higher activation energy side reactions.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prevents the product from being subjected to harsh conditions for an extended period, reducing the likelihood of over-chlorination.
Reagent Addition Consider adding the chlorinating agent portion-wise or dropwise to control the reaction exotherm and local concentration.Provides better control over the reaction rate and minimizes spikes in reactivity that can lead to side products.
FAQ 3: During workup or purification, I'm seeing the formation of the starting material again. What is causing this hydrolysis?

Answer: this compound is susceptible to hydrolysis, reverting to Thieno[2,3-b]pyridin-4(5H)-one. This is particularly problematic during aqueous workups or purification on silica gel.

  • Presence of Water: The chloro group at the 4-position is a good leaving group, and nucleophilic attack by water (hydrolysis) will regenerate the lactam.

  • pH of the Medium: The rate of hydrolysis can be influenced by pH.

Troubleshooting & Prevention:

Step Recommended Action Scientific Rationale
Workup Use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly with cold, neutral pH water or brine and immediately dry the organic layer over a desiccant like Na₂SO₄ or MgSO₄.Minimizes the contact time and amount of water available for hydrolysis. Lower temperatures decrease the rate of the hydrolysis reaction.
Purification Avoid using silica gel chromatography if possible, as its acidic surface can promote hydrolysis. Consider alternative methods like recrystallization from a non-protic solvent or chromatography on a less acidic stationary phase (e.g., alumina).Reduces the exposure of the product to protic and acidic environments that catalyze the hydrolysis reaction.
Storage Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.Protects the compound from atmospheric moisture, preventing degradation over time.
FAQ 4: My NMR spectrum shows unexpected peaks, and I suspect a solvent-related impurity. Is this common?

Answer: Yes, when using solvents like N,N-Dimethylformamide (DMF) with chlorinating agents such as POCl₃, a Vilsmeier-Haack type adduct can form. This can lead to the formation of formylated impurities or other complex adducts.

  • Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent, which can then react with the electron-rich thieno-pyridine ring system.

Troubleshooting & Prevention:

Parameter Recommended Action Scientific Rationale
Solvent Choice If possible, explore alternative, non-reactive solvents for the chlorination step. Toluene or acetonitrile can be suitable alternatives depending on the specific protocol.Avoids the formation of reactive intermediates like the Vilsmeier reagent that can lead to side reactions with the product.
Temperature Control If DMF must be used, maintain a lower reaction temperature to disfavor the formation of the Vilsmeier reagent and subsequent side reactions.The rate of Vilsmeier reagent formation and its subsequent reactions are temperature-dependent.

Part 3: Experimental Protocols

Protocol 1: In-process Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Prepare Mobile Phase: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.

  • Spotting: Carefully take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane). Spot this on the TLC plate alongside a spot of the starting material as a reference.

  • Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The starting material will have a specific Rf value. The disappearance of this spot and the appearance of a new spot for the product indicates the reaction is proceeding.

  • Confirmation: The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Technical Support Center: Dechlorination of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dechlorination of 4-chlorothieno[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, we address common challenges, from unexpected side reactions to low yields, providing in-depth, field-proven insights and actionable troubleshooting guides.

Introduction: The Challenge of Selective Dechlorination

The selective dechlorination of this compound is a foundational step in the synthesis of numerous pharmacologically active compounds. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can complicate downstream processes and significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and its parasitic counterparts is paramount for successful and reproducible outcomes. This guide provides a structured approach to diagnosing and resolving common issues encountered during this process.

Part 1: Troubleshooting Common Side Reactions and Issues

This section is organized in a question-and-answer format to directly address the most pressing challenges you may face in the lab.

FAQ 1: I am observing significant amounts of a dimeric by-product. What is the likely cause and how can I prevent it?

Answer:

The formation of a dimeric by-product, typically a biaryl compound, is a classic sign of a homocoupling side reaction. This occurs when the organometallic intermediate, formed from the this compound, reacts with another molecule of the starting material or another organometallic intermediate instead of the desired proton source.

Causality and Mechanism:

In many palladium-catalyzed dechlorination reactions, such as those employing a hydride source, the catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex. If the subsequent reductive elimination or protonolysis is slow, the resulting arylpalladium(II) complex can undergo transmetalation with another molecule, leading to the undesired homocoupling product.

Troubleshooting Steps:

  • Lower the Catalyst Loading: High concentrations of the palladium catalyst can increase the probability of bimolecular side reactions like homocoupling. A systematic reduction in catalyst loading (e.g., from 5 mol% to 1 mol%) should be your first step.

  • Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as t-BuXPhos or SPhos, can promote the desired reductive elimination and sterically hinder the formation of dimeric intermediates.

  • Control the Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the undesired homocoupling. Running the reaction at a lower temperature may selectively disfavor the side reaction.

  • Ensure Efficient Stirring: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. Ensure your reaction mixture is homogenous.

Experimental Protocol: Ligand Screening for Suppression of Homocoupling

  • Set up parallel reactions in small-scale vials.

  • To each vial, add this compound (1 equiv), a palladium source (e.g., Pd2(dba)3, 2 mol%), and a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, 4 mol%).

  • Add a suitable base (e.g., K3PO4, 2 equiv) and a hydride source (e.g., formic acid, 1.5 equiv).

  • Degas the vials and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent (e.g., dioxane or toluene).

  • Run the reactions at a set temperature (e.g., 80 °C) for a specified time.

  • Monitor the reaction progress and by-product formation by LC-MS or GC-MS.

FAQ 2: My reaction is stalling, and I have a low conversion of the starting material. What are the potential reasons?

Answer:

A stalled or incomplete reaction can be attributed to several factors, primarily related to catalyst deactivation, insufficient reagent activity, or the presence of inhibitors.

Causality and Mechanism:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and other impurities. Oxidative deactivation can halt the catalytic cycle. Additionally, the formation of stable, off-cycle palladium complexes can sequester the catalyst.

  • Insufficient Hydride Source: The hydride source (e.g., formic acid, sodium borohydride) is consumed during the reaction. If it is not present in a sufficient stoichiometric excess, the reaction will stop once it is depleted.

  • Inhibitors: Trace impurities in the starting material, solvent, or reagents can act as catalyst poisons. Water, for instance, can interfere with certain catalytic systems.

Troubleshooting Workflow:

G Start Low Conversion Observed Check_Purity Verify Purity of Starting Material & Reagents (NMR, GC-MS) Start->Check_Purity Check_Inert Ensure Rigorous Inert Atmosphere (Degas Solvent, Use Glovebox) Start->Check_Inert Check_Catalyst Test Catalyst Activity (Use a fresh batch or a different source) Start->Check_Catalyst Increase_Hydride Increase Stoichiometry of Hydride Source Check_Purity->Increase_Hydride If pure Check_Inert->Increase_Hydride If inert Check_Catalyst->Increase_Hydride If active Increase_Temp Incrementally Increase Reaction Temperature Increase_Hydride->Increase_Temp Change_Solvent Screen Alternative Solvents (e.g., Dioxane, Toluene, THF) Increase_Temp->Change_Solvent Success Reaction Complete Change_Solvent->Success If effective

Caption: Troubleshooting workflow for low reaction conversion.

Data-Driven Approach: Comparing Hydride Sources

Hydride SourceTypical Equiv.Common SolventsKey Considerations
Formic Acid/Triethylamine1.5 - 3Dioxane, TolueneCan act as both hydride source and acid scavenger.
Sodium Borohydride (NaBH4)1.2 - 2Ethanol, THFCan sometimes lead to over-reduction if other reducible groups are present.
Silanes (e.g., PMHS)1.5 - 2.5Toluene, THFOften requires a fluoride source for activation.
FAQ 3: I am observing hydrodehalogenation at other positions on the thienopyridine core. How can I improve selectivity for the C4 position?

Answer:

Non-selective hydrodehalogenation, where other halogen substituents are also removed, is a common issue when multiple halides are present. Selectivity is governed by the relative reactivity of the C-X bonds.

Causality and Mechanism:

The rate of oxidative addition of a C-X bond to a Pd(0) center generally follows the trend C-I > C-Br > C-Cl. However, the electronic environment of the thienopyridine ring can influence this reactivity. The C4 position is often more activated towards oxidative addition due to the electronic effects of the fused rings and the nitrogen atom.

Strategies for Enhancing Selectivity:

  • Mild Reaction Conditions: Employing lower temperatures and shorter reaction times can often favor the more reactive C4-Cl bond, leaving other C-X bonds intact.

  • Ligand Tuning: As discussed previously, the choice of ligand can have a profound impact on selectivity. A ligand that promotes rapid reductive elimination after the initial oxidative addition at C4 can prevent further reactions at other sites.

  • Choice of Catalyst System: Some catalytic systems are inherently milder and more selective. For instance, certain nickel-based catalysts have shown high selectivity in related transformations.

Part 2: In-Depth Mechanistic Considerations

A deeper understanding of the catalytic cycle is essential for rational troubleshooting.

The General Catalytic Cycle for Palladium-Catalyzed Dechlorination:

G A Pd(0)L_n B Ar-Pd(II)-Cl(L_n) A->B Oxidative Addition (Ar-Cl) C Ar-Pd(II)-H(L_n) B->C Hydride Exchange (-Cl-) C->A Reductive Elimination (Ar-H)

Caption: Simplified catalytic cycle for Pd-catalyzed dechlorination.

This cycle highlights the three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step.

  • Hydride Exchange: The chloride ligand on the palladium center is exchanged for a hydride from the hydride source.

  • Reductive Elimination: The desired dechlorinated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Side reactions, such as homocoupling, can occur as off-shoots from the Ar-Pd(II)-Cl intermediate (B).

Technical Support Center: Optimizing Palladium Catalysis for 4-Chlorothieno[2,3-b]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Chlorothieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic routes.

The thieno[2,3-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry. However, the presence of both a pyridine nitrogen and a thiophene sulfur, coupled with the relative inertness of a chloro-leaving group, can present unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] This guide will provide structured advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing completely?

A1: Several factors can contribute to low or no conversion. The primary culprits often involve catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium center, forming catalytically inactive, off-cycle complexes.[1] Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[3][4]

Q2: What is the first parameter I should investigate when optimizing my reaction?

A2: The ligand choice is paramount. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary.[1] These ligands stabilize the active Pd(0) species, facilitate the difficult oxidative addition step, and prevent catalyst decomposition.[5]

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The choice of base depends on the specific coupling partners and the solvent. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[6][7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[8] It's important to consider the functional group tolerance of your substrate when selecting a base.[8]

Q4: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?

A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) catalyst aggregates into an inactive, insoluble form.[1] This is often caused by an unstable catalytic complex, high reaction temperatures, or the presence of oxygen.[1] To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and consider using more robust ligands that stabilize the palladium center.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, coupling electron-deficient heteroaryl chlorides like this compound can be challenging.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Action & Rationale
Inefficient Oxidative Addition The C-Cl bond is strong. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand to facilitate this kinetically challenging step.[5] Consider using a pre-catalyst like a G3 or G4 Buchwald palladacycle for more reliable activation.[9]
Poor Transmetalation The choice of base and solvent is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[3][10] Stronger bases can sometimes accelerate this step.[3]
Catalyst Poisoning The pyridine nitrogen can bind to the palladium catalyst.[1] Increasing the ligand-to-palladium ratio may help to outcompete this inhibitory binding. In some cases, the addition of a copper(I) co-catalyst has been shown to facilitate difficult Suzuki couplings of heterocyclic boronates.[11]
Boronic Acid Decomposition Protodeboronation (cleavage of the C-B bond) can occur, especially at high temperatures or with certain bases. Use freshly sourced boronic acid or its more stable boronate ester equivalent. Ensure rigorous degassing of solvents to remove oxygen, which can also contribute to boronic acid degradation.
Optimized Protocol for a Challenging Suzuki Coupling:

Here is a representative experimental protocol for a Suzuki-Miyaura coupling using a Buchwald G3 Palladacycle, which is often effective for difficult substrates.[9]

  • To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the Buchwald G3 Palladacycle (0.02 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Add degassed THF (2.0 mL) and a degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Aryl chlorides are known to be less reactive coupling partners in this reaction.[4]

Problem 2: Incomplete Conversion or Side Product Formation

Potential Cause Troubleshooting Action & Rationale
Weak Base Amination of aryl chlorides often requires a strong, non-nucleophilic base. NaOt-Bu is a common choice, but if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[8]
Inappropriate Ligand The choice of ligand is critical for successful amination. For heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often necessary to promote efficient catalytic turnover.[8][12]
Catalyst Inhibition by Amine The starting amine or the product amine can coordinate to the palladium center and inhibit the catalytic cycle.[2] Using a higher ligand-to-palladium ratio can sometimes mitigate this issue.
Hydrodehalogenation A common side reaction is the replacement of the chlorine atom with a hydrogen atom. This can be promoted by β-hydride elimination from the palladium-amido intermediate.[13] Using bulkier ligands can sterically hinder this unwanted pathway.[14]

General Workflow for Buchwald-Hartwig Optimization:

Caption: A decision-making workflow for optimizing a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.

Problem 3: Low Yield and/or Homocoupling of the Alkyne (Glaser Coupling)

Potential Cause Troubleshooting Action & Rationale
Copper-Mediated Homocoupling The copper(I) co-catalyst, while often beneficial, can promote the oxidative homocoupling of the terminal alkyne, a common side reaction.[15] Consider running the reaction under "copper-free" conditions. This often requires a more active palladium catalyst/ligand system and a stronger base.[16]
Catalyst Inactivity For less reactive aryl chlorides, a simple Pd/phosphine catalyst may not be sufficient. Consider using more specialized palladium complexes, such as those with N-heterocyclic carbene (NHC) ligands, which have shown high activity in Sonogashira couplings.[17]
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity. While DMF and THF are common, for some systems, amine solvents like triethylamine or piperidine can act as both the base and the solvent, leading to improved results.[15][18]
Incomplete Reaction If the reaction stalls, consider microwave-assisted heating. This can often accelerate the reaction and improve yields, especially for challenging substrates.[19]

Catalytic Cycle of the Sonogashira Coupling:

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Cu-C≡CR Pd_alkyne Ar-Pd(II)L₂-C≡CR TM->Pd_alkyne RE Reductive Elimination Pd_alkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product ArX Ar-X Cu_cycle Copper Cycle Cu_acetylide Cu-C≡CR Cu_cycle->Cu_acetylide Alkyne R-C≡CH Alkyne->Cu_cycle Cu(I), Base

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[17]

References

Technical Support Center: Chromatographic Purification of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Chlorothieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes effectively.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and central nervous system disorders.[1] Its purification is a critical step to ensure the quality and reliability of downstream applications. However, like many N-heterocyclic compounds, its purification by chromatography can present challenges such as peak tailing, co-elution with impurities, and on-column degradation. This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most widely used stationary phase for the purification of this compound and its derivatives.[2][3] Its polarity provides good retention and allows for effective separation from less polar impurities. For more challenging separations, or if the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) can be considered.

Q2: How do I select an appropriate mobile phase for column chromatography?

A2: Mobile phase selection is crucial for a successful separation. A good starting point is a solvent system of intermediate polarity, which can be optimized based on Thin Layer Chromatography (TLC) analysis. A common approach is to use a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. For thienopyridine derivatives, gradients of methanol in dichloromethane have also been used effectively.[4] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.

Q3: My purified this compound shows low purity. What are the likely impurities?

A3: Impurities can originate from starting materials or be byproducts of the synthesis. In syntheses involving cyclization reactions, common impurities may include unreacted starting materials or regioisomers. For instance, in related pyridine syntheses, side products from incomplete reactions or over-alkylation have been observed. A thorough analysis of the synthetic route is necessary to predict potential impurities.

Q4: Is this compound stable under typical chromatographic conditions?

A4: While many thienopyridine derivatives are relatively stable, chlorinated pyridines can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to use neutral silica gel and avoid highly acidic or basic mobile phase additives unless necessary for separation. Some studies on related compounds have shown good stability at room temperature when protected from light.[5][6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Issue 1: Peak Tailing

Symptoms: The chromatographic peak for this compound is asymmetrical with a pronounced "tail."

Root Cause Analysis: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel. This secondary interaction leads to a non-ideal elution profile.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the mobile phase. This will neutralize the active silanol sites and minimize secondary interactions.

  • Stationary Phase Choice: Use a less acidic, end-capped silica gel or switch to an alternative stationary phase like neutral alumina.

Issue 2: Poor Separation from Impurities

Symptoms: The fractions containing this compound are contaminated with closely eluting impurities.

Root Cause Analysis: The polarity of the target compound and the impurities are very similar, leading to poor resolution.

Solutions:

  • Optimize Mobile Phase Polarity:

    • Fine-tune the solvent ratio: Make small, incremental changes to the ratio of polar to non-polar solvents.

    • Change solvent composition: Substitute one of the mobile phase components with a solvent of similar polarity but different selectivity (e.g., replace ethyl acetate with a mixture of dichloromethane and acetone).

  • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of compounds with similar retention times.

Issue 3: Low Recovery of the Compound

Symptoms: The amount of purified this compound recovered from the column is significantly lower than expected.

Root Cause Analysis:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

  • On-column Degradation: The compound may be unstable on the silica gel.

Solutions:

  • Test for Stability: Before performing a large-scale purification, spot a solution of the crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

  • Deactivate the Stationary Phase: Pre-treat the silica gel with the mobile phase containing a basic modifier (e.g., triethylamine) before packing the column.

  • Use a Different Adsorbent: Consider using a less reactive stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound. The specific mobile phase should be determined by preliminary TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[9]

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (starting point) Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Optional Modifier 0.1% Triethylamine
Monitoring TLC with UV visualization (254 nm)

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine optimal eluent) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Logical Troubleshooting Flow

TroubleshootingFlow Start Problem Identified Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing PoorSep Poor Separation Problem->PoorSep LowRec Low Recovery Problem->LowRec Sol_Tailing1 Add Basic Modifier (TEA/Pyridine) Tailing->Sol_Tailing1 Sol_Tailing2 Use End-Capped Silica or Alumina Tailing->Sol_Tailing2 Sol_PoorSep1 Optimize Mobile Phase Ratio PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change Solvent System PoorSep->Sol_PoorSep2 Sol_PoorSep3 Use Gradient Elution PoorSep->Sol_PoorSep3 Sol_LowRec1 Check for On-Column Degradation (TLC test) LowRec->Sol_LowRec1 Sol_LowRec2 Deactivate Silica with Basic Modifier LowRec->Sol_LowRec2 Sol_LowRec3 Switch to a Less Reactive Adsorbent LowRec->Sol_LowRec3 End Problem Resolved Sol_Tailing1->End Sol_Tailing2->End Sol_PoorSep1->End Sol_PoorSep2->End Sol_PoorSep3->End Sol_LowRec1->End Sol_LowRec2->End Sol_LowRec3->End

References

Technical Support Center: Suzuki Coupling of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome challenges and enhance yields in the Suzuki-Miyaura cross-coupling of 4-Chlorothieno[2,3-b]pyridine. This heteroaryl chloride presents unique challenges due to its electronic properties and potential for catalyst inhibition. This center provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on root cause analysis and actionable solutions.

Q1: My reaction yield is consistently low (<30%) or fails completely. What are the most critical initial checks?

A low or non-existent yield in a Suzuki coupling involving an electron-deficient heteroaryl chloride like this compound often points to fundamental issues with the catalytic system or reaction setup. The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, demanding a highly active and stable catalyst.[1][2]

Initial Diagnostic Steps:

  • Reagent & Solvent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl variants, are susceptible to degradation via protodeboronation (loss of the boron group) and formation of trimeric anhydrides (boroxines).[3][4] Use freshly purchased, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA boronate ester.[1][3]

    • Solvent Purity & Degassing: Oxygen is detrimental; it rapidly oxidizes the active Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[1] Use anhydrous, HPLC-grade solvents and degas them rigorously. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.[5]

  • Catalyst System Inactivity:

    • Ligand Choice: Standard ligands like PPh₃ are often insufficient for activating aryl chlorides.[6] Electron-rich, bulky phosphine ligands are required to facilitate the slow oxidative addition step and promote reductive elimination.[2][7] Buchwald ligands such as SPhos and XPhos are industry standards for these challenging couplings.[8]

    • Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Using a pre-formed catalyst (precatalyst), where the ligand is already complexed to the palladium, often provides greater activity and reproducibility.

  • Inert Atmosphere: The reaction is highly sensitive to air. Ensure all glassware is flame-dried or oven-dried, and the reaction is assembled and run under a positive pressure of a high-purity inert gas like argon or nitrogen.[1][9]

Q2: My reaction stalls, leaving significant unreacted this compound. Why is the conversion incomplete?

Incomplete conversion with a challenging substrate points toward catalyst deactivation or suboptimal reaction conditions that fail to overcome the high activation energy of the C-Cl bond oxidative addition.

Potential Causes and Solutions:

  • Insufficiently Active Catalyst: The combination of an electron-deficient thienopyridine ring and a chlorine atom makes the oxidative addition step particularly sluggish.[10][11]

    • Solution: Switch to a more robust catalytic system. Buchwald's G3 or G4 precatalysts, which feature highly active biaryl phosphine ligands, are designed for such transformations and often show superior performance at lower catalyst loadings.[12]

  • Inappropriate Base: The base plays a critical role in the transmetalation step, but a poor choice can hinder the reaction.

    • Solution: A systematic base screen is recommended. Stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are frequently more effective than weaker bases like K₂CO₃ or Na₂CO₃ for difficult couplings.[13][14] The base must be finely powdered and anhydrous.

  • Suboptimal Temperature: While higher temperatures can promote the reaction, they can also accelerate catalyst decomposition and side reactions.

    • Solution: Find the optimal temperature window. A typical range for aryl chloride couplings is 80-110 °C.[4][13] If decomposition is suspected, try running the reaction at a lower temperature for a longer period with a more active catalyst.

Q3: I'm observing a significant amount of the deboronated arene byproduct. How do I prevent protodeboronation?

Protodeboronation is a destructive side reaction where the boronic acid/ester reacts with a proton source (often water) to yield an arene, consuming your nucleophile and reducing the overall yield.[15][16] This is particularly problematic with electron-deficient boronic acids.[1]

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: This is the most effective strategy. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][4][17] These reagents slowly release the active boronic acid species into the reaction, keeping its standing concentration low and minimizing the rate of protodeboronation.[18]

  • Select the Right Base and Solvent System:

    • Aqueous basic conditions can accelerate protodeboronation.[15] While some water is often necessary for the hydrolysis of boronate esters and to facilitate the activity of certain bases, excessive water should be avoided.

    • Using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective, especially in anhydrous solvents like THF or Toluene.[19]

  • Optimize Reaction Time and Temperature: Minimize exposure to harsh conditions. Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[1] Microwave irradiation can sometimes improve yields by rapidly heating the reaction to the target temperature, reducing overall heating time.[20][21]

Q4: How can I suppress the formation of boronic acid homocoupling (biaryl) byproducts?

Homocoupling of the boronic acid to form a biaryl byproduct is primarily caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.[22][23]

Prevention Methods:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly deoxygenated and the reaction headspace is completely purged with an inert gas.[22]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or a Pd(0) precatalyst can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[22]

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is common, but a large excess can sometimes promote homocoupling.

Frequently Asked Questions (FAQs)

What is a recommended starting point for catalyst, ligand, base, and solvent for this coupling?

For a challenging heteroaryl chloride, a robust starting point is crucial for success. The following conditions are based on established protocols for similar difficult couplings.[8][24]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphines are proven to be highly effective for activating C-Cl bonds.[2]
Catalyst Loading 1-3 mol % PdHigher loadings may be needed for this unreactive substrate.
Ligand:Pd Ratio 2:1 to 4:1An excess of the ligand protects the active catalyst and prevents decomposition.
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Strong, non-nucleophilic bases that promote transmetalation without degrading the substrate.
Solvent System 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Aprotic organic solvents with a small amount of water facilitate base solubility and the catalytic cycle.[25][26]
Temperature 100 °CA standard starting temperature to ensure sufficient energy for oxidative addition.
How do I properly set up the reaction to ensure an inert atmosphere?

Maintaining an oxygen-free environment is arguably the most critical parameter for a successful and reproducible Suzuki coupling.[1][9]

Inert_Atmosphere_Workflow A 1. Flame-Dry Glassware Under Vacuum B 2. Cool Under Inert Gas (Ar/N₂) A->B Cooling C 3. Add Solids (Aryl Halide, Boronic Ester, Base) B->C Assembly D 4. Evacuate & Backfill (Repeat 3x) C->D Purging E 5. Add Degassed Solvent via Syringe D->E Solvent Addition F 6. Add Catalyst/Ligand Under Positive Pressure E->F Catalyst Addition G 7. Heat Reaction Under Inert Gas Balloon F->G Reaction Start Suzuki_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-Cl(L)₂ (Oxidative Addition Adduct) Pd0->PdII_A Oxidative Addition (+ Ar-Cl) PdII_B Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) PdII_A->PdII_B Transmetalation (+ Ar'B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_B->Product center ArCl This compound (Ar-Cl) ArB Arylboronic Ester (Ar'B(OR)₂)

References

Technical Support Center: Scalable Synthesis of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chlorothieno[2,3-b]pyridine is a critical heterocyclic building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticlopidine.[1][2] Its efficient and scalable production is paramount for drug development professionals. However, transitioning this synthesis from the bench to a manufacturing scale presents a unique set of challenges, often centered around the key chlorination step. This guide provides practical, field-tested solutions to the common problems encountered during the synthesis, focusing on safety, yield optimization, and impurity control.

The most common synthetic route involves the construction of the thieno[2,3-b]pyridin-4(7H)-one precursor, followed by a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[3] This document is structured to address issues in a logical, question-and-answer format, mirroring the troubleshooting process in a real-world laboratory setting.

Part 1: FAQs and Troubleshooting for Precursor Synthesis (Thieno[2,3-b]pyridin-4(7H)-one)

The reliability of the entire process hinges on the efficient and clean synthesis of the thieno[2,3-b]pyridin-4(7H)-one intermediate. Problems at this stage will invariably cascade, complicating the subsequent chlorination and purification steps.

Question 1: My initial cyclization to form the thienopyridinone precursor is low-yielding. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the thieno[2,3-b]pyridin-4(7H)-one core often stem from three primary areas: the quality of starting materials, suboptimal reaction conditions for cyclization, and inefficient product isolation.

  • Starting Material Quality: The synthesis typically begins with the reaction of a substituted aminothiophene derivative. Ensure the aminothiophene is pure and dry. The presence of residual acids or other impurities from its synthesis can interfere with the basic conditions required for the subsequent cyclization step.

  • Cyclization Conditions: The cyclization is a critical ring-closing step that forms the pyridinone portion of the molecule. This is frequently achieved by reacting an aminothiophene ester with a suitable reagent to build the second ring, followed by base-mediated cyclization.[4]

    • Base Selection: A strong, non-nucleophilic base is crucial. While sodium ethoxide is common, its efficacy can be hampered by moisture. On a larger scale, consider using sodium tert-butoxide or potassium tert-butoxide in an anhydrous solvent like THF or DMF for a more robust and complete reaction.

    • Temperature Control: These cyclizations can be exothermic. Insufficient cooling can lead to the formation of dark, polymeric side products. Conversely, a temperature that is too low will result in an incomplete reaction. A gradual ramp-up to a moderate reflux temperature (e.g., 65-70 °C in DMF) is often optimal.

  • Work-up and Isolation: The product is often a solid that precipitates upon acidification of the reaction mixture. Ensure the pH is adjusted carefully; over-acidification can sometimes lead to partial hydrolysis or degradation. The product should be thoroughly washed with water to remove inorganic salts and then with a non-polar solvent like hexanes or diethyl ether to remove organic impurities.

Part 2: Troubleshooting the Critical Chlorination Step

The conversion of the hydrophilic thieno[2,3-b]pyridin-4(7H)-one to the 4-chloro derivative is the most challenging and hazardous step in the sequence. Most scalability issues arise here.

Question 2: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and incomplete. Simply increasing the reaction time doesn't help. What should I do?

Answer: Incomplete conversion is a frequent issue, especially on a larger scale where heat and mass transfer limitations become significant. The reaction of a pyridinone with POCl₃ is not a simple displacement; it proceeds through phosphorylated intermediates.[5] To drive the reaction to completion, consider the following:

  • Temperature is Critical: The conversion of the intermediate phosphate esters to the final chloro product requires sufficient thermal energy.[5] A reaction temperature of 100-110 °C is typically necessary. Below this range, the reaction can stall.

  • Role of a Catalyst/Solvent: While the reaction can be run neat in excess POCl₃, this is often inefficient and leads to a difficult workup. Using a high-boiling solvent like toluene or xylenes can improve thermal control. More effectively, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, a more potent chlorinating species.

  • Stoichiometry of POCl₃: While a minimum of one molar equivalent of POCl₃ is required, process-scale syntheses often use a moderate excess (1.5-3.0 equivalents) to ensure the reaction goes to completion and to account for any potential side reactions or adventitious water.

Question 3: During the POCl₃ reaction, my mixture turns into a dark, intractable tar. What is causing this severe decomposition?

Answer: Tar formation is a classic sign of thermal runaway and decomposition. This is the single biggest challenge to scaling this reaction.

  • Exotherm Control: The initial reaction between the pyridinone and POCl₃ is highly exothermic. If POCl₃ is added too quickly to the substrate at an elevated temperature, localized "hot spots" can form, initiating decomposition pathways. On a large scale, this can be extremely dangerous.

    • Solution: Implement reverse addition. Add the solid thieno[2,3-b]pyridin-4(7H)-one portion-wise to the POCl₃ (and solvent, if used) at a controlled temperature, typically below 25 °C.[6] After the addition is complete, the mixture can then be slowly and carefully heated to the target reaction temperature (e.g., 100-110 °C).

  • Temperature Overshoot: Do not exceed 120 °C. Above this temperature, thienopyridines and the phosphorus-containing intermediates can begin to decompose rapidly, leading to polymerization and tarring.

Workflow for Troubleshooting the Chlorination Step

G start Chlorination Problem Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn Low Conversion tar_formation Tar Formation start->tar_formation Dark & Viscous temp_check Is T > 100°C? incomplete_rxn->temp_check addition_method Was substrate added to POCl3 (reverse add)? tar_formation->addition_method dmf_check Is cat. DMF used? temp_check->dmf_check Yes temp_increase Increase T to 100-110°C temp_check->temp_increase No pocl3_check Is POCl3 > 1.5 eq? dmf_check->pocl3_check Yes add_dmf Add 0.1 eq. DMF dmf_check->add_dmf No monitor Monitor by HPLC pocl3_check->monitor Yes increase_pocl3 Increase POCl3 to 2.0 eq. pocl3_check->increase_pocl3 No max_temp Was T kept < 120°C? addition_method->max_temp Yes implement_reverse Implement Reverse Addition at T < 25°C addition_method->implement_reverse No review_heating Review heating profile and ensure strict control max_temp->review_heating Yes strict_temp Strictly control T < 120°C max_temp->strict_temp No

Caption: Decision tree for troubleshooting common chlorination issues.

Question 4: The workup procedure involving quenching excess POCl₃ is hazardous and difficult to manage at scale. What is a safe and robust protocol?

Answer: This is a critical safety consideration. Quenching excess POCl₃ with water is extremely violent and exothermic, releasing large volumes of HCl gas. A controlled and scalable quenching procedure is essential.

Recommended Scalable Quenching Protocol:
  • Cooling: After the reaction is deemed complete by in-process control (e.g., HPLC), cool the reaction vessel to ambient temperature (20-25 °C).

  • Solvent Addition: If the reaction was run neat, dilute the mixture with a high-boiling, inert solvent like toluene. This helps to manage the viscosity and improve heat transfer during the quench.

  • Controlled Reverse Quench: Prepare a separate, jacketed vessel containing crushed ice and water. Slowly, and with vigorous stirring, add the reaction mixture to the ice/water. The key is to add the reactive mixture to the quenching medium, not the other way around. Maintain the temperature of the quench pot below 20 °C throughout the addition.

  • Basification: The resulting acidic aqueous solution contains phosphoric acid and HCl. Slowly add a base, such as 50% aqueous NaOH or saturated sodium carbonate solution, to neutralize the mixture. This must also be done with cooling, as the neutralization is highly exothermic. Adjust the pH to 8-9.

  • Extraction: The this compound product can now be safely extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washes: Wash the combined organic layers with water and then brine to remove residual inorganic salts and phosphorus byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Alternative Reagents

Question 5: How can I best purify the final this compound product on a large scale? Column chromatography is not feasible.

Answer: For multi-kilogram scale, column chromatography is generally not a viable option. Recrystallization is the preferred method.

  • Solvent Screening: The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvent systems include:

    • Isopropanol (IPA): Often a good starting point.

    • Ethanol/Water: Dissolve the crude product in hot ethanol and slowly add water until the solution becomes turbid. Then, allow it to cool slowly.

    • Toluene/Heptane: Dissolve in a minimum of hot toluene and add heptane as an anti-solvent.

  • Decolorization: If the crude product is highly colored, a charcoal treatment can be effective. Add a small amount of activated carbon to the hot solution before filtering and cooling.

ParameterMethodProsConsScalability
Purification Column ChromatographyHigh purity achievableSolvent intensive, slow, expensivePoor
RecrystallizationCost-effective, simpleYield loss, requires solvent screeningExcellent
DistillationGood for volatile impuritiesProduct may not be thermally stableModerate

Caption: Comparison of purification methods for this compound.

Question 6: Are there any safer or "greener" alternatives to phosphorus oxychloride for this transformation?

Answer: While POCl₃ is the most common and cost-effective reagent, its hazardous nature has prompted research into alternatives.[7][8]

  • Vilsmeier-Type Reagents: Using oxalyl chloride or thionyl chloride with a catalytic amount of DMF can generate the active chlorinating species in situ.[9] This approach can sometimes be milder and avoid the use of large excesses of phosphorus-based reagents. A procedure using oxalyl chloride and DMF has been reported for a similar thieno[2,3-d]pyrimidine system.[9]

  • Solvent-Free Chlorination: Recent literature describes methods for the chlorination of hydroxypyridines using equimolar amounts of POCl₃ in a sealed reactor without solvent.[10][11] This "solvent-free" approach improves atom economy but requires specialized high-pressure equipment and careful control of reaction conditions.[10][11] It is suitable for large-scale batch preparations but involves significant engineering controls.[10]

Overall Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Chlorination & Purification Aminothiophene Aminothiophene Derivative Cyclization Base-Mediated Cyclization Aminothiophene->Cyclization Precursor Thieno[2,3-b]pyridin-4(7H)-one Cyclization->Precursor Chlorination Chlorination (POCl3 / cat. DMF) Precursor->Chlorination Workup Controlled Quench & Extraction Chlorination->Workup Purification Recrystallization (e.g., IPA) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

References

Technical Support Center: Work-up and Purification of Buchwald-Hartwig Amination of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Buchwald-Hartwig amination of 4-Chlorothieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this specific transformation. Our goal is to move beyond generic protocols and address the nuanced challenges you may encounter, ensuring the integrity and purity of your final product.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient and potentially coordinating heteroaromatic systems like this compound requires careful consideration during the work-up phase.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues that can arise.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the Buchwald-Hartwig amination of this compound?

A standard aqueous work-up is typically the first step to remove inorganic salts and polar impurities. The choice of solvent and the specifics of the extraction can be tailored based on the properties of your amine coupling partner and the final product.

Step-by-Step General Protocol:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a strong base like sodium tert-butoxide was used, quenching with a mild aqueous acid (e.g., saturated ammonium chloride solution) may be necessary to neutralize the base and precipitate the product. Use caution as this can be exothermic.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM, or toluene) and filter through a pad of Celite®.[4][5][6] This is a crucial step to remove the insoluble base, palladium black, and other inorganic residues.[4][5] Wash the Celite pad thoroughly with the same organic solvent to ensure complete recovery of your product.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water to remove water-soluble salts and base residues.

    • Brine to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Q2: My product appears to be a dark, oily residue after work-up. What could be the cause and how can I fix it?

A dark, oily crude product often indicates the presence of residual palladium species, phosphine ligand byproducts (e.g., phosphine oxide), or high-boiling point solvents.

  • Palladium Residues: Homogeneous palladium catalysts can be challenging to remove completely with a simple aqueous wash.[7] Consider the troubleshooting section below for detailed palladium removal techniques.

  • Phosphine Ligand Byproducts: Bulky phosphine ligands, essential for the catalytic cycle, can oxidize to phosphine oxides, which are often polar and can be difficult to separate from the desired product.[8]

  • Solvent Choice: High-boiling point solvents like dioxane or toluene may not be fully removed under standard rotary evaporation conditions.[9][10] Ensure you are using an appropriate temperature and vacuum for your chosen solvent.

Q3: I am observing a significant amount of dehalogenated starting material (Thieno[2,3-b]pyridine) in my crude product. What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be promoted by several factors:

  • Excess Base or Protic Impurities: The presence of water or other protic species can lead to the protonation of the palladium-aryl intermediate, followed by reductive elimination to give the dehalogenated arene.

  • High Reaction Temperatures: Elevated temperatures can increase the rate of this side reaction.[11]

  • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus hydrodehalogenation.[12][13]

To minimize this side product, ensure your reagents and solvent are anhydrous, use the minimum effective amount of base, and consider screening different ligands and reaction temperatures.

Troubleshooting Guide

This section addresses specific problems you might encounter during the work-up and purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up - Incomplete reaction. - Product loss during aqueous extraction (if the product has some water solubility). - Adsorption of the product onto Celite® or drying agents.- Monitor the reaction closely by TLC or LC-MS to ensure completion. - If your product has some polarity, back-extract the aqueous layers with your organic solvent. - Thoroughly wash the Celite® pad and drying agent with the organic solvent.
Persistent Palladium Contamination (Black or colored crude product) - Inefficient removal of homogeneous palladium catalyst during aqueous work-up.- Filtration through Celite®: As a first step, always filter the reaction mixture through a pad of Celite®.[4][5][6] - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon.[7][14] Be aware that this can sometimes lead to product loss due to non-specific adsorption.[7] - Metal Scavengers: Use commercially available silica-based or polymer-based scavengers with thiol or amine functionalities that have a high affinity for palladium.[5][7] - Crystallization: If your product is a solid, recrystallization can be an effective method to leave palladium impurities in the mother liquor.[7]
Co-elution of Product and Impurities during Chromatography - Similar polarity of the product and byproducts (e.g., phosphine oxides, dehalogenated starting material, or isomers).- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, DCM/methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). - Acid/Base Extraction: If your product has a basic nitrogen atom, you can perform an acid extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the ammonium salt. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent. - Derivative Formation: In challenging cases, consider forming a derivative of your product (e.g., a salt) that has different solubility or chromatographic properties, purify the derivative, and then cleave it to regenerate the pure product.
Product Degradation during Work-up or Purification - Sensitivity of the thieno[2,3-b]pyridine core or functional groups on the amine to acidic or basic conditions.- Use mild quenching agents (e.g., saturated NH₄Cl instead of strong acids). - Avoid prolonged exposure to strong acids or bases during extraction. - If using chromatography, consider neutralizing the silica gel with triethylamine before loading your sample.

Visualizing the Work-up Workflow

The following diagram illustrates a typical decision-making process for the work-up and purification of the Buchwald-Hartwig amination of this compound.

Workup_Workflow Start Reaction Mixture Quench Cool & Quench (if necessary) Start->Quench Filter_Celite Filter through Celite® Quench->Filter_Celite Aqueous_Workup Aqueous Extraction (Water, Brine) Filter_Celite->Aqueous_Workup Dry_Concentrate Dry & Concentrate Aqueous_Workup->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product Analysis Analyze Purity (TLC, LC-MS, NMR) Crude_Product->Analysis Palladium_Removal Palladium Scavenging/ Activated Carbon Crude_Product->Palladium_Removal Pd Contamination Pure_Product Pure Product Analysis->Pure_Product Purity > 95% Chromatography Column Chromatography Analysis->Chromatography Impurities Present Chromatography->Pure_Product Acid_Base_Extraction Acid/Base Extraction Chromatography->Acid_Base_Extraction Co-elution Palladium_Removal->Chromatography Acid_Base_Extraction->Pure_Product

Caption: A decision-tree for the work-up and purification process.

Key Considerations for this compound

The thieno[2,3-b]pyridine scaffold presents unique considerations:

  • Basicity: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially affecting the catalytic cycle. This basicity can be exploited during an acid/base extractive work-up for purification.

  • Electronic Effects: The electron-deficient nature of the heteroaromatic ring can make the C-Cl bond more reactive towards oxidative addition but may also influence the stability of intermediates.[11]

  • Solubility: The solubility of the final aminated product will be highly dependent on the nature of the coupled amine. This will dictate the choice of solvents for extraction and chromatography.

By understanding the fundamental principles of the Buchwald-Hartwig amination and anticipating the specific challenges associated with the this compound system, you can develop a robust and efficient work-up and purification strategy.

References

Technical Support Center: Synthesis of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.

PART 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I optimize the reaction?

A: Low yields are a frequent challenge in multi-step organic syntheses. The causes can range from suboptimal reaction conditions to the use of impure starting materials. Let's break down the potential culprits and their solutions for the most common synthetic routes.

For the Vilsmeier-Haack Cyclization Route:

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 4-Chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes. However, its success is highly dependent on precise control of the reaction parameters.

  • Incomplete Reaction: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) needs to be freshly prepared and used in sufficient excess. Ensure that the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The temperature plays a critical role in this reaction. While higher temperatures (around 100 °C) favor the formation of the desired this compound, lower temperatures (around 65 °C) can lead to the formation of a significant amount of the 4-chloro-3-formylthieno[2,3-b]pyridine byproduct, thus reducing the yield of your target molecule.[1]

  • Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Optimization Workflow for Vilsmeier-Haack Synthesis

G cluster_start Start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_outcome Outcome start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Ensure Anhydrous Conditions start->check_conditions optimize_temp Increase Reaction Temperature to ~100 °C check_reagents->optimize_temp check_conditions->optimize_temp optimize_time Increase Reaction Time & Monitor by TLC optimize_temp->optimize_time optimize_reagent Use Freshly Prepared Vilsmeier Reagent in Excess optimize_time->optimize_reagent yield_improved Yield Improved optimize_reagent->yield_improved persistent_issue Issue Persists optimize_reagent->persistent_issue

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.

For the Chlorination of Thieno[2,3-b]pyridin-4(5H)-one Route:

The chlorination of the corresponding lactam precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) is another common approach.

  • Insufficient Chlorinating Agent: Ensure that a sufficient excess of POCl₃ is used to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may require heating to reflux for several hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up Procedure: The work-up typically involves quenching the excess POCl₃ with ice-water. This step must be done carefully and with vigorous stirring to ensure complete hydrolysis of the POCl₃ and to prevent degradation of the product.

Issue 2: My Final Product is Contaminated with Byproducts

Q: After work-up, my crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram. What are these common byproducts and how can I remove them?

A: The presence of byproducts is a common outcome in organic synthesis. Identifying these impurities is the first step toward their effective removal.

Common Byproducts in this compound Synthesis

Byproduct Originating Synthetic Route Reason for Formation Identification Removal Strategy
4-chloro-3-formylthieno[2,3-b]pyridine Vilsmeier-Haack CyclizationReaction temperature is too low (e.g., ~65 °C).[1]¹H NMR: Aldehyde proton signal (~10 ppm). Mass Spec: M+28 compared to the desired product.Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Unreacted Starting Material Both RoutesIncomplete reaction due to insufficient reagent, time, or temperature.TLC/HPLC comparison with an authentic sample of the starting material.Column Chromatography (Silica gel).
Dichlorinated Byproducts Chlorination RouteOver-reaction with POCl₃, especially with prolonged reaction times or high temperatures.Mass Spec: M+34 compared to the desired product.Careful Column Chromatography or Recrystallization.
Hydrolyzed Product (Thieno[2,3-b]pyridin-4(5H)-one) Both RoutesIncomplete chlorination or hydrolysis of the product during work-up.TLC/HPLC comparison with the starting material of the chlorination route.Column Chromatography (more polar than the product).

Synthetic Pathway and Byproduct Formation in Vilsmeier-Haack Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start N-Protected 3-Acetyl-2-aminothiophene reagent Vilsmeier Reagent (POCl3/DMF) high_temp ~100 °C reagent->high_temp low_temp ~65 °C reagent->low_temp main_product This compound high_temp->main_product byproduct 4-chloro-3-formylthieno[2,3-b]pyridine low_temp->byproduct

Caption: Influence of temperature on product formation in Vilsmeier-Haack synthesis.

Protocols for Byproduct Removal

Protocol 1: Column Chromatography for Removal of Formylated Byproduct and Unreacted Starting Material

  • Prepare the Column: Use a silica gel slurry to pack a glass column of appropriate size for the amount of crude material.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate.

    • The less polar desired product, this compound, will elute first.

    • The more polar 4-chloro-3-formylthieno[2,3-b]pyridine and unreacted starting materials will elute later.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Purification

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of such compounds include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

PART 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the structure and purity of my synthesized this compound?

A1: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) will provide a quantitative measure of purity.[2][3]

Q2: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water, so ensure all reactions are carried out under anhydrous conditions. Have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.

Q3: Can you provide a general procedure for monitoring the reaction progress using Thin Layer Chromatography (TLC)?

A3:

  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Spotting: Dissolve a small amount of your starting material (as a reference) and a sample from your reaction mixture in a volatile solvent. Spot them side-by-side on the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chlorothieno[2,3-b]pyridine and 6-Chlorothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thienopyridine Isomers in Drug Discovery

The thienopyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds and marketed pharmaceuticals, most notably antiplatelet agents like Clopidogrel and Prasugrel.[1][2] This guide delves into the comparative reactivity of two key chlorinated isomers: 4-Chlorothieno[2,3-b]pyridine and 6-Chlorothieno[3,2-b]pyridine. As versatile synthetic intermediates, the chlorine atom serves as a strategic linchpin for introducing molecular diversity through various substitution and coupling reactions.

Understanding the nuanced differences in their reactivity is paramount for researchers in medicinal chemistry and process development. The choice between these two isomers is not arbitrary; it is a decision dictated by the subtle interplay of electronics and sterics inherent to their structures, which ultimately governs reaction outcomes, yields, and regioselectivity. This document provides an in-depth analysis of their behavior in key synthetic transformations, supported by mechanistic insights and experimental protocols, to empower chemists to make informed strategic decisions in their synthetic campaigns.

Structural and Electronic Landscape

The fundamental difference between the two isomers lies in the position of the chlorine atom relative to the nitrogen of the pyridine ring and the sulfur of the thiophene ring. This seemingly minor positional change has profound implications for the electronic distribution within the aromatic system.

Caption: Isomeric Structures and Ring Numbering.

In both molecules, the pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the C-Cl bond and rendering the carbon atom susceptible to nucleophilic attack.

  • This compound: The chlorine atom is in a para-like position relative to the ring nitrogen. This geometry is highly effective for stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) via resonance delocalization onto the electronegative nitrogen atom.[3]

  • 6-Chlorothieno[3,2-b]pyridine: The chlorine atom is in an ortho-like position to the nitrogen. This arrangement also activates the C-Cl bond for nucleophilic attack, with the nitrogen atom providing proximate inductive withdrawal and resonance stabilization of the reaction intermediate.[3]

While both are activated, the subtle differences in the proximity of the fused thiophene ring and the precise resonance stabilization pathways lead to distinct reactivity profiles, which we will explore in the following sections.

Comparative Reactivity in Key Transformations

We will now examine the performance of these isomers in three classes of reactions that are fundamental to modern drug development: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Metalation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for installing heteroatom nucleophiles onto aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) being the rate-determining step.[4][5] The ability of the heterocyclic system to stabilize this intermediate is the primary driver of reactivity.

Caption: The Addition-Elimination Mechanism of SNAr.

Reactivity Analysis:

Both isomers are highly activated towards SNAr due to the electron-withdrawing pyridine nitrogen.

  • This compound: The para-like orientation allows for direct and efficient delocalization of the negative charge from the site of attack onto the nitrogen atom, leading to a highly stabilized Meisenheimer complex. This typically results in high reactivity and clean conversions.

  • 6-Chlorothieno[3,2-b]pyridine: The ortho-like position also provides strong activation. However, the incoming nucleophile may experience slightly more steric hindrance from the adjacent fused thiophene ring compared to the more open C4 position.

Comparative Verdict: While both are excellent substrates, This compound often exhibits slightly faster kinetics and cleaner reactions in SNAr, particularly with bulkier nucleophiles, due to superior electronic stabilization and lower steric hindrance.

FeatureThis compound6-Chlorothieno[3,2-b]pyridine
Position of Cl para-like to Nitrogenortho-like to Nitrogen
Activation HighHigh
Steric Hindrance LowerPotentially Higher
Typical Reactivity Very HighHigh

Representative Experimental Protocol: Amination via SNAr

  • To a solution of the chlorothienopyridine (1.0 eq) in a suitable solvent (e.g., Dioxane, NMP, or DMSO) is added the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

  • The reaction vessel is sealed and heated to a temperature ranging from 80 °C to 150 °C.

  • The reaction progress is monitored by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., Ethyl Acetate, DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amino-thienopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations that are challenging via classical methods, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[6][7] The key initial step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond.

The Suzuki-Miyaura reaction couples aryl halides with organoboron reagents to form biaryl structures, a common motif in pharmaceuticals.[8][9]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (with Ar-Cl) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (with R-B(OR)₂) ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Reactivity Analysis:

The efficiency of oxidative addition is influenced by the electron density at the carbon bearing the chlorine. The electron-deficient nature of both thienopyridine rings facilitates this step compared to more electron-rich aryl chlorides.

  • This compound & 6-Chlorothieno[3,2-b]pyridine: Both isomers are generally competent substrates for Suzuki couplings. The choice of catalyst, ligand, and base is critical for achieving high yields.[10] Given the similar electronic activation from the pyridine ring, differences in reactivity are often subtle and can be overcome by optimizing reaction conditions. Some studies suggest that chlorides at the 2- and 4-positions of pyridines can be particularly reactive.[8]

Comparative Verdict: Both isomers are effective substrates. Reactivity is comparable, and successful coupling is more dependent on the optimization of the catalytic system (ligand, base, solvent) than on the inherent properties of the isomer.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask are added the chlorothienopyridine (1.0 eq), the boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • A degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) is added.

  • The reaction is heated, typically between 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation), for 1-18 hours.

  • Progress is monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is filtered through a pad of Celite, diluted with water, and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the biaryl product.

This reaction provides a powerful and general alternative to SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[7][11][12]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (with Ar-Cl) AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺Cl⁻ OxAdd->AmineCoord Amine Coordination & Deprotonation ReductElim Ar-NR'R'' AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Reactivity Analysis:

As with the Suzuki coupling, the oxidative addition step is critical. Both isomers are suitable substrates. The Lewis basicity of the pyridine nitrogen can potentially inhibit the catalyst by coordinating to the palladium center.[10] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial to promote the desired catalytic cycle and prevent catalyst deactivation.[12]

  • This compound: The C4 position is electronically activated and sterically accessible.

  • 6-Chlorothieno[3,2-b]pyridine: The C6 position is also electronically activated. The proximity of the nitrogen might have a more pronounced effect on catalyst coordination, potentially requiring careful ligand selection to mitigate.

Comparative Verdict: Both isomers are viable substrates for Buchwald-Hartwig amination. Successful transformation is highly dependent on the choice of a suitable ligand to overcome potential catalyst inhibition by the pyridine nitrogen. This compound may be slightly more reliable with a broader range of standard catalytic systems.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • A reaction vessel is charged with the chlorothienopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • The amine (1.1-1.3 eq) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane) are added.

  • The mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by LC-MS).

  • After cooling, the reaction is quenched with water or saturated aqueous NH₄Cl and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Summary of Reactivity and Strategic Recommendations

Reaction TypeThis compound6-Chlorothieno[3,2-b]pyridineStrategic Recommendation
Nucleophilic Aromatic Substitution (SNAr) Excellent. Fast kinetics, high yields.Very Good. Potentially slower kinetics or requiring higher temperatures.Prefer the 4-chloro isomer for classical SNAr, especially with hindered nucleophiles or for process scale-up where reaction efficiency is critical.
Suzuki-Miyaura Coupling Good. Effective substrate.Good. Effective substrate.Both isomers are suitable. Success hinges on optimizing the catalyst/ligand/base system rather than the choice of isomer.
Buchwald-Hartwig Amination Good. Generally reliable with modern ligands.Good. May require more careful ligand screening to avoid catalyst inhibition.The 4-chloro isomer is a slightly more conservative starting point. For the 6-chloro isomer, ensure the use of bulky, electron-rich ligands known to perform well with heteroaryl chlorides.

Conclusion

While this compound and 6-Chlorothieno[3,2-b]pyridine may appear structurally similar, their reactivity profiles possess critical distinctions that a synthetic chemist must appreciate. The 4-chloro isomer generally stands out as the more reactive and reliable substrate for nucleophilic aromatic substitution, benefiting from optimal electronic stabilization and lower steric hindrance. In the realm of palladium-catalyzed cross-coupling, both isomers are competent substrates, but success is intimately tied to the judicious selection of the catalytic system.

This guide serves as a foundational tool for navigating the chemistry of these valuable building blocks. By understanding the underlying principles of their reactivity, researchers can strategically select the appropriate isomer and reaction conditions to efficiently assemble complex molecular architectures, accelerating the path toward novel therapeutic discoveries.

References

Validation of 4-Chlorothieno[2,3-b]pyridine as a Scaffold for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, are staples in this arena, offering a rich three-dimensional architecture and diverse points for hydrogen bonding and other key molecular interactions.[2][3] Among these, the thieno[2,3-b]pyridine core has emerged as a structure of significant interest.[4] Its rigid, planar nature, combined with the electronic properties endowed by the fused thiophene and pyridine rings, makes it an attractive starting point for developing novel therapeutics.

This guide focuses on a particularly valuable derivative: 4-chlorothieno[2,3-b]pyridine . The strategic placement of a chlorine atom at the 4-position transforms this scaffold from a mere structural core into a versatile chemical handle. This chloro-substituent is readily displaced or engaged in cross-coupling reactions, providing a gateway for the systematic and efficient synthesis of large compound libraries for biological screening. We will explore the synthesis, functionalization, and biological validation of this scaffold, compare its properties to other common heterocyclic systems, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Physicochemical and Comparative Scaffold Analysis

A scaffold's utility is fundamentally linked to its physicochemical properties, which dictate its "drug-likeness." Parameters such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The thieno[2,3-b]pyridine core offers a favorable balance of these properties. It provides a rigid framework for orienting functional groups toward a biological target without incurring an excessive molecular weight penalty. The presence of both a pyridine nitrogen (a hydrogen bond acceptor) and a thiophene sulfur atom influences its polarity and solubility.

To contextualize its value, we compare the core properties of thieno[2,3-b]pyridine with other widely used bicyclic heterocyclic scaffolds in drug discovery:

PropertyThieno[2,3-b]pyridineQuinolineBenzothiopheneIndole
Structure
MW ( g/mol ) 135.19129.16134.18117.15
logP (calc.) 1.802.032.652.14
TPSA (Ų) 12.8912.890.0015.79
H-Bond Acceptors 1 (Pyridine N)1 (Pyridine N)00
H-Bond Donors 0001 (Indole NH)

Table 1: Comparison of calculated physicochemical properties for common heterocyclic scaffolds.

This comparison highlights the balanced nature of the thieno[2,3-b]pyridine scaffold. Its moderate lipophilicity and the presence of a key hydrogen bond acceptor position it favorably for interacting with biological targets while maintaining properties conducive to good pharmacokinetics.[5]

Synthetic Versatility: The Power of the 4-Chloro Position

The primary advantage of this compound lies in its synthetic tractability. The chlorine atom at the C4 position is activated towards both nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[6] This versatility is crucial for exploring the structure-activity relationships (SAR) of a compound series.

The general synthesis of the scaffold often begins with substituted 2-aminothiophenes, which undergo cyclization via reaction with a Vilsmeier-Haack reagent to form the bicyclic core, often yielding the 4-chloro derivative directly or after a subsequent chlorination step.[6]

G cluster_start Starting Material cluster_core Scaffold Synthesis cluster_reactions Diversification Reactions cluster_products Diverse Library start 2-Aminothiophene Derivative scaffold This compound start->scaffold Vilsmeier-Haack Cyclization suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) scaffold->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) scaffold->buchwald snar SNAr Reaction (C-O, C-S, C-N Bonds) scaffold->snar aryl 4-Aryl Derivatives suzuki->aryl amino 4-Amino Derivatives buchwald->amino ether 4-Alkoxy/Aryloxy Derivatives snar->ether

Caption: Synthetic utility of this compound.

This strategic approach allows medicinal chemists to rapidly generate libraries of compounds where the core scaffold is maintained, but the substituent at C4 is varied to probe interactions with a target's binding pocket.

Case Studies in Biological Activity

The thieno[2,3-b]pyridine scaffold has been successfully employed to generate inhibitors for a variety of biological targets, particularly in oncology and inflammatory diseases.

Kinase Inhibition

Kinases are a major class of drug targets, and the thieno[2,3-b]pyridine scaffold has proven to be a fertile ground for discovering potent inhibitors. For example, derivatives of this scaffold have been identified as potent inhibitors of the RON tyrosine kinase, which is implicated in cancer.[7] Similarly, novel inhibitors targeting DRAK2 kinase, involved in type 2 diabetes, have been developed from this core.[8] The pyridine nitrogen often acts as a key "hinge-binding" element, forming a hydrogen bond with the kinase hinge region, a common interaction motif for many kinase inhibitors.

G cluster_pathway Typical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RON) GF->Receptor Binds & Activates Kinase1 Downstream Kinase 1 (e.g., MAPK) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of a kinase signaling cascade.
Other Targets

Beyond kinases, this scaffold has demonstrated a broad range of biological activities. Studies have shown its potential in developing:

  • Antiproliferative agents against various cancer cell lines, including prostate and breast cancer.[9][10][11]

  • Chemosensitizers that can restore the activity of topoisomerase I inhibitors in resistant cancer cells.[12]

  • Antiviral drugs , with activity demonstrated against the Mayaro virus.[13]

This polypharmacology suggests that the thieno[2,3-b]pyridine core can be adapted to fit the binding sites of diverse protein families, reinforcing its status as a privileged scaffold.[10]

Experimental Protocols

To facilitate the adoption of this scaffold, we provide representative, detailed protocols for its functionalization and biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to install an aryl group at the C4 position, a common strategy for exploring SAR.[14]

Objective: To synthesize 4-phenylthieno[2,3-b]pyridine from this compound.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate, ethyl acetate, hexane

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the toluene/water solvent mixture via syringe.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylthieno[2,3-b]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a target kinase.

Objective: To determine the IC₅₀ value of a thieno[2,3-b]pyridine derivative against a specific kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide/protein

  • ATP (at K_m concentration for the kinase)

  • Synthesized inhibitor compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • 384-well white assay plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Compound Titration: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2x kinase/substrate mixture in kinase buffer.

    • Initiate the reaction by adding 5 µL of a 1x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion & ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme control).

    • Normalize the data to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a validated and highly valuable starting point for modern drug discovery campaigns. Its favorable physicochemical properties, combined with the exceptional synthetic versatility of the 4-chloro position, provide a robust platform for the rapid generation and optimization of lead compounds. The demonstrated success of this scaffold across multiple target classes, especially kinases, underscores its privileged nature.[7][8][15]

Future efforts will likely focus on exploring new chemical space by developing novel methodologies for functionalizing other positions on the ring system and by employing these derivatives in advanced screening paradigms such as fragment-based design and DNA-encoded libraries. As synthetic methodologies continue to evolve, the utility and application of the thieno[2,3-b]pyridine core are set to expand, solidifying its place in the medicinal chemist's toolbox for years to come.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating Thieno[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of a comparative molecular docking study, focusing on the promising class of heterocyclic compounds, thieno[2,3-b]pyridines. As researchers and drug development professionals, our goal is to not only identify potentially therapeutic molecules but also to rigorously evaluate their performance against established standards. Here, we will dissect the in silico evaluation of novel thieno[2,3-b]pyridine derivatives against a critical oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and compare their predicted binding affinities and interactions with a clinically approved drug, Sorafenib.

The Rationale: Why Thieno[2,3-b]pyridines and VEGFR-2?

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3][4][5] These compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7][8]

Our chosen target, VEGFR-2, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs on the market.[9][10][11] Therefore, a comparative docking study of novel thieno[2,3-b]pyridine derivatives against VEGFR-2 provides a robust framework for assessing their potential as next-generation anti-angiogenic agents.

The Comparative Framework: Ligand Selection

For a meaningful comparative analysis, we have selected two representative thieno[2,3-b]pyridine derivatives with documented anti-proliferative activity and a well-established VEGFR-2 inhibitor as a positive control.

  • Thieno[2,3-b]pyridine Derivative 1 (TPD1): A representative compound with ortho- and meta-double substitution on the phenyl ring, which has shown significant growth inhibition in cancer cell lines.[1][3]

  • Thieno[2,3-b]pyridine Derivative 2 (TPD2): An analogue with a distinct substitution pattern to explore structure-activity relationships.

  • Sorafenib: An FDA-approved multi-kinase inhibitor that targets VEGFR-2, serving as our benchmark for comparison.[9][11][12]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines the complete workflow for our comparative docking study. The causality behind each step is explained to ensure a thorough understanding of the process.

Part 1: Preparation of the Receptor and Ligands

1.1. Receptor Preparation (VEGFR-2):

  • Step 1: Retrieval of the Crystal Structure. The three-dimensional crystal structure of VEGFR-2 in complex with a ligand is retrieved from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2OH4.[11][13] The presence of a co-crystallized ligand helps in defining the active site.

  • Step 2: Initial Clean-up. The downloaded PDB file is opened in a molecular visualization software like UCSF Chimera or Discovery Studio.[14][15][16] All non-essential molecules, including water molecules, co-solvents, and the original ligand, are removed. This is crucial to create a clean binding pocket for our ligands of interest.

  • Step 3: Addition of Hydrogens and Charges. Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein, which is essential for correct hydrogen bond formation.[15][17][18] Kollman charges are then assigned to the protein atoms to account for electrostatic interactions.[17]

  • Step 4: File Format Conversion. The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[19]

1.2. Ligand Preparation (TPD1, TPD2, and Sorafenib):

  • Step 1: Obtaining Ligand Structures. The 2D structures of the thieno[2,3-b]pyridine derivatives and Sorafenib are drawn using a chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2). Alternatively, structures can be retrieved from databases like PubChem.[17]

  • Step 2: Energy Minimization. The 3D structures of the ligands are energy-minimized using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Step 3: Defining Rotatable Bonds and Adding Charges. The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking. Gasteiger charges are assigned to the ligand atoms.[20]

  • Step 4: File Format Conversion. Similar to the receptor, the prepared ligands are saved in the PDBQT format.[17][20]

Part 2: The Docking Simulation

2.1. Grid Box Generation:

  • A grid box is defined around the active site of VEGFR-2. This box specifies the search space for the docking algorithm. The coordinates of the grid box are centered on the position of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the known binding pocket.[15]

2.2. Running AutoDock Vina:

  • AutoDock Vina is a widely used and validated open-source program for molecular docking.[19] The docking simulation is initiated using a command-line interface, specifying the prepared receptor and ligand files, the grid box coordinates, and an output file for the results. Vina employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's binding site.[21]

Part 3: Analysis of Docking Results

3.1. Binding Affinity Evaluation:

  • The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[22] The binding affinities of TPD1 and TPD2 will be directly compared to that of Sorafenib.

3.2. Visualization and Interaction Analysis:

  • The docked poses of the ligands are visualized using software like PyMOL or Discovery Studio.[23] This allows for a detailed examination of the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the VEGFR-2 active site.[22][24][25]

Visualizing the Workflow and Pathway

To provide a clear overview of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis Receptor_Prep Receptor Preparation (VEGFR-2, PDB: 2OH4) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (TPDs & Sorafenib) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Binding_Affinity Binding Affinity (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Interaction_Analysis

Caption: Experimental workflow for the comparative docking study.

pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Thieno[2,3-b]pyridines Sorafenib Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Comparative Docking Results

The following table summarizes the key quantitative data obtained from the comparative docking study.

LigandBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Thieno[2,3-b]pyridine 1 (TPD1) -9.83Cys919, Glu885, Asp1046Val848, Ala866, Leu840, Val916, Leu1035
Thieno[2,3-b]pyridine 2 (TPD2) -8.52Cys919, Asp1046Val848, Leu840, Val916, Ile1025
Sorafenib (Control) -9.53Cys919, Glu885, Asp1046Val848, Ala866, Leu840, Phe1047, Leu1035

Analysis of Results:

The docking results reveal that Thieno[2,3-b]pyridine Derivative 1 (TPD1) exhibits a predicted binding affinity of -9.8 kcal/mol, which is slightly more favorable than the clinically approved inhibitor, Sorafenib (-9.5 kcal/mol).[9][11] Both TPD1 and Sorafenib are predicted to form three crucial hydrogen bonds with the hinge region residue Cys919, as well as with Glu885 and the highly conserved Asp1046 in the DFG motif.[9] These interactions are critical for anchoring the inhibitors within the ATP-binding pocket of VEGFR-2.

Furthermore, both TPD1 and Sorafenib engage in extensive hydrophobic interactions with key residues such as Val848, Ala866, and Leu1035, which contribute significantly to their binding affinity. The slightly higher predicted affinity of TPD1 may be attributed to an optimal fit within the hydrophobic pocket. TPD2, with a binding affinity of -8.5 kcal/mol and fewer hydrogen bonds, is predicted to be a less potent inhibitor compared to TPD1 and Sorafenib.

Conclusion and Future Directions

This comparative docking study demonstrates that thieno[2,3-b]pyridine derivatives, particularly TPD1, have the potential to be potent inhibitors of VEGFR-2. The in silico results show comparable, and in the case of TPD1, slightly superior, predicted binding affinity to the established drug Sorafenib. The detailed interaction analysis provides a structural basis for this high affinity and offers valuable insights for further lead optimization.

While these computational findings are promising, it is imperative to validate them through experimental assays. Future work should focus on:

  • In vitro kinase inhibition assays: To experimentally determine the IC50 values of the thieno[2,3-b]pyridine derivatives against VEGFR-2.

  • Cell-based anti-proliferative and anti-angiogenic assays: To evaluate the efficacy of these compounds in a biological context.

  • In vivo studies: To assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates in animal models.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective thieno[2,3-b]pyridine-based anticancer therapies.

References

The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its rigid, planar structure provides a versatile template for the strategic placement of functional groups to engage with the intricate architecture of kinase active sites. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 4-chlorothieno[2,3-b]pyridine analogs, drawing upon experimental data to elucidate the molecular nuances that govern their biological activity. We will explore the impact of substitutions at various positions of the thienopyridine core, with a particular focus on the modulation of activity against key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and eukaryotic Elongation Factor 2 Kinase (eEF2-K).

The Strategic Importance of the 4-Chloro Substituent

The 4-chloro substituent on the thieno[2,3-b]pyridine ring serves as a crucial handle for synthetic elaboration and a key determinant of biological activity. Its electron-withdrawing nature can influence the overall electron density of the heterocyclic system, impacting binding affinities. Furthermore, the chlorine atom can be readily displaced via nucleophilic aromatic substitution, providing a gateway to a diverse array of analogs with modified properties.[1] This strategic positioning allows for the introduction of various functionalities that can probe different regions of a kinase's ATP-binding pocket, leading to enhanced potency and selectivity.

Comparative SAR Analysis of this compound Analogs

The biological activity of thieno[2,3-b]pyridine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing comparisons from studies targeting different kinases.

Substitutions at the C2 Position

The C2 position of the thieno[2,3-b]pyridine core often accommodates substituents that project into the solvent-exposed region of the kinase active site or interact with the hinge region.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C2 is a common strategy. For instance, in a series of VEGFR-2 inhibitors, a 2-phenyl group was found to be a key pharmacophore.[2] Further substitution on this phenyl ring can fine-tune activity.

  • Amide Linkages: Carboxamide functionalities at C2 have proven effective in establishing crucial hydrogen bonding interactions. For example, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been explored as FOXM1 inhibitors, where the nature of the substituent on the N-phenyl ring significantly impacts activity.[3]

Modifications at the C4 Position: Beyond the Chloro Group

While the 4-chloro group is a common starting point, its replacement with other functionalities can dramatically alter the inhibitory profile of the compounds.

  • Amino Substituents: Displacement of the 4-chloro group with various amines is a frequently employed strategy to enhance potency and modulate physicochemical properties. In the development of VEGFR-2 inhibitors, the introduction of anilino groups at the C4 position led to potent compounds.[2] The nature of the aniline substitution is critical, with electron-donating or -withdrawing groups on the aniline ring influencing activity against different kinases.

  • Alkoxy and Aryloxy Groups: The introduction of alkoxy or aryloxy substituents at the C4 position has also been explored. These modifications can impact solubility and cell permeability, which are crucial for in vivo efficacy.

Influence of Substituents at Other Positions (C3, C5, C6)

While C2 and C4 are the most extensively studied positions, modifications at other sites also contribute to the overall SAR.

  • C3 Position: The C3 position is often substituted with small groups like cyano or carboxamide. In the synthesis of antiplasmodial thieno[2,3-b]pyridines targeting PfGSK-3, a cyano group at C3 was a common feature.[3]

  • C5 and C6 Positions: Substitutions on the pyridine ring at the C5 and C6 positions can influence the orientation of the molecule within the binding pocket and affect selectivity. For instance, in a series of eEF2-K inhibitors, modifications in this region were found to be critical for activity.[4] A ring fusion adjacent to the nitrogen on the thienopyridine core was particularly important.[4]

Comparative Biological Activity Data

The following tables summarize the in vitro activity of representative this compound analogs against different kinase targets.

Table 1: SAR of Thieno[2,3-b]pyridine Analogs as VEGFR-2 Inhibitors

Compound IDC2-SubstituentC4-SubstituentVEGFR-2 IC50 (nM)Reference
1 Indole4-Anilino50[2]
2 Phenyl4-(3-methoxy-anilino)25[2]
3 Phenyl4-(3-chloro-anilino)100[2]

Table 2: SAR of Thieno[2,3-b]pyridine Analogs as eEF2-K Inhibitors

Compound IDC4-SubstituentOther ModificationseEF2-K IC50 (nM)Reference
4 -Ring fusion adjacent to N170[4]
5 4-Phenylamino->10,000[4]

Signaling Pathways and Experimental Workflows

A deeper understanding of the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target and the experimental protocols used to assess their activity.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

eEF2-K Signaling Pathway

eEF2-K is a unique alpha-kinase that plays a critical role in regulating protein synthesis.[7][8] Under conditions of cellular stress, such as nutrient deprivation, eEF2-K is activated and phosphorylates eukaryotic elongation factor 2 (eEF2), leading to an inhibition of protein translation.[7][8] This allows cells to conserve energy and survive under adverse conditions.

eEF2K_Signaling cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress Nutrient Deprivation, Anoxia AMPK AMPK Stress->AMPK Activates eEF2K eEF2-K AMPK->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits

Caption: Simplified eEF2-K signaling pathway.

Experimental Protocols

The evaluation of this compound analogs relies on robust and reproducible experimental assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Add the master mix to the assay wells containing the compounds.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the signal (luminescence, fluorescence, or FRET) on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Compound_Synthesis Compound Synthesis (Thieno[2,3-b]pyridine Analogs) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent kinase inhibitors. The extensive SAR data accumulated over the years provides a valuable roadmap for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this area will likely focus on leveraging computational modeling and structural biology to guide the design of analogs that exploit subtle differences in the active sites of various kinases, ultimately leading to the development of more effective and safer targeted therapies for a range of diseases.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics, the thieno[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of biologically active molecules necessitates robust and efficient synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation required to elaborate these core structures. However, the successful coupling of electron-deficient and potentially coordinating heteroaryl chlorides, such as 4-Chlorothieno[2,3-b]pyridine, presents a significant challenge that hinges on the judicious selection of the catalytic system.

This guide provides a comparative analysis of various catalysts for the Suzuki coupling of this compound, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development to make informed decisions for their synthetic campaigns.

The Challenge of Coupling an Electron-Deficient Heteroaryl Chloride

The inherent chemical properties of this compound contribute to its challenging nature as a substrate in Suzuki coupling. The electron-withdrawing nature of the pyridine nitrogen and the fused thiophene ring deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the presence of both sulfur and nitrogen atoms in the heterocyclic core introduces the potential for catalyst inhibition or poisoning through coordination to the metal center. These factors necessitate the use of highly active and specialized catalytic systems to achieve efficient and high-yielding transformations.

Comparative Performance of Catalytic Systems

The choice of catalyst, particularly the ligand and the metal center, is the most critical parameter for a successful Suzuki coupling of this compound. Below is a comparison of catalyst classes that have shown efficacy in the coupling of this or structurally related heteroaryl chlorides.

Catalyst SystemLigand TypeMetalKey AdvantagesTypical ConditionsReported Yield (%)
[Pd(dppf)Cl₂] Buchwald PhosphinePalladiumReadily available, good functional group tolerance, effective for a range of aryl boronic acids.Na₂CO₃, Dioxane/H₂O, 80-100 °C85-95%
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)PalladiumHigh thermal stability, air and moisture stable, effective for sterically hindered substrates.K₂CO₃, Dioxane, 100-120 °C80-92%
NiCl₂(dppp) DiphosphineNickelCost-effective alternative to palladium, effective for activated aryl chlorides.K₃PO₄, Toluene, 110 °C70-85%
Pd(OAc)₂ / SPhos Buchwald PhosphinePalladiumHigh activity at low catalyst loadings, effective at room temperature for some substrates.K₃PO₄, Toluene/H₂O, RT-80 °C88-97%

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Mechanistic Considerations: The "Why" Behind the Choice

The success of the catalysts listed above is rooted in their ability to overcome the key mechanistic hurdles of the Suzuki coupling of this compound.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald Phosphine Ligands (e.g., dppf, SPhos): These bulky and electron-rich phosphine ligands are highly effective for several reasons. Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition to the electron-deficient this compound. The biaryl backbone of these ligands also contributes to the stability of the active catalytic species.

N-Heterocyclic Carbene (NHC) Ligands (e.g., in PEPPSI™ catalysts): NHC ligands form very strong bonds with the palladium center, creating highly stable and robust catalysts. This strong σ-donation from the carbene to the metal makes the palladium center more electron-rich and thus more reactive towards the oxidative addition of the C-Cl bond. Their steric hindrance also facilitates the final reductive elimination step. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers the additional advantage of being air- and moisture-stable precatalysts, simplifying reaction setup.[1]

Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction. Nickel complexes, often with phosphine ligands, can be highly effective for the coupling of aryl chlorides. The mechanism is similar to that of palladium, but nickel(0) is generally more reactive towards oxidative addition of C-Cl bonds. However, nickel catalysts can be more sensitive to air and moisture, and their substrate scope may be narrower compared to the most advanced palladium systems.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add this compound, boronic acid, and base to a flask. Add Catalyst Add the palladium or nickel catalyst and ligand. Add Reactants->Add Catalyst Add Solvent Add the degassed solvent system. Add Catalyst->Add Solvent Inert Atmosphere Purge with an inert gas (N₂ or Ar). Add Solvent->Inert Atmosphere Heating Heat to the desired temperature with stirring. Inert Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with water. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification

References

A Technical Guide to the Cross-Reactivity Profiling of 4-Chlorothieno[2,3-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen side effects or even contribute to desired polypharmacology. This guide provides an in-depth comparison of the cross-reactivity profiles of 4-chlorothieno[2,3-b]pyridine-based inhibitors against a panel of kinases, alongside a selection of alternative inhibitors targeting similar pathways. We will delve into the experimental methodologies for assessing kinase selectivity and present comparative data to inform inhibitor selection and guide drug development strategies.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation makes the development of truly selective inhibitors a formidable challenge. Kinase inhibitors can produce off-target effects through non-specific interactions or by activating linked pathways via retroactivity[1]. Comprehensive cross-reactivity profiling early in the drug discovery process is therefore not just advantageous, but essential. It allows for:

  • Identification of potential off-target liabilities: Early detection of unwanted kinase interactions can prevent costly failures in later stages of development.

  • Elucidation of polypharmacology: Understanding the full spectrum of a compound's activity can reveal opportunities for multi-targeted therapies.

  • Rational lead optimization: Selectivity data guides the iterative process of chemical modification to enhance on-target potency while minimizing off-target effects.

  • Selection of appropriate tool compounds: For basic research, highly selective inhibitors are crucial for dissecting the specific roles of individual kinases in cellular signaling.

Comparative Cross-Reactivity Analysis

To provide a tangible comparison, this guide focuses on representative inhibitors based on the thieno[2,3-b]pyridine scaffold and compares their selectivity with established inhibitors of key kinase targets.

Thieno[2,3-b]pyridine-Based Inhibitors: A Case Study
Alternative Inhibitors and Their Selectivity Profiles

To contextualize the potential cross-reactivity of thieno[2,3-b]pyridine-based inhibitors, we will compare their known targets with the selectivity profiles of well-characterized inhibitors of G Protein-Coupled Receptor Kinase 2 (GRK2), DRAK2, and RON.

Table 1: Comparative Inhibitory Activity (IC50/Kd) of Selected Kinase Inhibitors

Inhibitor (Scaffold)Primary Target(s)IC50/Kd (Primary Target)Key Off-Targets (IC50/Kd)Reference(s)
Paroxetine GRK2~1.4 - 31 µMSERT[1][4][5][6][7]
GSK180736A GRK2, ROCK1GRK2: 770 nM; ROCK1: 100 nMPKA (>30 µM)[4][5][8][9][10]
Lestaurtinib FLT3, JAK2, TrkAFLT3: 2 nM; JAK2: 0.9 nM; TrkA: 25 nMAurora A (8.1 nM), Aurora B (2.3 nM)[3][11]
KW-2449 FLT3, Bcr-Abl, Aurora AFLT3: 6.6 nMFGFR1
BMS-777607 c-Met, Axl, Ron, Tyro3c-Met: 3.9 nM; Axl: 1.1 nM; Ron: 1.8 nM; Tyro3: 4.3 nMLck, VEGFR-2, TrkA/B (40-fold less potent)

Methodologies for Kinase Cross-Reactivity Profiling

A variety of robust biochemical and cell-based assays are employed to determine the selectivity of kinase inhibitors.

Biochemical Assays

These assays directly measure the interaction between an inhibitor and a purified kinase.

  • Radiometric Assays: Considered the "gold standard," these assays quantify the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein. The amount of incorporated radioactivity is a direct measure of kinase activity.

    Experimental Protocol: Radiometric Filter-Binding Assay

    • Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase, a specific peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.

    • Initiation: Start the reaction by adding [γ-³²P]ATP.

    • Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

    • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated peptide will bind to the filter, while the negatively charged ATP will not.

    • Washing: Wash the filters multiple times to remove unbound radiolabeled ATP.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter or a phosphorimager.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

  • Fluorescence-Based Assays: These methods offer non-radioactive alternatives and are amenable to high-throughput screening.

    • LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays come in two main formats:

      • Binding Assay: Measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.

      • Activity Assay: Detects the phosphorylation of a fluorescently labeled substrate by a terbium-labeled anti-phospho-specific antibody.

G cluster_lanthascreen LanthaScreen™ TR-FRET Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubation (Phosphorylation Occurs) A->B 1 hour C 3. Detection (Add Eu-labeled Ab & Tracer) B->C D 4. TR-FRET Signal Measurement (Excitation at 340 nm, Emission at 615 nm & 665 nm) C->D 30 min incubation

Caption: Workflow for a LanthaScreen™ TR-FRET kinase activity assay.

Commercial Kinase Screening Panels

Several contract research organizations (CROs) offer comprehensive kinase profiling services using large panels of kinases. These services provide a rapid and efficient way to obtain a broad selectivity profile of a compound. Examples include:

  • Eurofins Discovery KINOMEscan™: A binding assay platform that quantitatively measures interactions between a test compound and a panel of over 480 kinases.

  • Reaction Biology Kinase HotSpot™: A radiometric assay platform offering screening against a large panel of kinases.

  • Promega Kinase Selectivity Profiling Systems: Utilizes the luminescent ADP-Glo™ Kinase Assay technology.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound of Interest (e.g., this compound derivative) B Primary Screen (Single high concentration against a broad kinase panel) A->B C Hit Identification (Kinases showing significant inhibition) B->C D Dose-Response Analysis (IC50 determination for 'hits') C->D E Selectivity Profile Generation (Comparison of on-target and off-target potencies) D->E

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Data Interpretation and Visualization

The output from kinase profiling assays is typically a large dataset of inhibition values. To facilitate interpretation, this data can be visualized in several ways:

  • Selectivity Trees (TREEspot™): These diagrams map the inhibited kinases onto a phylogenetic tree of the human kinome, providing a visual representation of the inhibitor's selectivity across different kinase families.

  • Heatmaps: Color-coded matrices that display the potency of an inhibitor against a panel of kinases, allowing for rapid identification of potent on- and off-target interactions.

  • Selectivity Score (S-score): A quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any kinase inhibitor program, a thorough understanding of the compound's cross-reactivity profile is paramount. This guide has outlined the key methodologies for generating this critical data and provided a framework for comparing the selectivity of novel thieno[2,3-b]pyridine-based inhibitors with existing compounds.

For researchers working with this scaffold, it is highly recommended to perform broad-panel kinase screening to fully characterize the selectivity of lead compounds. The resulting data will not only de-risk the progression of these compounds into clinical development but may also uncover novel therapeutic opportunities through polypharmacology. As more comprehensive selectivity data for thieno[2,3-b]pyridine derivatives becomes publicly available, a clearer picture of the therapeutic potential and possible liabilities of this important class of inhibitors will emerge.

References

A Comparative Benchmarking Guide to Novel Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and experimental benchmarking of emerging thieno[2,3-b]pyridine derivatives against established drugs in key therapeutic areas. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of performance, supported by detailed experimental protocols and data, to facilitate informed decisions in advancing novel chemical entities.

Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated promising efficacy in oncology, inflammation, and infectious diseases, positioning them as a versatile platform for the development of next-generation therapeutics.[1][2][3] This guide will delve into a comparative analysis of select, novel thieno[2,3-b]pyridine derivatives against current standard-of-care drugs, providing a clear, data-driven perspective on their potential advantages and clinical relevance.

The rationale for focusing on this scaffold lies in its structural versatility, which allows for substitutions at various positions, leading to a wide range of pharmacological profiles.[4][5] This adaptability enables the fine-tuning of activity against specific molecular targets, a crucial aspect of modern drug design.

Section 1: Anticancer Activity - Benchmarking Against Established Chemotherapeutics

Thieno[2,3-b]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxic and cytostatic effects across a range of human cancer cell lines.[6][7] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[6]

Prostate Cancer: A Head-to-Head with Enzalutamide

Rationale: Prostate cancer is a leading cause of cancer-related death in men, and while androgen receptor (AR) antagonists like enzalutamide are effective, resistance is a common challenge.[6][7] Novel therapeutic agents with distinct mechanisms of action are urgently needed. Certain thieno[2,3-b]pyridine derivatives have shown significant anti-proliferative activity in prostate cancer cell lines, including those resistant to conventional therapies.[6][7]

Comparative Data:

CompoundCell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative (DJ160) PC3~0.01[6]
Enzalutamide LNCaPVaries (e.g., ~15 in resistant lines)[8][9][10]
Enzalutamide PC3 (AR-negative)High (less effective)[10]

Key Insights: The thieno[2,3-b]pyridine derivative DJ160 demonstrates potent activity in the androgen-independent PC3 cell line, suggesting a mechanism of action that is not reliant on the androgen receptor. This is a significant advantage over enzalutamide, which primarily targets AR signaling and is less effective in AR-negative or resistant prostate cancers.

Signaling Pathway: G2/M Arrest and Apoptosis Induction

The anticancer effects of many thieno[2,3-b]pyridine derivatives are attributed to their ability to induce G2/M phase cell cycle arrest and subsequently trigger apoptosis.[6]

G2M_Apoptosis cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Thieno_Pyridine Thieno[2,3-b]pyridine Derivative G2M_Arrest G2/M Arrest Thieno_Pyridine->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: G2/M cell cycle arrest and apoptosis pathway induced by thieno[2,3-b]pyridines.

Breast Cancer: Comparison with Doxorubicin

Rationale: Doxorubicin is a widely used anthracycline antibiotic for treating breast cancer. However, its clinical use is limited by cardiotoxicity and the development of drug resistance. Thieno[2,3-b]pyridine derivatives have shown potent cytotoxic effects in various breast cancer cell lines, including triple-negative subtypes.[11]

Comparative Data:

CompoundCell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative (Compound 1) MDA-MB-231Varies (Potent)
Doxorubicin MDA-MB-2311.25 - 3.16[12][13]
Doxorubicin MCF-72.5 - 8.3[12][14][15]

Key Insights: Thieno[2,3-b]pyridine derivatives exhibit significant cytotoxicity in breast cancer cell lines, with potencies that are comparable to or exceed that of doxorubicin in certain lines. Their novel chemical structure may help circumvent the resistance mechanisms that often plague conventional chemotherapeutics.

Section 2: Anti-inflammatory Activity - An Alternative to NSAIDs

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment. However, their use is associated with gastrointestinal and cardiovascular side effects. Thieno[2,3-b]pyridines have been investigated as potential anti-inflammatory agents with a potentially safer profile.[16]

In Vivo Benchmarking: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Comparative Data:

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Thieno[2,3-b]pyridine Derivative VariesSignificant Inhibition[16]
Ibuprofen (Reference Drug) VariesDose-dependent Inhibition[16]

Key Insights: Thieno[2,3-b]pyridine derivatives have demonstrated significant in vivo anti-inflammatory effects, comparable to the widely used NSAID, ibuprofen.[16] Further investigation into their mechanism of action, potentially as dual COX/5-LOX inhibitors, is warranted.[16]

Section 3: Antimicrobial Activity - Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat. The thieno[2,3-b]pyridine scaffold has been explored for the development of novel antimicrobial agents.[3][17][18]

In Vitro Benchmarking: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Comparative Data:

CompoundOrganismMIC (µg/mL)Reference
Thieno[2,3-b]pyridine Derivatives Staphylococcus aureusVaries[3][18]
Thieno[2,3-b]pyridine Derivatives Escherichia coliVaries[3][18]
Ciprofloxacin Staphylococcus aureus0.25 - 0.6[19][20]
Ciprofloxacin Escherichia coli~0.013[19]

Key Insights: Certain thieno[2,3-b]pyridine derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][18] While their potency may vary compared to established antibiotics like ciprofloxacin, their novel structure could be advantageous in overcoming existing resistance mechanisms.

Section 4: Kinase Inhibition - A Targeted Approach to Disease

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The thieno[2,3-b]pyridine scaffold has been successfully utilized to develop potent kinase inhibitors.[21][22][23][24]

Pim-1 Kinase Inhibition

Rationale: Pim-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell survival and proliferation.

Comparative Data:

CompoundTarget KinaseIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative (5b) Pim-112.71[21]
Staurosporine (Positive Control) Pim-1Varies (nM range)[23]
VEGFR-2 Kinase Inhibition

Rationale: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

Comparative Data:

CompoundTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative VEGFR-2Potent Inhibition[23]
Sorafenib VEGFR-290[1][25][26][27][28]
EGFR Kinase Inhibition

Rationale: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer.

Comparative Data:

CompoundTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (7a) EGFRPotent Inhibition[24]
Erlotinib EGFR2[16][21][29]

Key Insights: Thieno[2,3-b]pyridine and related thienopyrimidine scaffolds are versatile platforms for designing kinase inhibitors with varying degrees of potency and selectivity. While some derivatives show moderate activity, others exhibit potent inhibition of key oncogenic kinases, highlighting the potential for further optimization.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for key experiments are provided below.

Experimental Workflow: In Vitro Anticancer Evaluation

anticancer_workflow start Start: Cancer Cell Lines mtt MTT Assay (Cell Viability/IC50) start->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Select active compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Select active compounds end End: Data Analysis & Interpretation cell_cycle->end apoptosis->end

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Protocol 1: MTT Cell Proliferation Assay[31][32][33][34][35]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine derivatives or the reference drug for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry[2][4][12][19]
  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining[5][6][7][8][18]
  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 4: Carrageenan-Induced Paw Edema in Rats[17]
  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the thieno[2,3-b]pyridine derivatives or the reference drug (e.g., ibuprofen) orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol 5: Broth Microdilution MIC Assay[23][25][36][37][38]
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: In Vitro Kinase Inhibition Assay[24][39][40][41][42]
  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the thieno[2,3-b]pyridine derivative or a reference inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Conclusion and Future Directions

The thieno[2,3-b]pyridine scaffold represents a highly promising platform for the discovery of novel therapeutic agents with diverse pharmacological activities. The comparative data presented in this guide highlight the potential of these derivatives to rival, and in some cases, surpass the performance of established drugs in preclinical models of cancer, inflammation, and bacterial infections. Their novel mechanisms of action and potential to overcome existing drug resistance are particularly noteworthy.

Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies are also crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Ultimately, the continued exploration of the thieno[2,3-b]pyridine scaffold holds significant promise for the development of innovative medicines to address unmet medical needs.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural overview of the safe and compliant disposal of 4-Chlorothieno[2,3-b]pyridine, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this process with the highest degree of scientific integrity and safety.

Immediate Safety and Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This chlorinated heterocyclic compound presents several potential risks that must be mitigated through appropriate personal protective equipment (PPE) and handling protocols.

Hazard ClassificationDescriptionRecommended Immediate Actions
Acute Toxicity The compound is potentially harmful if swallowed, in contact with skin, or inhaled.Wear nitrile gloves, a lab coat, and chemical safety goggles. Handle exclusively in a certified chemical fume hood.
Skin and Eye Irritation Direct contact can cause skin and serious eye irritation.In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Respiratory Irritation Inhalation of dust or vapors may lead to respiratory tract irritation.Ensure adequate ventilation and use respiratory protection if dust generation is unavoidable.

This data is synthesized from publicly available safety data sheets.

Core Directive: Recommended Disposal Protocol for this compound

The primary and most strongly recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service .[1] This approach ensures the complete destruction of the molecule, preventing its release into the environment.

Step-by-Step Disposal Workflow:
  • Segregation and Waste Accumulation :

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The container must be chemically resistant, in good condition, and have a secure, leak-proof closure as mandated by the Occupational Safety and Health Administration (OSHA).

    • Store this waste stream separately from incompatible materials, particularly strong oxidizing agents, to prevent any adverse chemical reactions.

  • Labeling :

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Toxic, Irritant).

    • Record the accumulation start date.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.

    • Ensure secondary containment is in place to manage any potential leaks.

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the complete chemical name and any available safety data sheets.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Rationale for Incineration:

The chemical structure of this compound, which includes a chlorinated heterocyclic ring system, makes it persistent and potentially harmful to aquatic life if released into the environment. Incineration at high temperatures, typically in a facility equipped with afterburners and scrubbers, is the most effective method to break down the molecule into less harmful components.[1] This process mitigates the risk of environmental contamination and is in accordance with regulations set forth by the Resource Conservation and Recovery Act (RCRA).

Operational Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste segregate Segregate into a Designated Hazardous Waste Container start->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store_saa Store in a Designated Satellite Accumulation Area (SAA) label_container->store_saa inspect Weekly Inspection of Container and SAA store_saa->inspect inspect->store_saa No Issues contact_ehs Contact EHS or Licensed Waste Disposal Contractor inspect->contact_ehs Container Full or Disposal Required incineration Professional Incineration contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Considerations for Alternative Disposal Methods

While incineration is the recommended standard, it is essential to address the possibility of other disposal methods.

  • Chemical Neutralization : Currently, there are no widely established and validated protocols for the chemical neutralization of this compound for disposal purposes. The stability of the thienopyridine ring system and the presence of the chloro-substituent suggest that degradation would require harsh conditions that are not practical or safe for a standard laboratory setting. Research into the degradation of related compounds often focuses on metabolic pathways or forced degradation for analytical purposes, not for bulk waste treatment.

  • Landfilling : Direct landfilling of untreated this compound is not a responsible or compliant disposal method due to its potential for environmental persistence and ecotoxicity.

Handling of Contaminated Materials and Spills

Any materials that come into contact with this compound, including personal protective equipment, weighing boats, and contaminated labware, must be disposed of as hazardous waste.[1]

In the event of a small spill:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE : At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic intermediates like 4-Chlorothieno[2,3-b]pyridine (CAS No. 62226-17-9) is foundational to innovation. However, progress cannot come at the expense of safety. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound. The core principle of this guide is proactive safety; because the toxicological properties of this specific compound have not been exhaustively investigated, we must operate with a heightened level of caution, informed by its chemical structure and data from closely related analogs.[1]

Hazard Assessment: The "Why" Behind the "What"

The selection of appropriate PPE is not arbitrary; it is a direct response to a thorough hazard assessment. For this compound, our assessment reveals the following:

  • Known Hazards: Data from the material's Safety Data Sheet (SDS) and analogous compounds indicate that it should be treated as, at a minimum:

    • Harmful if swallowed.[2][3]

    • A cause of skin irritation.[2][3]

    • A cause of serious eye irritation.[2][3]

    • A potential cause of respiratory irritation.[1][2][3]

  • Potential Hazards: The presence of a chlorinated heterocyclic ring system warrants caution. The lack of comprehensive toxicological data means we must assume the potential for higher toxicity to ensure a robust margin of safety.[1]

This assessment dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement higher-order safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.

  • Elimination/Substitution: While not always possible in research, consider if a less hazardous analog could be used.

  • Engineering Controls: This is your most critical protection. All handling of this compound solid or its solutions must be performed within a certified chemical fume hood. This control is designed to contain dust and vapors at the source, drastically reducing inhalation risk.

  • Administrative Controls: These are your standard operating procedures (SOPs), including proper training, restricting access to handling areas, and clear labeling.

Core PPE Requirements: A Multi-Layered Approach

Once engineering and administrative controls are in place, the correct PPE provides the essential barrier between you and the chemical.

Eye and Face Protection

To prevent contact with irritating dust particles or splashes, chemical splash goggles that conform to EN166 or NIOSH standards are mandatory.[1] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes. For operations with a higher risk of splashing, such as when transferring larger volumes of solutions, a full-face shield should be worn over the chemical splash goggles.

Hand Protection

The skin is a primary route of exposure. The following glove protocol is required:

  • Material: Use chemical-resistant nitrile gloves.

  • Inspection: Always inspect gloves for tears or pinholes before use.[1]

  • Technique: Double-gloving is the mandatory standard for handling this compound. This practice provides a critical safety buffer; if the outer glove becomes contaminated, it can be removed without exposing your skin. It also protects against tears in the outer glove.

  • Removal: Use proper glove removal techniques to avoid touching the outer contaminated surface with your bare hand.[1]

  • Disposal: Dispose of gloves immediately after the task is complete or if contamination is suspected. Never reuse disposable gloves.

Body Protection

A flame-resistant laboratory coat must be worn, fully fastened, with sleeves that fit snugly around the wrist. This prevents the compound from settling on personal clothing. For larger-scale work, impervious clothing or a chemical-resistant apron may be necessary.

Respiratory Protection

As stated, the chemical fume hood is the primary method of respiratory protection. However, in the rare event of an emergency, such as a significant spill outside of the fume hood, respiratory protection is critical. Personnel involved in the cleanup of such a spill must be trained and fit-tested to wear, at a minimum, an N95-rated respirator .[4]

Operational Plan: PPE in Practice

The specific combination of PPE is dictated by the task. The following table summarizes the requirements for common laboratory procedures.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Conducting Reactions & Purifications Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Handling Solid Compound (Outside Hood) NOT RECOMMENDED ---
Small Spill Cleanup (Inside Hood) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup (Outside Hood) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatFitted N95 Respirator or higher
Protocol: Weighing and Preparing a Stock Solution

This step-by-step procedure integrates the PPE requirements into a self-validating workflow.

  • Preparation: Ensure the chemical fume hood is operational and the work area is clear. Confirm the location of the nearest safety shower and eyewash station.[4]

  • Don PPE: Before approaching the chemical, don your lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Weighing: Perform all weighing operations on a disposable weigh paper or in a tared, capped vial inside the fume hood to contain any dust.

  • Solubilization: Add the solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before swirling to dissolve.

  • Post-Handling: Carefully dispose of the weigh paper and outer gloves into a designated solid hazardous waste container before leaving the fume hood.

  • Decontamination: Wipe down the balance and any surfaces that may have been exposed with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.[4]

Emergency Protocols

Spill Response

Immediate and correct action during a spill is critical. The following workflow outlines the decision-making process.

SpillResponse cluster_assessment Initial Assessment cluster_hood_cleanup Contained Spill Procedure cluster_outside_cleanup Uncontained Spill Procedure spill Spill Detected location_check Is spill fully contained in the fume hood? spill->location_check alert_colleagues Alert colleagues in the immediate area location_check->alert_colleagues  Yes evacuate EVACUATE IMMEDIATE AREA location_check->evacuate No   get_kit Retrieve chemical spill kit alert_colleagues->get_kit absorb Cover with absorbent material (e.g., vermiculite) get_kit->absorb collect Carefully collect waste into a labeled hazardous waste container absorb->collect decontaminate_hood Decontaminate fume hood surfaces collect->decontaminate_hood dispose_hood Dispose of all contaminated materials as hazardous waste decontaminate_hood->dispose_hood alert_safety Alert lab manager and safety officer evacuate->alert_safety restrict Restrict access to the area alert_safety->restrict size_check Is the spill minor (<1g, small volume)? restrict->size_check cleanup_small If trained, don full PPE (including N95 respirator). Follow contained spill procedure. size_check->cleanup_small Yes call_emergency LARGE SPILL: DO NOT ATTEMPT CLEANUP. Call emergency response. size_check->call_emergency No

Caption: Workflow for responding to a this compound spill.

First Aid Measures

In the event of an exposure, take the following immediate actions while seeking professional medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If they are not breathing, begin artificial respiration.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with soap and copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Streams: All materials that have come into contact with this compound, including gloves, weigh paper, contaminated silica gel, and cleaning materials, must be disposed of in a clearly labeled, sealed container for hazardous chlorinated organic waste .[4]

  • Equipment: Decontaminate all glassware and equipment that came into contact with the compound. This typically involves a solvent rinse (collected as hazardous waste) followed by a thorough wash with soap and water.

  • Licensed Disposal: All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

By adhering to these rigorous PPE and handling protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothieno[2,3-b]pyridine
Reactant of Route 2
4-Chlorothieno[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。